trans-4-Aminocyclohexanecarboxylic acid
説明
Structure
3D Structure
特性
IUPAC Name |
4-aminocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNGLYHKYPNTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901273 | |
| Record name | NoName_367 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1776-53-0, 3685-23-2, 3685-25-4 | |
| Record name | 4-Aminocyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1776-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-4-Aminocyclohexanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxylic acid, 4-amino-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3685-25-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3685-23-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanecarboxylic acid, 4-amino | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cis-4-amino-1-cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-4-Aminocyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of trans-4-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Aminocyclohexanecarboxylic acid is a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its rigid, non-aromatic cyclohexyl scaffold provides a unique three-dimensional structure that is of significant interest in medicinal chemistry for the design of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug discovery and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and visual workflows to aid researchers in their laboratory endeavors.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers. These values represent a compilation of data from various scientific sources and commercial suppliers.
| Property | Value | Reference |
| Chemical Structure | [1] | |
| Molecular Formula | C₇H₁₃NO₂ | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| Appearance | White to off-white crystalline solid/powder | [2] |
| Melting Point | >300 °C | [3] |
| Boiling Point | 276.9 °C at 760 mmHg (Predicted) | |
| pKa₁ (Carboxylic Acid) | ~4.46 (Predicted) | [4] |
| pKa₂ (Amine) | ~10.25 (Predicted) | |
| Water Solubility | Soluble | [2][4] |
| LogP (Octanol-Water Partition Coefficient) | -1.3 to 0.5885 | [5] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a fundamental property for compound identification and purity assessment.[2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup:
-
Mel-Temp: The capillary tube is inserted into the heating block of the apparatus.
-
Thiele Tube: The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a high-boiling point oil (e.g., mineral oil or silicone oil) within the Thiele tube.
-
-
Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, especially near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. For pure compounds, this range is typically narrow (0.5-2 °C).
Aqueous Solubility Determination (Shake-Flask Method)
Solubility is a critical parameter that influences a drug's absorption and distribution. The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.[6][7]
Apparatus:
-
Conical flasks or vials with stoppers
-
Shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C)
-
Analytical balance
-
pH meter
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a conical flask.
-
Equilibration: The flask is sealed and placed in a shaker at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand undisturbed to allow the undissolved solid to settle.
-
Sampling and Filtration: An aliquot of the supernatant is carefully withdrawn and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic properties.[1][4][5]
Apparatus:
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker
-
Centrifuge (if necessary)
-
Analytical instruments for quantification (e.g., HPLC-UV, LC-MS)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
Procedure:
-
Phase Preparation: Equal volumes of n-octanol and water are mixed and shaken vigorously to pre-saturate each phase with the other. The two phases are then separated.
-
Partitioning: A known amount of this compound is dissolved in either the aqueous or the octanol phase. This solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation may be used to break up any emulsions.
-
Quantification: The concentration of the compound in both the aqueous and the octanol phases is determined using a suitable analytical technique.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value. LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Visualizing Key Processes
To further aid in the understanding of the practical application of this compound, the following diagrams illustrate a generalized workflow for its synthesis and a typical experimental workflow for its physicochemical characterization.
Caption: Synthesis workflow for this compound.
Caption: Experimental workflow for physicochemical characterization.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The tabulated data offers a convenient summary for laboratory reference, while the detailed experimental protocols provide practical guidance for the determination of these critical parameters. The inclusion of visual workflows for synthesis and characterization aims to enhance the understanding of the practical considerations involved in working with this important chemical intermediate. For researchers and professionals in drug development, a firm grasp of these fundamental properties is indispensable for accelerating the discovery and optimization of new and effective medicines.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
In-Depth Technical Guide: trans-4-Aminocyclohexanecarboxylic Acid
CAS Number: 3685-25-4
This technical guide provides a comprehensive overview of trans-4-Aminocyclohexanecarboxylic acid, a key building block in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological significance.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] Its structure consists of a cyclohexane ring with amino and carboxylic acid functional groups in a trans configuration. This compound is a chiral molecule and can exist as two enantiomers, which may exhibit different biological activities.[1] It is soluble in water and polar organic solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3685-25-4 | [2][3] |
| Molecular Formula | C7H13NO2 | [2][4] |
| Molecular Weight | 143.186 g/mol | [2][4] |
| Appearance | White to Almost white crystal/powder | [1] |
| Melting Point | >300 °C | Sigma-Aldrich |
| Solubility | Soluble in water | [1] |
| InChI Key | DRNGLYHKYPNTEA-IZLXSQMJSA-N | [2] |
| SMILES | N[C@H]1CC--INVALID-LINK--C(O)=O | [2] |
Synthesis of this compound
The primary method for synthesizing this compound is the catalytic hydrogenation of p-aminobenzoic acid. This process typically yields a mixture of cis and trans isomers, with the trans isomer being the thermodynamically more stable product. Various catalysts and reaction conditions have been explored to optimize the yield and the trans:cis isomer ratio.
Experimental Protocol: Catalytic Hydrogenation of p-Aminobenzoic Acid
This protocol is based on a general procedure described in the literature for the synthesis of 4-aminocyclohexanecarboxylic acid.[5]
Materials:
-
p-Aminobenzoic acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
10% Sodium Hydroxide (NaOH) solution
-
Hydrogen gas
-
Autoclave
-
Thin Layer Chromatography (TLC) supplies (e.g., DCM/MeOH/NH3 5:5:1 v/v/v as mobile phase, ninhydrin stain)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
In an autoclave, combine p-aminobenzoic acid (e.g., 10.0 g, 0.07 mol), 5% Ru/C catalyst (e.g., 2.50 g), and 10% NaOH solution (e.g., 100.0 mL).[6][7]
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 15 bar and heat the mixture to 100 °C with stirring.[6][7]
-
Maintain the reaction under these conditions for approximately 20 hours.[6][7]
-
Monitor the reaction progress by TLC for the disappearance of the starting material.[6]
-
Upon completion, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Analyze the crude product mixture using NMR to determine the conversion and the cis:trans isomer ratio. A typical ratio achieved under these conditions is approximately 1:4.6.[6]
-
The catalyst can be filtered off, and the product can be isolated and purified from the aqueous solution.
Table 2: Synthesis Reaction Parameters and Yields
| Starting Material | Catalyst | Solvent/Base | Temperature | Pressure | Reaction Time | trans:cis Ratio | Reference |
| p-Aminobenzoic acid | 5% Ru/C | 10% NaOH (aq) | 100 °C | 15 bar H2 | 20 h | 4.6:1 | [6][7] |
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Biological Activity and Potential Signaling Pathways
While this compound is a crucial intermediate in the synthesis of various pharmacologically active compounds, including Janus kinase inhibitors and derivatives of daunorubicin and doxorubicin, detailed studies on its own specific biological activities and signaling pathways are not as extensively documented as for its close analogue, tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid).[6][8]
However, due to its structural similarity to γ-aminobutyric acid (GABA), it is considered a GABA analogue.[9][10] This suggests a potential interaction with GABA receptors, which are key components of the central nervous system.
Potential Interaction with GABA Receptors
GABA analogues can modulate the activity of GABA receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission in the brain. The binding of GABA or its analogues to these receptors can lead to a conformational change that opens an ion channel, resulting in hyperpolarization of the neuron and a decrease in its excitability.
The diagram below illustrates the hypothetical interaction of a GABA analogue like this compound with a GABA-A receptor.
Caption: Hypothetical interaction with a GABA-A receptor.
It is important to note that further experimental validation is required to confirm the specific interactions and downstream signaling effects of this compound on GABA receptors.
Applications in Drug Development
This compound is a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its rigid cyclohexane core provides a scaffold for introducing various functional groups in a well-defined spatial orientation.
-
Janus Kinase (JAK) Inhibitors: The tert-butoxycarbonyl (Boc) protected form of this compound is used in the synthesis of JAK inhibitors, a class of drugs that target inflammatory and autoimmune diseases.[6]
-
Anticancer Agents: It has been used as a substituent in the development of analogues of daunorubicin and doxorubicin, which are chemotherapy agents.[7]
-
Opioid Receptor Ligands: Analogues of dynorphin A, an opioid peptide, have been synthesized using this compound to create conformationally constrained peptides with selectivity for kappa opioid receptors.[11]
Conclusion
This compound is a fundamentally important molecule in medicinal chemistry and drug development. Its synthesis is well-established, and its utility as a scaffold for creating novel therapeutic agents is widely recognized. While its own biological activity is not as thoroughly characterized as some of its derivatives, its structural similarity to endogenous molecules like GABA suggests potential for direct pharmacological effects that warrant further investigation. This guide provides a solid foundation for researchers and developers working with this versatile compound.
References
- 1. CAS 3685-25-4: this compound [cymitquimica.com]
- 2. (1R,4R)-4-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID | CAS 3685-25-4 [matrix-fine-chemicals.com]
- 3. This compound | 3685-25-4 [amp.chemicalbook.com]
- 4. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 3685-25-4 [chemicalbook.com]
- 6. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 7. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 8. trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cis- and trans-4-aminocrotonic acid as GABA analogues of restricted conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
molecular weight of trans-4-Aminocyclohexanecarboxylic acid
An In-depth Technical Guide to trans-4-Aminocyclohexanecarboxylic Acid
This technical guide provides a comprehensive overview of this compound, a pivotal building block in pharmaceutical research and development. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications.
Core Chemical and Physical Properties
This compound is an organic compound featuring a cyclohexane ring substituted with an amino group and a carboxylic acid group in a trans configuration.[1] This non-proteinogenic amino acid serves as a versatile intermediate in the synthesis of various bioactive molecules.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 143.186 g/mol | [3][4] |
| Molecular Formula | C7H13NO2 | [3][5] |
| CAS Number | 3685-25-4 | [3][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | >300 °C (decomposes) | |
| Solubility | Soluble in water and polar organic solvents | [1] |
| IUPAC Name | (1r,4r)-4-aminocyclohexane-1-carboxylic acid | [3] |
Synthesis and Experimental Protocols
The synthesis of isomerically pure this compound is crucial for its application in pharmaceuticals.[6][7] Several methods have been developed, primarily focusing on the hydrogenation of p-aminobenzoic acid or the epimerization of the corresponding cis-isomer.[8][9]
Synthesis via Hydrogenation of p-Aminobenzoic Acid
A common and direct method involves the catalytic hydrogenation of p-aminobenzoic acid. This process can be optimized to favor the formation of the trans-isomer.[9][10]
Experimental Protocol:
-
Reaction Setup: In a high-pressure autoclave, combine p-aminobenzoic acid, a suitable catalyst (e.g., 5% Ruthenium on Carbon), and an aqueous solution of sodium hydroxide.[9][11]
-
Hydrogenation: Pressurize the autoclave with hydrogen gas (e.g., 15 bar) and heat the mixture (e.g., to 100 °C) with constant stirring.[9][10]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture, filter the catalyst, and adjust the pH of the filtrate to precipitate the product.
-
Purification: The crude product can be further purified by recrystallization to achieve high isomeric purity.
Synthesis via Epimerization of cis-4-Aminocyclohexanecarboxylic Acid Derivatives
This method involves the conversion of the thermodynamically less stable cis-isomer to the desired trans-isomer, often through a protected intermediate.[7][8]
Experimental Protocol:
-
Protection of the Amino Group: The amino group of a cis/trans mixture of 4-aminocyclohexanecarboxylic acid or its ester is protected (e.g., with a Boc or phthalimido group).[7]
-
Epimerization: The protected cis-isomer is treated with a base (e.g., potassium tert-butoxide or sodium methoxide) in an appropriate solvent.[7][8] This shifts the equilibrium towards the more stable trans-isomer.
-
Reaction Monitoring: The progress of the isomerization is monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Deprotection: Once the desired trans-isomer ratio is achieved, the protecting group is removed under appropriate conditions (e.g., acidic hydrolysis for a Boc group).
-
Isolation and Purification: The final product is isolated and purified by crystallization.
Analytical Characterization
The purity and isomeric ratio of this compound are critical for its use in pharmaceutical synthesis. Standard analytical techniques are employed for its characterization.
Experimental Protocol: Purity Determination by GC-MS
-
Sample Preparation: Derivatize the sample to increase its volatility. A common method is esterification of the carboxylic acid followed by acylation of the amino group.
-
GC Conditions:
-
Column: A suitable capillary column (e.g., HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) at a controlled rate.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a suitable mass range (e.g., 50-500 amu).
-
-
Data Analysis: Identify the peaks corresponding to the cis and trans isomers based on their retention times and mass spectra. Quantify the isomeric purity by integrating the respective peak areas.
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry due to its rigid, non-aromatic scaffold, which can impart favorable pharmacokinetic properties to drug candidates.[2][6]
-
Synthesis of Active Pharmaceutical Ingredients (APIs): It is a key intermediate in the synthesis of several marketed drugs, including the antidiabetic agent glimepiride and Janus kinase (JAK) inhibitors.[6][10]
-
Improving Drug Properties: Its incorporation into drug molecules can enhance solubility and bioavailability.[2]
-
Peptidomimetics: As a constrained amino acid analog, it is used in the design of peptidomimetics to create more stable and potent therapeutic agents, such as dynorphin A analogs.[9]
Visualized Workflows and Pathways
The following diagrams illustrate the synthesis and application of this compound.
Caption: Synthetic routes to this compound.
Caption: Role as a building block in pharmaceutical synthesis.
References
- 1. CAS 3685-25-4: this compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (1R,4R)-4-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID | CAS 3685-25-4 [matrix-fine-chemicals.com]
- 4. scbt.com [scbt.com]
- 5. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]
- 9. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 10. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 11. This compound | 3685-25-4 [chemicalbook.com]
A Comprehensive Technical Guide to trans-4-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Aminocyclohexanecarboxylic acid is a non-proteinogenic amino acid that serves as a crucial building block in medicinal chemistry and organic synthesis. Its rigid, saturated cyclohexane core provides a well-defined three-dimensional scaffold, making it an attractive component for designing conformationally constrained molecules. The presence of both an amino and a carboxylic acid group offers versatile handles for chemical modification, enabling its incorporation into a wide array of complex molecular architectures. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis protocols, and applications, with a focus on its significance in drug development.
Chemical Structure and Identification
The structure of this compound is characterized by a cyclohexane ring where the amino (-NH₂) and carboxylic acid (-COOH) functional groups are located at positions 1 and 4, respectively, and are in a trans configuration relative to each other. This equatorial-equatorial arrangement is the most stable conformation.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | This compound; (1r,4r)-4-aminocyclohexane-1-carboxylic acid | [1][2] |
| CAS Number | 3685-25-4 | [1][3][4] |
| Molecular Formula | C₇H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 143.18 g/mol | [1][2][4] |
| SMILES | N[C@H]1CC--INVALID-LINK--C(O)=O | [1][4] |
| InChI | InChI=1S/C7H13NO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10) | [2][5] |
| InChIKey | DRNGLYHKYPNTEA-IZLXSQMJSA-N | [1][6] |
Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound are critical for its application in synthesis and drug design. It is typically a white crystalline solid soluble in water and other polar solvents.[3]
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to almost white powder/crystal | [3][7] |
| Melting Point | >300 °C | [8] |
| pKa (Predicted) | 4.46 ± 0.10 | [5][7] |
| LogP (Predicted) | 0.5885 | [4] |
| Water Solubility | Soluble | [3][5] |
| Topological Polar Surface Area | 63.32 Ų | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 1 | [4] |
Table 3: Spectroscopic Data Availability
| Spectrum Type | Availability | Reference |
| ¹H NMR | Spectrum available | [6] |
| ¹³C NMR | Spectrum available | [9] |
| GC-MS | Data available | [2] |
Experimental Protocols: Synthesis
The synthesis of isomerically pure this compound is a key challenge. The most common synthetic routes start from p-aminobenzoic acid, which typically yields a mixture of cis and trans isomers. Subsequently, an isomerization or epimerization step is required to obtain the desired trans product.
Protocol 1: Catalytic Hydrogenation of p-Aminobenzoic Acid
This method involves the reduction of the aromatic ring of p-aminobenzoic acid to yield a mixture of cis and trans isomers of 4-aminocyclohexanecarboxylic acid.
Methodology:
-
Reaction Setup: A mixture of p-aminobenzoic acid (1 eq.), 5% Ruthenium on Carbon (Ru/C) catalyst (e.g., 25% w/w of the substrate), and an aqueous solution of 10% Sodium Hydroxide (NaOH) are combined in a high-pressure autoclave.[10][11]
-
Hydrogenation: The autoclave is pressurized with hydrogen gas to approximately 15 bar. The reaction mixture is then heated to 100 °C and stirred.[10]
-
Reaction Monitoring: The reaction progress is monitored until the starting material is consumed. The resulting product is a mixture of cis- and this compound.[12]
-
Separation/Isomerization: The desired trans-isomer must then be separated from the cis-isomer, often through subsequent isomerization and crystallization steps.
Protocol 2: Epimerization of the Cis-Isomer
This process converts the thermodynamically less stable cis-isomer into the more stable trans-isomer using a strong base.
Methodology:
-
Starting Material: A mixture of cis- and trans-isomers of a 4-aminocyclohexanecarboxylic acid derivative (e.g., an N-protected ester) is used as the starting material.[13]
-
Base Treatment: The isomer mixture is treated with a base, such as sodium methoxide in methanol or potassium tert-butoxide in isopropyl alcohol, at an elevated temperature (e.g., 60-65 °C).[13][14]
-
Equilibration: The reaction is stirred for several hours to allow the epimerization at the carbon atom bearing the carboxyl group to reach equilibrium, which strongly favors the trans-isomer (typically >80:20 trans:cis).[14]
-
Workup and Isolation: The reaction is neutralized (e.g., with acetic acid), and the solvent is removed. The product is then purified, often by crystallization, to yield the highly pure trans-isomer.[13][14]
Applications in Drug Development
This compound is not typically a pharmacologically active compound on its own. Instead, its value lies in its role as a rigid scaffold or linker in the synthesis of active pharmaceutical ingredients (APIs). The trans-stereochemistry provides a defined spatial orientation for the functional groups, which is critical for specific binding interactions with biological targets.
Key Applications:
-
Janus Kinase (JAK) Inhibitors: It is a key intermediate in the synthesis of JAK inhibitors, such as Oclacitinib, which are used to treat allergic dermatitis.[10][11]
-
Antihypertensive Agents: Derivatives have been explored as antihypertensive agents due to their ability to increase coronary, cerebral, and renal blood flow.[13]
-
Opioid Receptor Ligands: The scaffold has been incorporated into analogs of dynorphin A to study opioid activity.[10]
-
General Building Block: It is used in the synthesis of various pharmacologically active compounds, including glimepiride.[15]
Conclusion
This compound is a fundamentally important molecule for the development of new therapeutics. Its well-defined stereochemistry and rigid structure allow for the precise positioning of pharmacophoric elements, making it an invaluable tool for medicinal chemists. The synthetic routes, though requiring careful control of stereochemistry, are well-established, ensuring its availability for research and development. As the demand for conformationally constrained molecules in drug design continues to grow, the utility of this versatile building block is set to expand further.
References
- 1. (1R,4R)-4-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID | CAS 3685-25-4 [matrix-fine-chemicals.com]
- 2. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 3685-25-4: this compound [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. guidechem.com [guidechem.com]
- 6. This compound(3685-25-4) 1H NMR [m.chemicalbook.com]
- 7. This compound | 3685-25-4 [m.chemicalbook.com]
- 8. This compound | 3685-25-4 [sigmaaldrich.com]
- 9. This compound(3685-25-4) 13C NMR [m.chemicalbook.com]
- 10. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 11. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 12. This compound | 3685-25-4 [chemicalbook.com]
- 13. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to the Safety and Handling of trans-4-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling protocols for trans-4-Aminocyclohexanecarboxylic acid (CAS No: 3685-25-4). The information herein is compiled from various safety data sheets and chemical databases to ensure a thorough guide for laboratory and drug development environments.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] It is characterized by a cyclohexane ring with both an amino group and a carboxylic acid group in a trans configuration.[1] This bifunctional nature makes it soluble in water and polar organic solvents.[1]
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO₂ | |
| Molecular Weight | 143.18 g/mol | |
| Appearance | White to almost white powder/crystal | [2] |
| Melting Point | >300 °C | |
| Boiling Point | 280 °C at 760 mmHg | |
| pKa | 4.46 ± 0.10 (Predicted) | [2] |
| Solubility | Soluble in water. | [2] |
Hazard Identification and Toxicity
This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3][4]
GHS Hazard Classification:
| Hazard Class | Category | GHS Code |
| Skin Irritation | 2 | H315 |
| Serious Eye Irritation | 2A | H319 |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335 |
Toxicity Data:
First-Aid Measures
Immediate and appropriate first-aid measures are crucial in case of exposure.
| Exposure Route | First-Aid Protocol | Reference(s) |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention. | [4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice. | [5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention. | [4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [4][5] |
Handling and Storage
Safe Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[4]
-
Use in a well-ventilated area.[5]
-
Avoid breathing dust.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4]
Storage:
-
Keep the container tightly closed.[6]
-
Store in a dry, cool, and well-ventilated place.[6]
-
Store away from strong oxidizing agents.[5]
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
| Protection Type | Specification | Reference(s) |
| Eye/Face Protection | Wear chemical safety goggles or glasses. | |
| Hand Protection | Wear impervious protective gloves (e.g., nitrile rubber). | |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin contact. | |
| Respiratory Protection | In case of insufficient ventilation or dust formation, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask). |
Accidental Release and Fire-Fighting Measures
Accidental Release:
-
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Wear appropriate PPE to avoid contact with the skin, eyes, and clothing, and to prevent inhalation of dust.[4]
-
Environmental Precautions: Prevent the material from entering sewers or waterways.[5]
-
Containment and Cleaning: Sweep up the spilled solid material, minimizing dust generation. Place the material into a suitable, labeled container for disposal.[5]
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: Thermal decomposition can produce hazardous gases and vapors, including carbon oxides and nitrogen oxides.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Experimental Protocols
Purity Assessment by Non-Aqueous Titration
This protocol outlines a common method for determining the purity of this compound, which has a basic amino group that can be titrated in a non-aqueous solvent.
Materials:
-
This compound sample
-
Glacial acetic acid (solvent)
-
Perchloric acid (0.1 N in acetic acid, titrant)
-
Crystal violet indicator
-
Analytical balance
-
Burette (10 mL or 25 mL)
-
Erlenmeyer flask (125 mL)
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Accurately weigh approximately 100-150 mg of the this compound sample and record the weight.
-
Dissolution: Transfer the weighed sample to a 125 mL Erlenmeyer flask. Add 25 mL of glacial acetic acid to dissolve the sample. Gentle warming may be required.
-
Indicator Addition: Add 2-3 drops of crystal violet indicator to the solution. The solution will typically appear violet.
-
Titration: Titrate the sample solution with 0.1 N perchloric acid. The endpoint is reached when the color of the solution changes from violet to blue-green.
-
Record Volume: Record the volume of titrant used.
-
Blank Titration: Perform a blank titration using 25 mL of glacial acetic acid and the indicator, without the sample. Subtract the blank volume from the sample titration volume.
-
Calculation: Calculate the purity using the following formula: Purity (%) = (V * N * MW * 100) / (W) Where:
-
V = Volume of titrant used (in Liters)
-
N = Normality of the perchloric acid titrant
-
MW = Molecular weight of the sample (143.18 g/mol )
-
W = Weight of the sample (in grams)
-
Visualizations
Caption: Workflow for handling a chemical spill.
Caption: Experimental workflow for purity assessment.
References
- 1. amiscientific.com [amiscientific.com]
- 2. This compound | 3685-25-4 [chemicalbook.com]
- 3. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
Commercial Suppliers and Technical Applications of trans-4-Aminocyclohexanecarboxylic Acid: A Guide for Researchers
Introduction: trans-4-Aminocyclohexanecarboxylic acid is a non-proteinogenic amino acid that serves as a crucial building block in medicinal chemistry and drug development. Its rigid cyclohexane scaffold provides a well-defined three-dimensional structure, making it a valuable component for designing conformationally constrained peptides and small molecule therapeutics. This technical guide provides an in-depth overview of the commercial availability of this compound and its derivatives, along with detailed experimental protocols relevant to its application in research and development.
Commercial Availability and Product Specifications
A variety of chemical suppliers offer this compound in its unprotected form, as a hydrochloride salt, and with amine-protecting groups such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). These derivatives are essential for controlled chemical synthesis, particularly in solid-phase peptide synthesis (SPPS). The following tables summarize the product specifications from several key commercial suppliers.
Table 1: Unprotected and Hydrochloride Salt Forms
| Supplier | Product Name | CAS No. | Purity | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | This compound | 3685-25-4 | 97% | C₇H₁₃NO₂ | 143.19 |
| TCI America | This compound | 3685-25-4 | >98.0% (GC) | C₇H₁₃NO₂ | 143.19 |
| Chem-Impex | trans-4-Aminocyclohexane carboxylic acid hydrochloride | 27960-59-4 | ≥ 98% (NMR) | C₇H₁₃NO₂·HCl | 179.65 |
| Santa Cruz Biotech | This compound HCl | 27960-59-4 | - | C₇H₁₄ClNO₂ | 179.64 |
| Aladdin Scientific | trans-4-aminocyclohexane-1-carboxylic acid hydrochloride | 27960-59-4 | min 97% | C₇H₁₄ClNO₂ | 179.65 |
Table 2: Amine-Protected Derivatives for Synthesis
| Supplier | Product Name | CAS No. | Purity | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | trans-4-(Boc-amino)cyclohexanecarboxylic acid | 53292-89-0 | ≥98.0% (TLC) | C₁₂H₂₁NO₄ | 243.30 |
| Chem-Impex | Boc-trans-4-aminocyclohexane carboxylic acid | 53292-89-0 | ≥ 99% (GC) | C₁₂H₂₁NO₄ | 243.27 |
| Chem-Impex | Fmoc-trans-4-aminocyclohexane carboxylic acid | 147900-46-7 | ≥ 97% (Assay) | C₂₂H₂₃NO₄ | 365.4 |
| Sigma-Aldrich | trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid | 167690-53-1 | ≥98.0% (HPLC) | C₂₃H₂₅NO₄ | 379.45 |
Signaling Pathways: The Role of a Key Derivative in Fibrinolysis
While this compound itself is not directly implicated in specific signaling pathways, its well-known derivative, tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) , is a potent antifibrinolytic agent.[1][2][3] It exerts its therapeutic effect by modulating the fibrinolysis cascade, the biological process that dissolves blood clots.
The primary mechanism of action of tranexamic acid involves its structural similarity to lysine.[1][2] It competitively binds to the lysine-binding sites on plasminogen, the inactive precursor of the enzyme plasmin.[1][4][5] This binding prevents plasminogen from associating with fibrin, a key protein component of blood clots.[1][5] Consequently, the activation of plasminogen to plasmin by tissue plasminogen activator (t-PA) is inhibited, leading to the stabilization of the fibrin clot and a reduction in bleeding.[1][5]
Experimental Protocols
The following protocols are generalized procedures that are widely applicable for the synthesis and use of this compound and its derivatives in a research setting.
Synthesis and Boc-Protection of this compound
This protocol describes a one-pot synthesis of this compound from p-aminobenzoic acid, followed by in-situ protection of the amine group with a tert-butyloxycarbonyl (Boc) group, based on procedures outlined in patent literature.[6][7][8]
Materials:
-
p-Aminobenzoic acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
10% Sodium Hydroxide (NaOH) solution
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Acetone
-
Dichloromethane (DCM)
-
Citric acid
-
Sodium sulfate (Na₂SO₄)
-
Autoclave/high-pressure reactor
Procedure:
-
Hydrogenation: In an autoclave, combine p-aminobenzoic acid (1 eq.), 5% Ru/C catalyst (e.g., 25% by weight of the starting material), and a 10% aqueous NaOH solution.
-
Pressurize the reactor with hydrogen gas to 15 bar and heat the mixture to 100°C with stirring.
-
Maintain the reaction for approximately 20 hours. Monitor the reaction for the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and carefully vent the hydrogen gas. The catalyst can be filtered off at this stage, though some procedures proceed to the next step without isolation.
-
Boc-Protection: To the aqueous reaction mixture containing the cis/trans mixture of 4-aminocyclohexanecarboxylic acid, add acetone.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1-1.2 eq.) to the mixture and stir at room temperature overnight.
-
Work-up: Evaporate the acetone under reduced pressure.
-
Acidify the aqueous solution to pH 4 with a citric acid solution.
-
Extract the product into dichloromethane (DCM) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected product as a mixture of cis and trans isomers. Further purification or separation of isomers may be required.
General Protocol for Amide Coupling
This protocol outlines a standard procedure for forming an amide bond between a carboxylic acid (such as Boc-trans-4-Aminocyclohexanecarboxylic acid) and a primary or secondary amine using a common coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
Boc-trans-4-Aminocyclohexanecarboxylic acid (1 eq.)
-
Amine (1.2 eq.)
-
HATU (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
5% Lithium Chloride (LiCl) solution
-
5% Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Carboxylic Acid Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-trans-4-Aminocyclohexanecarboxylic acid and HATU in anhydrous DMF.
-
Add DIPEA to the solution and stir the mixture at room temperature for 15-30 minutes. This forms the activated ester.
-
Amine Coupling: Add the desired amine to the pre-activated mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of an Fmoc-protected amino acid, such as Fmoc-trans-4-Aminocyclohexanecarboxylic acid, onto a resin-bound peptide chain.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids)
-
Fmoc-trans-4-Aminocyclohexanecarboxylic acid (4 eq.)
-
Coupling reagent (e.g., HBTU, 3.9 eq.)
-
Base (e.g., DIPEA, 8 eq.)
-
Deprotection solution: 20% piperidine in DMF
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure (One Coupling Cycle):
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain and repeat with fresh deprotection solution for another 15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5-7 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vial, pre-activate the Fmoc-trans-4-Aminocyclohexanecarboxylic acid by dissolving it with the coupling reagent (e.g., HBTU) in DMF. Add the base (DIPEA) and allow it to react for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle or final cleavage.
-
Repeat these steps for each amino acid to be added to the peptide chain.
References
- 1. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Tranexamic acid: a review of its use in the treatment of hyperfibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 8. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
The Discovery and Scientific Journey of trans-4-Aminocyclohexanecarboxylic Acid: A Technical Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and scientific development of trans-4-Aminocyclohexanecarboxylic acid, widely known as tranexamic acid. From its initial synthesis in the mid-20th century to its elucidation as a potent antifibrinolytic agent, this document details the pivotal experiments, quantitative data, and methodologies that have defined its understanding. The content herein is curated for researchers, scientists, and professionals in drug development, offering a comprehensive resource on the foundational science of this essential medicine.
Introduction: The Genesis of an Antifibrinolytic
The story of tranexamic acid begins in post-war Japan, where a husband-and-wife research team, Shosuke and Utako Okamoto, sought a solution to the significant problem of postpartum hemorrhage, a leading cause of maternal mortality.[1][2] Their work, driven by a desire to reduce deaths from excessive bleeding, led them to investigate synthetic amino acid analogs.[1][3] After initially studying the antifibrinolytic properties of epsilon-aminocaproic acid (EACA), the Okamotos synthesized and reported on a more potent compound in 1962: tranexamic acid.[1][4][5] They discovered that tranexamic acid was approximately 27 times more powerful than EACA in its ability to inhibit the breakdown of fibrin clots.[1][2] Despite its promising discovery, the full clinical potential of tranexamic acid, particularly in treating postpartum hemorrhage, would not be widely recognized for several decades.[1][5]
Mechanism of Action: A Competitive Antagonist in the Fibrinolytic Cascade
Tranexamic acid exerts its antifibrinolytic effect by acting as a synthetic analog of the amino acid lysine.[1] The process of fibrinolysis, the enzymatic breakdown of fibrin in blood clots, is primarily mediated by the enzyme plasmin. Plasmin is derived from its inactive precursor, plasminogen. Both plasminogen and its activators, such as tissue plasminogen activator (t-PA) and urokinase plasminogen activator (uPA), have lysine-binding sites that are crucial for their interaction with fibrin.
Tranexamic acid competitively inhibits the activation of plasminogen to plasmin by binding to these lysine-binding sites on plasminogen.[6] This action effectively blocks the binding of plasminogen to the fibrin clot, thereby preventing fibrinolysis and stabilizing the clot.[1] While tranexamic acid can directly inhibit plasmin activity, higher concentrations are required for this effect compared to the inhibition of plasminogen activation.[6]
dot graph "Fibrinolysis Signaling Pathway" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
// Nodes Plasminogen [label="Plasminogen", fillcolor="#F1F3F4", fontcolor="#202124"]; tPA_uPA [label="t-PA / uPA", fillcolor="#F1F3F4", fontcolor="#202124"]; Plasmin [label="Plasmin", fillcolor="#FBBC05", fontcolor="#202124"]; FibrinClot [label="Fibrin Clot", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FibrinDegradation [label="Fibrin Degradation\nProducts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TranexamicAcid [label="Tranexamic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LysineBindingSites [label="Lysine Binding Sites", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges tPA_uPA -> Plasmin [label="activates"]; Plasminogen -> Plasmin; Plasmin -> FibrinDegradation [label="degrades"]; FibrinClot -> FibrinDegradation; TranexamicAcid -> Plasminogen [label="binds to\nlysine binding sites", style=dashed, arrowhead=tee, color="#EA4335"]; Plasminogen -> FibrinClot [label="binds to", style=dashed];
// Invisible edges for layout {rank=same; Plasminogen; tPA_uPA;} {rank=same; Plasmin; FibrinClot;} {rank=same; TranexamicAcid; FibrinDegradation;} } .dot Caption: Fibrinolysis pathway and inhibition by tranexamic acid.
Quantitative Data Summary
The following tables summarize key quantitative data related to the potency, efficacy, and pharmacokinetics of tranexamic acid.
Table 1: In Vitro Potency of Tranexamic Acid
| Parameter | Value | Enzyme/System | Reference |
| IC₅₀ (uPA inhibition) | 3.63 ± 0.16 mM | Urokinase Plasminogen Activator (uPA) | [7] |
| Kᵢ (uPA inhibition) | 2.01 ± 0.09 mM | Urokinase Plasminogen Activator (uPA) | [7] |
| IC₅₀ (Plasmin inhibition) | 86.79 ± 2.30 mM | Plasmin | [7] |
| IC₅₀ (uPA-mediated Plasminogen activation) | 4.53 ± 0.66 mM | uPA and Plasminogen | [7] |
| Comparative Potency vs. EACA | ~6-fold higher (uPA inhibition) | Urokinase Plasminogen Activator (uPA) | [7] |
| Comparative Potency vs. EACA | 27-fold higher | Fibrinolysis Inhibition | [2][5] |
Table 2: Pharmacokinetic Properties of Tranexamic Acid
| Parameter | Value | Route of Administration | Reference |
| Elimination Half-life | ~2 hours | Intravenous (IV) | [8] |
| Elimination Half-life | ~11 hours | Oral | [8] |
| Oral Bioavailability | ~45% | Oral | [8] |
| Volume of Distribution (Vd) | 9 to 12 L | Intravenous (IV) | [8] |
| Metabolism | ~5% | - | [8] |
| Elimination | >95% unchanged in urine | - | [8] |
| Plasma Protein Binding | ~3% (to plasminogen) | - | [8] |
| Plasma Clearance | 110-116 ml/min | Intravenous (IV) | [9] |
Experimental Protocols
Synthesis of this compound
A common historical method for the synthesis of tranexamic acid involves the catalytic hydrogenation of p-aminobenzoic acid.
Objective: To synthesize a mixture of cis- and this compound followed by the isolation of the trans-isomer.
Materials:
-
p-Aminomethylbenzoic acid
-
Ruthenium on carbon (Ru/C) catalyst (or other suitable catalysts like Raney nickel or platinum-based catalysts)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Hydrogen gas (H₂)
-
Autoclave/high-pressure reactor
-
Filtration apparatus
-
Solvents for crystallization (e.g., ethanol, water)
-
p-Toluenesulfonic acid (for purification via salt formation)
-
Ion-exchange resin
Procedure:
-
Catalytic Hydrogenation:
-
In a high-pressure autoclave, a solution of p-aminomethylbenzoic acid in an alkaline aqueous medium (e.g., with sodium hydroxide) is prepared.[10]
-
A catalyst, such as 5% Ruthenium on Carbon, is added to the mixture.[10]
-
The autoclave is sealed, purged with an inert gas (e.g., nitrogen), and then pressurized with hydrogen gas to approximately 2.5-3.0 MPa.[10]
-
The reaction mixture is heated to 100-120°C with continuous stirring.[10]
-
The reaction is monitored by the cessation of hydrogen uptake.
-
After cooling and depressurization, the catalyst is removed by filtration. The filtrate contains a mixture of cis- and trans-4-aminomethylcyclohexanecarboxylic acid.[10]
-
-
Isomerization (Conversion):
-
The resulting isomeric mixture is subjected to a conversion step to enrich the trans-isomer. This is typically achieved by heating the mixture under pressure (1.5-2.0 MPa) and at a higher temperature (190-210°C).[10]
-
-
Purification and Isolation of the Trans-Isomer:
-
The desired trans-isomer is then isolated from the mixture. This can be achieved through fractional crystallization of the sodium salts or by forming a salt with an agent like p-toluenesulfonic acid, which selectively crystallizes with the trans-isomer.[10][11]
-
Further purification can be accomplished using ion-exchange chromatography.[10]
-
Fibrin Plate Assay for Antifibrinolytic Activity
This assay provides a quantitative measure of fibrinolytic activity and its inhibition.
Objective: To determine the inhibitory effect of tranexamic acid on plasminogen activators.
Materials:
-
Petri dishes
-
Fibrinogen solution
-
Thrombin solution
-
Plasminogen (for plasminogen-rich plates)
-
Buffer (e.g., Barbital buffer, pH 7.8)
-
Agarose
-
Test compound (tranexamic acid) solutions at various concentrations
-
Positive control (plasminogen activator, e.g., urokinase)
-
Incubator (37°C)
Procedure:
-
Preparation of Fibrin Plates:
-
A solution of fibrinogen in buffer is prepared. Agarose may be added to stabilize the clot.[12][13]
-
Thrombin solution is added to the fibrinogen solution to initiate clotting. For plasminogen-rich plates, plasminogen is also added to the mixture.[12]
-
The mixture is quickly poured into petri dishes to a uniform depth and allowed to clot, forming a fibrin layer.[12]
-
-
Application of Samples:
-
Small wells are punched into the fibrin plate.
-
A standard volume of the test solutions (tranexamic acid at different concentrations mixed with a plasminogen activator) and control solutions are added to the wells.[14]
-
-
Incubation and Measurement:
-
The plates are incubated at 37°C for a specified period (e.g., 12-18 hours).[14]
-
During incubation, the plasminogen activator will convert plasminogen to plasmin, which then lyses the fibrin clot, creating a clear zone of lysis around the well.
-
The diameter of the lytic zone is measured. The area of lysis is proportional to the concentration of the fibrinolytic agent.
-
The reduction in the area of lysis in the presence of tranexamic acid compared to the control indicates its antifibrinolytic activity.
-
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
// Nodes Synthesis [label="Synthesis of\nTranexamic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification and\nIsomer Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitro [label="In Vitro Assessment", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FibrinPlate [label="Fibrin Plate Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; ClotLysis [label="Clot Lysis Assays", fillcolor="#F1F3F4", fontcolor="#202124"]; ExVivo [label="Ex Vivo Assessment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Thromboelastography [label="Thromboelastography (TEG)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pharmacokinetics [label="Pharmacokinetic Studies", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AnimalModels [label="Animal Models", fillcolor="#F1F3F4", fontcolor="#202124"]; HumanStudies [label="Human Clinical Trials", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Synthesis -> Purification; Purification -> InVitro; InVitro -> FibrinPlate [label="e.g."]; InVitro -> ClotLysis [label="e.g."]; InVitro -> ExVivo; ExVivo -> Thromboelastography [label="e.g."]; ExVivo -> Pharmacokinetics; Pharmacokinetics -> AnimalModels; AnimalModels -> HumanStudies; } .dot Caption: A logical workflow for the characterization of an antifibrinolytic agent.
Thromboelastography (TEG) for Assessing Fibrinolysis
TEG provides a global assessment of hemostasis and can be used to evaluate the effect of antifibrinolytic agents on clot stability.
Objective: To measure the effect of tranexamic acid on the viscoelastic properties of whole blood during clotting and fibrinolysis.
Materials:
-
Thromboelastograph (TEG) analyzer
-
Disposable cups and pins
-
Whole blood sample (citrated)
-
Activators (e.g., kaolin, tissue factor)
-
Recombinant tissue plasminogen activator (r-tPA) to induce fibrinolysis
-
Tranexamic acid solution
Procedure:
-
Sample Preparation:
-
A sample of whole blood is obtained and placed in a cup.[15]
-
The sample is warmed to 37°C.[15]
-
An activator is added to initiate coagulation. To specifically assess fibrinolysis, r-tPA can be added to the sample.[16]
-
For testing the effect of tranexamic acid, it is added to the blood sample prior to the initiation of coagulation.
-
-
TEG Analysis:
-
The cup oscillates around a pin suspended in the blood. As the clot forms, it connects the cup and pin, and the pin's motion is recorded.[15]
-
The instrument generates a characteristic tracing that reflects the dynamics of clot formation, strengthening, and lysis.
-
-
Interpretation of Parameters:
-
R time (Reaction time): Time to initial clot formation.
-
K time and α-angle: Kinetics of clot formation.
-
Maximum Amplitude (MA): The maximum strength of the clot, reflecting platelet function and fibrinogen concentration.
-
Lysis at 30/60 minutes (LY30/LY60): The percentage reduction in amplitude 30 or 60 minutes after MA, indicating the degree of fibrinolysis.
-
An increased LY30/LY60 value signifies hyperfibrinolysis. The addition of tranexamic acid is expected to decrease this value, demonstrating its antifibrinolytic effect.[17]
-
Historical Perspective and Clinical Development
Initially, the clinical application of tranexamic acid was met with some hesitation, particularly for its intended use in postpartum hemorrhage.[2] It was first marketed for conditions like heavy menstrual bleeding and bleeding after dental procedures.[2] However, landmark clinical trials in the 21st century revitalized interest in its broader applications.
The CRASH-2 (Clinical Randomisation of an Antifibrinolytic in Significant Haemorrhage 2) trial, published in 2010, was a large-scale study that demonstrated a significant reduction in all-cause mortality and death due to bleeding in trauma patients treated with tranexamic acid.[4] This study was pivotal in establishing the early administration of tranexamic acid as a standard of care in trauma management.
Subsequently, the WOMAN (World Maternal Antifibrinolytic) trial provided the evidence that the Okamotos had sought decades earlier. The results, published in 2017, showed that tranexamic acid significantly reduces mortality due to bleeding in women with postpartum hemorrhage, with no evidence of adverse effects.[5]
These and other studies have led to the inclusion of tranexamic acid on the World Health Organization's List of Essential Medicines and its widespread use in various surgical and medical settings to reduce blood loss and the need for transfusions.[4][5]
Conclusion
The discovery of this compound by Shosuke and Utako Okamoto was a landmark achievement in the field of hemostasis. Their meticulous research laid the foundation for a drug that has saved countless lives. The journey of tranexamic acid from a promising molecule in a post-war Japanese laboratory to an essential medicine used globally underscores the importance of persistent scientific inquiry. This technical guide has provided a comprehensive overview of its history, mechanism of action, quantitative properties, and the key experimental methodologies used to characterize its function. For researchers and drug development professionals, the story of tranexamic acid serves as a powerful example of the enduring impact of fundamental scientific discovery on clinical practice.
References
- 1. thebloodtrials.org [thebloodtrials.org]
- 2. maternova.net [maternova.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Tranexamic Acid: A Recipe for Saving Lives in Traumatic Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utako Okamoto - Wikipedia [en.wikipedia.org]
- 6. rcemlearning.co.uk [rcemlearning.co.uk]
- 7. Tranexamic acid is an active site inhibitor of urokinase plasminogen activator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tranexamic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Physiologically based modelling of tranexamic acid pharmacokinetics following intravenous, intramuscular, sub-cutaneous and oral administration in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN108752226A - The preparation method of tranexamic acid - Google Patents [patents.google.com]
- 11. Tranexamic Acid synthesis - chemicalbook [chemicalbook.com]
- 12. Fibrin and Fibrinolytic Enzyme Cascade in Thrombosis: Unravelling the Role [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Review of Thromboelastography (TEG): Medical and Surgical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of a modified thromboelastometry approach to detect changes in fibrinolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Synthetic Origins of trans-4-Aminocyclohexanecarboxylic Acid: An Overview
Despite extensive investigation, there is currently no scientific literature suggesting the natural occurrence of trans-4-Aminocyclohexanecarboxylic acid in any biological organism, metabolic pathway, or natural product. This compound is widely recognized as a synthetic building block, crucial for the development of various pharmacologically active compounds.[1][2][3] Its significance lies in its utility as an intermediate in the synthesis of pharmaceuticals, including Janus kinase inhibitors and as a substituent for daunorubicin and doxorubicin.[4][5]
The primary focus of research and industrial processes involving this compound revolves around its chemical synthesis. A common precursor for this compound is p-aminobenzoic acid.[3][4][5] The synthesis, however, often presents a stereochemical challenge, as processes starting from benzene derivatives tend to yield the cis-isomer.[4] Consequently, a significant body of work has been dedicated to developing efficient methods for producing the desired trans-isomer, either through direct synthesis with a high trans:cis ratio or through the isomerization of the cis-isomer to the trans-form.[1][4][5]
Challenges in Stereoselective Synthesis
The synthesis of the trans-isomer of 4-aminocyclohexanecarboxylic acid has been a persistent challenge.[4] Initial synthetic routes often result in a mixture of cis and trans isomers, with the cis form frequently being the predominant product.[4] Various methods have been explored to overcome this, including:
-
Catalytic Hydrogenation: The reduction of 4-nitro-benzoic acid via a 4-amino-benzoic acid intermediate is a known method to produce 4-amino-1-cyclohexanecarboxylic acid.[4][5] However, this often yields a high percentage of the cis isomer.[4]
-
Isomerization (Epimerization): Several processes have been developed to convert the thermodynamically less stable cis-isomer into the more stable trans-isomer.[1][4] These methods can involve the use of bases like sodium hydroxide or potassium alkoxides.[6]
-
Stereoselective Synthesis: Research has focused on developing one-pot processes that directly yield a high ratio of the trans-isomer, often employing specific catalysts and reaction conditions to favor the formation of the trans product.[4][5]
Given the synthetic nature of this compound, a detailed guide on its natural occurrence, including quantitative data from natural sources, experimental protocols for its isolation from biological matrices, and its involvement in natural signaling pathways, cannot be provided. The available scientific literature exclusively details its chemical synthesis and application in drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 3685-25-4 [chemicalbook.com]
- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 6. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
Key Reactive Sites on trans-4-Aminocyclohexanecarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Aminocyclohexanecarboxylic acid is a crucial bifunctional building block in modern medicinal chemistry and drug development. Its rigid cyclohexane core provides a well-defined three-dimensional structure, while the strategically positioned amino and carboxylic acid groups offer versatile handles for chemical modification. This technical guide provides an in-depth analysis of the key reactive sites of this molecule, supported by quantitative data, detailed experimental protocols, and visualizations of its reactivity and role in relevant biological pathways. This document is intended to serve as a comprehensive resource for researchers leveraging this compound in the synthesis of novel therapeutics.
Physicochemical Properties
The reactivity of this compound is fundamentally governed by the electronic and steric properties of its two primary functional groups. The pKa values are critical determinants of the ionization state of the molecule in different chemical environments, which in turn dictates its nucleophilicity and reactivity.
| Property | Value | Source |
| Molecular Formula | C7H13NO2 | |
| Molecular Weight | 143.18 g/mol | |
| pKa of Carboxylic Acid (-COOH) | ~4.46 (Predicted) | [1] |
| pKa of Amino Group (-NH3+) | ~10.4 (Typical for cyclohexylamines) | (Estimated) |
Key Reactive Sites and Their Transformations
The primary reactive centers of this compound are the nucleophilic amino group and the electrophilic carboxylic acid group. The trans-configuration of these groups on the cyclohexane ring, where both can occupy equatorial positions, minimizes steric hindrance and influences the molecule's conformational preferences and biological activity.
The Amino Group: A Versatile Nucleophile
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile and a Brønsted-Lowry base. This reactivity allows for a wide range of chemical transformations, with acylation being one of the most common and synthetically useful.
The amino group readily reacts with various acylating agents to form stable amide bonds. This reaction is fundamental to the incorporation of the this compound scaffold into larger molecules, including peptides and small molecule drugs.
-
Reaction with Acid Chlorides: A common method for acylation involves the reaction with an acid chloride in the presence of a base to neutralize the HCl byproduct.
-
Reaction with Anhydrides (Boc Protection): The protection of the amino group is a crucial step in multi-step syntheses to prevent its unwanted reaction while modifying the carboxylic acid moiety. The tert-butoxycarbonyl (Boc) group is a widely used protecting group, typically introduced using di-tert-butyl dicarbonate (Boc-anhydride).
Protocol 1: General Acylation with an Acid Chloride
-
Dissolution: Dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM).[2]
-
Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic reaction.[2]
-
Addition of Acylating Agent: Slowly add a solution of the acid chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2]
-
Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Boc-Protection of the Amino Group
-
Reaction Setup: In a suitable reaction vessel, suspend this compound (1.0 eq.) in a mixture of an organic solvent (e.g., dimethylformamide) and water.
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc)2O (1.2 eq.) and a base such as triethylamine (2.0 eq.).
-
Reaction: Stir the mixture at room temperature for 18 hours.
-
Workup: After the reaction is complete, add a saturated ammonium chloride solution. The product can be extracted with an organic solvent like dichloromethane.
-
Isolation: Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the N-Boc protected product.[3]
The Carboxylic Acid Group: An Electrophilic Center
The carbonyl carbon of the carboxylic acid group is electrophilic and susceptible to attack by nucleophiles. The acidity of the carboxylic proton also allows for its removal by a base, forming a carboxylate anion.
The conversion of the carboxylic acid to an ester is a common transformation that can alter the polarity and bioavailability of a molecule. It also serves as a protecting group for the carboxylic acid.
-
Fischer Esterification: This acid-catalyzed reaction with an alcohol is a classic method for ester formation. The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[4][5]
The carboxylic acid can be coupled with an amine to form an amide bond. This reaction typically requires the activation of the carboxylic acid to enhance its electrophilicity. A variety of coupling reagents are available for this purpose.
Protocol 3: Fischer Esterification with Methanol
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a large excess of methanol, which acts as both the reactant and the solvent.
-
Acid Catalyst: Slowly and cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[6]
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).[6]
-
Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Neutralize the remaining acid with a weak base, such as a saturated sodium bicarbonate solution.
-
Isolation: Extract the ester product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.
Protocol 4: Amide Coupling with an Amine using a Coupling Agent
-
Activation: Dissolve N-Boc-trans-4-aminocyclohexanecarboxylic acid (1.0 eq.) and a coupling agent (e.g., HATU, HBTU, or EDC with HOBt) in an anhydrous aprotic solvent like DMF or DCM.
-
Base: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to the mixture.
-
Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent and wash with an aqueous acid solution (e.g., 1M HCl), followed by an aqueous base solution (e.g., saturated NaHCO3), and finally with brine.
-
Isolation: Dry the organic phase, concentrate, and purify the resulting amide by chromatography or recrystallization.
Reactivity and Synthetic Applications
The dual reactivity of this compound makes it a valuable synthon for the construction of complex molecules, most notably in the pharmaceutical industry.
Role in the Synthesis of Oclacitinib
A prominent example of its application is in the synthesis of Oclacitinib, a Janus kinase (JAK) inhibitor used for the treatment of allergic dermatitis in dogs.[7][8] In this synthesis, the this compound core serves as a rigid scaffold to correctly orient the pharmacophoric groups for optimal interaction with the target enzyme. The synthesis involves the functionalization of both the amino and carboxylic acid groups.[3][8]
Caption: Synthetic workflow for an Oclacitinib precursor.
Biological Relevance and Signaling Pathways
While this compound itself is primarily a synthetic building block, its structural analogue, tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), offers significant insight into a relevant biological signaling pathway. Tranexamic acid is an antifibrinolytic agent that functions by inhibiting the activation of plasminogen to plasmin.[9][10]
Plasmin is a serine protease that plays a crucial role in the breakdown of fibrin clots. The mechanism of action of tranexamic acid involves its binding to the lysine-binding sites on plasminogen, thereby preventing plasminogen from binding to fibrin and its subsequent activation by tissue plasminogen activator (t-PA).[9][11] This inhibition of fibrinolysis helps to stabilize blood clots and is utilized clinically to control bleeding.[9] Recent studies have also suggested that tranexamic acid may have anti-inflammatory effects by regulating the generation of the complement component C5a by plasmin.[12]
Caption: Mechanism of action of Tranexamic Acid.
Conclusion
This compound is a synthetically versatile and pharmaceutically relevant molecule. Its key reactive sites, the amino and carboxylic acid groups, provide a gateway for a multitude of chemical transformations, enabling its incorporation into complex molecular architectures. A thorough understanding of the reactivity of these functional groups, guided by quantitative data and established experimental protocols, is paramount for its effective utilization in drug discovery and development. The insights gained from its structural analogue, tranexamic acid, also highlight the potential for molecules with this scaffold to interact with critical biological signaling pathways. This guide serves as a foundational resource for scientists and researchers aiming to harness the full potential of this valuable chemical entity.
References
- 1. This compound | 3685-25-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. CN107365312A - A kind of new method for preparing Oclacitinib - Google Patents [patents.google.com]
- 8. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 9. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 10. The emerging role of tranexamic acid and its principal target, plasminogen, in skeletal health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tranexamic acid mediates proinflammatory and anti-inflammatory signaling via complement C5a regulation in a plasminogen activator-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical Exploration of the Conformational Landscape of trans-4-Aminocyclohexanecarboxylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Conformational Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For cyclic molecules like cyclohexane derivatives, the spatial arrangement of substituents is dictated by the ring's conformational isomers. The most stable conformations of cyclohexane are the chair forms, which minimize both angle and torsional strain. In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is primarily governed by steric interactions, particularly the 1,3-diaxial interactions that destabilize axial substituents.
For a trans-1,4-disubstituted cyclohexane, such as trans-4-aminocyclohexanecarboxylic acid, the two chair conformations are the diequatorial and the diaxial forms. The diequatorial conformer is overwhelmingly favored due to the absence of significant steric hindrance. In contrast, the diaxial conformer is destabilized by unfavorable 1,3-diaxial interactions between the amino and carboxylic acid groups and the axial hydrogens on the ring. Other, more flexible conformations, such as the boat and twist-boat, are typically high-energy transition states or intermediates in the ring-flipping process and are not significantly populated at equilibrium.
Conformational Isomers of this compound
The primary conformational isomers of this compound are the diequatorial chair, the diaxial chair, and the higher-energy boat and twist-boat forms.
-
Diequatorial Chair Conformer: This is the most stable conformation where both the amino (-NH2) and carboxylic acid (-COOH) groups occupy equatorial positions. This arrangement minimizes steric strain, providing the global energy minimum for the molecule.
-
Diaxial Chair Conformer: In this conformation, both substituents are in axial positions. This leads to significant steric repulsion between the substituents and the axial hydrogens at the C-2, C-3, C-5, and C-6 positions, making it considerably less stable than the diequatorial conformer.
-
Boat and Twist-Boat Conformers: These are non-chair conformations that are intermediates in the interconversion between the two chair forms. They are generally of much higher energy due to torsional strain and, in the case of the boat conformer, flagpole interactions.
Illustrative Quantitative Conformational Analysis
While specific experimental or high-level computational data for this compound is not available in the cited literature, we can construct an illustrative dataset based on the well-established principles of conformational analysis of 1,4-disubstituted cyclohexanes. The following tables summarize the expected relative energies and key geometric parameters for the different conformers.
It is crucial to note that the following data is illustrative and intended to provide a qualitative and comparative understanding. Actual values would be dependent on the level of theory, basis set, and solvent model used in a dedicated computational study.
Table 1: Illustrative Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Diequatorial Chair | 0.00 | > 99.9 |
| Diaxial Chair | 5.50 | < 0.1 |
| Twist-Boat | 6.50 | < 0.01 |
| Boat | 7.50 | < 0.01 |
This illustrative data is based on the general understanding that 1,3-diaxial interactions for amino and carboxylic acid groups contribute significantly to the energetic penalty of the diaxial conformer.
Table 2: Illustrative Geometric Parameters of the Diequatorial Chair Conformer
| Parameter | Value |
| C1-C2 Bond Length | ~1.54 Å |
| C-N Bond Length | ~1.47 Å |
| C-C(OOH) Bond Length | ~1.52 Å |
| C1-C2-C3-C4 Dihedral Angle | ~55° |
| H-N-C4-H Dihedral Angle | ~180° |
| O=C-C1-H Dihedral Angle | ~180° |
Experimental Protocols for Theoretical Conformational Analysis
A rigorous theoretical conformational analysis of this compound would typically involve the following computational chemistry protocol:
-
Initial Structure Generation:
-
The 3D structures of the diequatorial chair, diaxial chair, boat, and twist-boat conformers are generated using a molecular builder.
-
-
Geometry Optimization and Frequency Calculations:
-
Each conformer is subjected to geometry optimization to find its lowest energy structure.
-
Density Functional Theory (DFT) is a commonly employed method for this purpose. A suitable functional, such as B3LYP or M06-2X, would be chosen.
-
A sufficiently large basis set, for example, 6-311+G(d,p), is used to accurately describe the electronic structure.
-
Frequency calculations are then performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.
-
-
Single-Point Energy Refinement:
-
To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set, such as coupled-cluster theory (e.g., CCSD(T)) or a larger basis set (e.g., aug-cc-pVTZ).
-
-
Solvation Effects:
-
To model the behavior of the molecule in a particular solvent (e.g., water), a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be incorporated into the geometry optimization and energy calculations.
-
-
Data Analysis:
-
The final energies (including ZPVE corrections) of all conformers are compared to determine their relative stabilities.
-
The Boltzmann distribution is used to calculate the expected population of each conformer at a given temperature.
-
Key geometric parameters (bond lengths, bond angles, dihedral angles) are analyzed to characterize the structure of each conformer.
-
Visualization of Conformational Analysis Workflow and Equilibrium
The following diagrams, generated using the DOT language, illustrate the logical workflow of a theoretical conformational analysis and the equilibrium between the major conformers of this compound.
Caption: Workflow for a theoretical conformational analysis.
Caption: Conformational equilibrium of this compound.
Conclusion
The conformational landscape of this compound is dominated by the diequatorial chair conformer. This pronounced preference is a direct consequence of the steric hindrance associated with placing the amino and carboxylic acid groups in axial positions. While other conformers such as the diaxial chair, boat, and twist-boat exist, their populations at room temperature are negligible. A thorough understanding of this conformational rigidity is essential for the design of novel therapeutics, as it allows for the precise positioning of pharmacophoric groups in three-dimensional space, leading to enhanced binding affinity and selectivity for their biological targets. The computational protocols outlined in this guide provide a robust framework for conducting a detailed and accurate theoretical conformational analysis of this and similar molecules.
The Strategic Role of trans-4-Aminocyclohexanecarboxylic Acid as a Versatile Building Block in Modern Drug Discovery and Peptide Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug development, the use of conformationally constrained building blocks is a paramount strategy for designing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. Among these, trans-4-Aminocyclohexanecarboxylic acid has emerged as a pivotal structural motif. Its rigid cyclohexane core, bifunctional nature, and well-defined stereochemistry make it an invaluable tool for introducing conformational rigidity into otherwise flexible molecules. This technical guide provides a comprehensive overview of the role of this compound as a building block, with a focus on its application in the synthesis of small molecule drugs and constrained peptides. We will delve into its synthesis, functionalization, and incorporation into complex molecular architectures, supported by detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.
Core Applications of this compound
The utility of this compound as a building block spans two major areas of pharmaceutical research:
-
Small Molecule Drug Discovery: The rigid cyclohexane scaffold serves as a non-aromatic spacer that can orient pharmacophoric groups in a precise three-dimensional arrangement. This is particularly crucial for optimizing interactions with biological targets such as enzymes and receptors. A prime example is its use as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors.
-
Peptide Science: As a cyclic β-amino acid, it is an excellent tool for inducing specific secondary structures in peptides. By replacing flexible glycine or other amino acid residues, it can constrain the peptide backbone, leading to increased stability against enzymatic degradation, enhanced receptor affinity, and improved oral bioavailability.
Synthesis and Functionalization
The primary synthetic route to 4-aminocyclohexanecarboxylic acid is the catalytic hydrogenation of p-aminobenzoic acid. This process typically yields a mixture of cis and trans isomers, with the trans isomer being the thermodynamically more stable and often desired product for pharmaceutical applications.
Table 1: Synthesis of 4-Aminocyclohexanecarboxylic Acid and its Boc-Protected Derivative
| Step | Reaction | Reactants | Catalyst/Reagents | Conditions | Product | Yield | Purity/Ratio |
| 1 | Catalytic Hydrogenation | p-Aminobenzoic acid, 10% NaOH (aq) | 5% Ru/C | 100°C, 15 bar H₂ | 4-Aminocyclohexanecarboxylic acid (cis/trans mixture) | Quantitative | cis:trans = 1:4.6[1] |
| 2 | Boc Protection | 4-Aminocyclohexanecarboxylic acid (cis/trans mixture), Acetone, Water | Boc anhydride | Room temperature, 20h | 4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid (cis/trans mixture) | 70%[2] | 92% |
| 3 | Isomer Separation | cis/trans mixture of Boc-protected acid, Acetone | K₂CO₃, Bromoethane | 60°C, 3h, then -10°C, 1h | trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | 62%[2] | 99.1% |
Experimental Protocols
Protocol 1: Synthesis of 4-Aminocyclohexanecarboxylic Acid (cis/trans mixture)[1]
-
In an autoclave, combine p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ru/C (2.50 g), and 100.0 mL of 10% NaOH.
-
Stir the mixture at 100°C under a hydrogen pressure of 15 bar.
-
Monitor the reaction by TLC (DCM/MeOH/NH₃ = 5/5/1 v/v/v, ninhydrin stain) until the starting material is consumed (approx. 20 hours).
-
Upon completion, the reaction is stopped, and the crude mixture containing the product with a cis:trans ratio of approximately 1:4.6 is obtained.
Protocol 2: One-pot Boc-protection and Isolation of the trans-isomer[2]
-
To the crude reaction mixture from Protocol 1, add acetone (327.3 mL) and Boc anhydride (16.63 g, 0.07 mol).
-
Stir the reaction mixture for 20 hours at room temperature.
-
Filter the catalyst through celite and wash with a 4:1 mixture of acetone/water.
-
Evaporate the acetone under reduced pressure.
-
Acidify the aqueous layer to pH 4 with citric acid and extract with dichloromethane (DCM).
-
Dry the combined organic layers over Na₂SO₄, filter, and evaporate to yield the cis/trans mixture of the Boc-protected product.
-
Suspend the cis/trans mixture (12.99 g, 0.05 mol) in acetone (259 mL) with K₂CO₃ (2 g, 0.06 mol).
-
Add bromoethane (1.93 mL, 0.02 mol) and stir at 60°C for 3 hours.
-
Cool the mixture to -10°C and stir for 1 hour.
-
Filter the precipitate, which is then treated with 20% citric acid and extracted with DCM to yield the pure trans-isomer.
Application in Small Molecule Drug Discovery: The Case of Oclacitinib
This compound, specifically its Boc-protected form, is a crucial building block for the synthesis of Oclacitinib, a Janus kinase (JAK) inhibitor used for the treatment of allergic dermatitis in dogs.[3][4] The JAK-STAT signaling pathway is a key cascade in cytokine signaling, which, when dysregulated, can lead to inflammatory diseases.
The JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of Oclacitinib.
Synthetic Workflow for a JAK Inhibitor Precursor
Caption: Synthetic workflow from p-aminobenzoic acid to the Oclacitinib precursor.
Application in Peptide Science: Crafting Conformationally Constrained Peptides
The incorporation of this compound into peptides is a powerful strategy to induce conformational rigidity. Its N-protected derivatives, most commonly with the Fmoc group, are amenable to standard solid-phase peptide synthesis (SPPS).
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 3: General Procedure for Fmoc Solid-Phase Peptide Synthesis
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Couple the desired Fmoc-protected amino acid (including Fmoc-trans-4-aminocyclohexanecarboxylic acid), pre-activated with a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in DMF, to the free amine on the resin. The reaction time is typically 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final coupling and deprotection, wash the resin with dichloromethane (DCM) and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Biological Impact of Incorporating this compound
The introduction of this compound can significantly impact the biological activity of peptides. For instance, its incorporation into dynorphin A analogues, potent opioid peptides, has been explored to understand the conformational requirements for receptor binding.
Table 2: Biological Activity of Dynorphin A Analogues
| Peptide | Sequence | Receptor Binding Affinity (Ki, nM) |
| Dynorphin A-(1-13)NH₂ | Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-NH₂ | High affinity for κ-opioid receptors |
| [trans-ACCA²⁻³]Dyn A-(1-13)NH₂ | Tyr-(trans-ACCA)-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-NH₂ | κ: 13.4 nM, μ: 281.4 nM, δ: 1370 nM |
| [cis-ACCA²⁻³]Dyn A-(1-13)NH₂ | Tyr-(cis-ACCA)-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-NH₂ | κ: 9.1 nM, μ: 118.3 nM, δ: 1911 nM |
ACCA: Aminocyclohexanecarboxylic acid
The data indicates that replacing the flexible Gly-Gly dipeptide with the constrained cis- or this compound maintains affinity for the kappa opioid receptor, providing valuable insights into the bioactive conformation of dynorphin A.
Conclusion
This compound is a powerful and versatile building block in the arsenal of medicinal chemists and peptide scientists. Its rigid cyclohexane framework provides a means to enforce conformational constraint, a strategy that has proven successful in the development of both small molecule drugs and peptide-based therapeutics. The well-established synthetic routes to this building block and its derivatives, coupled with its compatibility with standard synthetic methodologies like SPPS, ensure its continued and expanding role in the quest for novel and improved medicines. This guide has provided a foundational understanding of its synthesis, applications, and the practicalities of its use, empowering researchers to leverage this valuable scaffold in their drug discovery and development endeavors.
References
- 1. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Notes and Protocols for the Industrial Scale Synthesis of Isomerically Pure trans-4-Aminocyclohexanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Aminocyclohexanecarboxylic acid and its derivatives are crucial building blocks in the pharmaceutical industry. Their rigid, conformationally constrained structure makes them valuable substitutes for aromatic rings or flexible aliphatic chains in drug design, leading to improved pharmacological properties. A notable application includes their use as intermediates in the synthesis of Janus Kinase (JAK) inhibitors and antifibrinolytic agents like tranexamic acid.[1][2] The stereochemistry of the 1,4-substitution on the cyclohexane ring is critical for biological activity, with the trans isomer being the therapeutically desired form in many applications.
The primary challenge in the industrial production of these compounds is achieving a high diastereomeric excess of the trans isomer, as many synthetic routes yield a mixture of cis and trans isomers.[2][3] This document provides detailed protocols and application notes for scalable synthesis strategies that prioritize the formation of the isomerically pure trans product.
Synthetic Strategies Overview
Several strategies have been developed for the industrial-scale synthesis of this compound derivatives. The most common and industrially feasible methods include:
-
Direct Catalytic Hydrogenation of Aromatic Precursors: This is a widely used one-pot method involving the reduction of p-aminobenzoic acid or its derivatives. The choice of catalyst and reaction conditions is paramount for maximizing the trans:cis isomer ratio.
-
Multi-Step Synthesis from Cyclohexane Precursors: These routes offer alternative pathways starting from non-aromatic materials, which can sometimes provide better stereocontrol through a sequence of carefully chosen reactions.
-
Isomerization of cis/trans Mixtures: Since some synthetic routes produce significant amounts of the undesired cis isomer, efficient methods for the conversion of the cis to the trans form are economically important.
-
Biocatalytic Approaches: Enzymatic methods, such as those using transaminases, offer high stereoselectivity and are emerging as green and efficient alternatives for producing isomerically pure compounds.[4]
The following sections provide detailed experimental protocols and data for selected key methodologies.
Experimental Protocols and Data
Protocol 1: Direct Catalytic Hydrogenation of p-Aminobenzoic Acid for High trans Selectivity
This one-pot process is designed for industrial application, utilizing low hydrogen pressure and a specific catalyst system to directly achieve a high trans:cis ratio.[1][5]
Reaction Scheme:
p-Aminobenzoic acid → this compound + cis-4-Aminocyclohexanecarboxylic acid
Experimental Procedure:
-
Reactor Setup: Charge a suitable industrial autoclave with p-aminobenzoic acid (1.0 eq), 5% Ruthenium on Carbon (Ru/C) catalyst (25% w/w of the starting material), and a 10% aqueous solution of sodium hydroxide (NaOH) (10 mL per gram of starting material).[1][2][5][6]
-
Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 15 bar.
-
Reaction Conditions: Heat the mixture to 100°C while stirring. Maintain the temperature and pressure for 20 hours.[1][2][5][6]
-
Monitoring: Monitor the reaction for the complete consumption of the starting material using Thin Layer Chromatography (TLC) (DCM/MeOH/NH₃ = 5/5/1 v/v/v, visualized with ninhydrin).[1][6]
-
Work-up and Isolation: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The resulting aqueous solution contains the sodium salt of the product as a cis/trans mixture. The ratio can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy.[6] Further purification to isolate the pure trans isomer is typically achieved through selective crystallization or by derivatization.[5] For example, the mixture can be N-protected with a Boc group, followed by selective esterification of the cis-isomer, allowing for the isolation of the pure trans-N-Boc-protected acid.[1][2]
Quantitative Data Summary for Direct Hydrogenation
| Parameter | Value | Reference |
| Starting Material | p-Aminobenzoic acid | [1][2][5] |
| Catalyst | 5% Ru/C | [1][2][5] |
| Catalyst Loading | 25% (w/w) | [1][2] |
| Solvent | 10% aq. NaOH | [1][2][5] |
| Temperature | 100 °C | [1][2][5] |
| H₂ Pressure | 15 bar | [1][2][5] |
| Reaction Time | 20 h | [1][6] |
| Resulting cis:trans Ratio | 1 : 4.6 | [5][6] |
| Achieved trans Isomer Content | ~82% | [5][6] |
Protocol 2: Multi-step Synthesis from Ethyl 4-Oxocyclohexane-1-carboxylate
This route provides an alternative to the direct hydrogenation of aromatic precursors and is scalable for manufacturing.[7]
Experimental Workflow:
Caption: Workflow for synthesis from ethyl 4-oxocyclohexane-1-carboxylate.
Key Experimental Steps:
-
Cyanohydrin Formation: Ethyl 4-oxocyclohexane-1-carboxylate is reacted with sodium cyanide to form the corresponding cyanohydrin.[7]
-
Dehydration: The cyanohydrin is dehydrated using a reagent like phosphorus oxychloride in pyridine to yield ethyl 4-cyanocyclohex-3-ene-1-carboxylate.[7]
-
Saponification: The ester is saponified to the carboxylic acid using potassium hydroxide in methanol.[7]
-
Reductive Amination: The resulting 4-cyano-cyclohex-3-ene-1-carboxylic acid undergoes reductive amination over a Raney nickel catalyst in the presence of methanolic ammonium hydroxide. This step yields a mixture of the unsaturated amine and its saturated analogue.[7]
-
Final Hydrogenation: The mixture is then subjected to a final catalytic hydrogenation over 10% Palladium on Carbon (Pd-C) at 5-6 Kg/cm² hydrogen pressure to saturate the ring and reduce any remaining unsaturated species.[7]
-
Purification: The resulting isomeric mixture of cis- and trans-4-aminomethylcyclohexane-1-carboxylic acids is purified by recrystallization from an acetone-water mixture (e.g., 4:3 ratio) to yield the pure trans isomer.[7]
Quantitative Data Summary for Multi-Step Synthesis
| Step | Key Reagents | Pressure | Product | Purity/Yield | Reference |
| Reductive Amination | Raney Ni, NH₄OH | 6 Kg/cm² | Mixture of amines | - | [7] |
| Final Hydrogenation | 10% Pd-C, H₂ | 5-6 Kg/cm² | cis/trans mixture | - | [7] |
| Purification | Recrystallization | N/A | Pure trans isomer | Pharma Grade | [7] |
Protocol 3: Biocatalytic Resolution of cis/trans Mixtures
This protocol utilizes a transaminase enzyme to selectively convert the undesired cis-isomer from a diastereomeric mixture into a ketone, allowing for the isolation of the highly pure trans-isomer. This dynamic process can lead to yields of the trans-isomer exceeding its initial proportion in the starting mixture.[4]
Biocatalytic Workflow:
Caption: Dynamic kinetic resolution using a cis-selective transaminase.
Experimental Procedure (Continuous-Flow):
-
Biocatalyst Preparation: Immobilize a cis-selective transaminase (e.g., a mutant from Chromobacterium violaceum) on a solid support and pack it into a column to create a packed-bed reactor.[4]
-
Reaction Setup: Prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.5) containing the cis/trans mixture of the 4-aminocyclohexanecarboxylic acid derivative, a sacrificial amine donor (e.g., isopropylamine), and the cofactor pyridoxal-5'-phosphate (PLP).
-
Continuous-Flow Reaction: Continuously pump the substrate solution through the packed-bed reactor at a controlled flow rate and temperature. The enzyme will selectively deaminate the cis-isomer to the corresponding ketone.
-
Dynamic Isomerization: The ketone intermediate can equilibrate and be re-aminated, leading to a dynamic isomerization process that enriches the trans-isomer.[4]
-
Product Isolation: The eluent from the reactor will be enriched in the trans-isomer. The unreacted trans-amine can be separated from the ketone byproduct and other reaction components using standard purification techniques like chromatography or extraction.
Quantitative Data Summary for Biocatalytic Resolution
| Parameter | Value | Reference |
| Biocatalyst | Transaminase (e.g., W60C mutant from C. violaceum) | [4] |
| Process Type | Continuous-flow packed-bed reactor | [4] |
| Selectivity | Highly selective for the cis-isomer | [4] |
| Final Purity of trans-isomer | >99% de | [4] |
| Yield Enhancement | Yield of trans-isomer can exceed its initial amount in the mixture | [4] |
Conclusion
The industrial-scale synthesis of isomerically pure this compound derivatives is achievable through several robust methods. The direct catalytic hydrogenation of p-aminobenzoic acid using a Ruthenium on Carbon catalyst under basic conditions offers a highly efficient one-pot route to a product with a high trans:cis ratio. Multi-step syntheses from cyclohexane precursors provide valuable alternatives, while biocatalytic resolutions are powerful emerging tools for achieving exceptional levels of isomeric purity (>99% de). The choice of method will depend on factors such as cost of starting materials, available equipment for high-pressure reactions, and desired final purity. The protocols and data presented here provide a strong foundation for process development and optimization in an industrial setting.
References
- 1. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 4. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 6. This compound | 3685-25-4 [chemicalbook.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Protecting Group Strategies for trans-4-Aminocyclohexanecarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the synthesis and modification of trans-4-aminocyclohexanecarboxylic acid. This versatile building block is a key component in the development of various pharmaceuticals, and its effective manipulation is crucial for successful drug design and development.
Introduction to Protecting Group Strategies
This compound possesses two primary reactive sites: a nucleophilic amino group and an electrophilic carboxylic acid. To achieve selective modification at one site without interference from the other, a carefully planned protecting group strategy is essential. The ideal protecting group should be easy to introduce and remove in high yield under conditions that do not affect other functional groups in the molecule. The concept of orthogonal protection , where one protecting group can be removed selectively in the presence of another, is a cornerstone of modern organic synthesis and is particularly relevant for bifunctional molecules like this compound.[1][2]
This guide will detail the protection of the amino and carboxylic acid functionalities using common protecting groups and provide protocols for their implementation.
Protection of the Amino Group
The amino group of this compound can be effectively protected using several standard protecting groups, including tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group will depend on the overall synthetic strategy, particularly the conditions required for subsequent reaction steps and the desired deprotection method.
tert-Butoxycarbonyl (Boc) Protection
The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.
Application Notes: The Boc protection of this compound is a robust and high-yielding reaction. It is often employed during the synthesis of the molecule itself to aid in the separation of the desired trans-isomer from the cis-isomer.[3][4] The Boc-protected derivative exhibits improved solubility in organic solvents, facilitating purification by chromatography or crystallization.
Experimental Protocol: Boc Protection of this compound
This protocol is adapted from a patented industrial process.[4]
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Acetone
-
Water
-
Citric acid (20% aqueous solution)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend this compound (e.g., 10.0 g, 1.0 equiv) in a mixture of acetone and water.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetone under reduced pressure.
-
Extract the aqueous layer with dichloromethane to remove any unreacted (Boc)₂O.
-
Acidify the aqueous solution to pH 4 with a 20% citric acid solution.
-
Extract the product into dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 62% | [4] |
| Purity | 99.1% | [4] |
Diagram: Boc Protection Workflow
References
Application Notes and Protocols: Boc-Protection of trans-4-Aminocyclohexanecarboxylic Acid for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and the development of pharmacologically active compounds, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is a widely employed acid-labile protecting group for the α-amino functionality of amino acids. Its stability under various reaction conditions, coupled with its straightforward removal under mild acidic conditions, makes it an invaluable tool in multi-step organic synthesis.
trans-4-Aminocyclohexanecarboxylic acid is a crucial building block in the synthesis of numerous pharmaceutical compounds, including Janus Kinase (JAK) inhibitors.[1][2] Its rigid cyclohexyl backbone provides conformational constraint in peptide analogs, making it a valuable surrogate for traditional amino acids in drug design. This document provides detailed protocols for the Boc-protection of this compound, presenting quantitative data in a clear, tabular format and outlining the experimental workflow.
Data Presentation: Reaction Conditions for Boc-Protection
The following table summarizes various reported conditions for the N-Boc protection of 4-aminocyclohexanecarboxylic acid.
| Parameter | Method 1 | Method 2 | General Method |
| Starting Material | cis/trans-4-Aminocyclohexanecarboxylic acid | This compound | General Amines/Amino Acids |
| Boc Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Di-tert-butyl dicarbonate (Boc)₂O | Di-tert-butyl dicarbonate (Boc)₂O |
| Solvent(s) | Acetone / Water | Dimethylformamide (DMF) | Dioxane/Water, THF, Acetonitrile |
| Base | Not specified (reaction follows hydrogenation in NaOH) | Triethylamine (TEA) | Sodium Hydroxide, Triethylamine, DMAP |
| Reagent Equivalents | 1.0 eq. (Boc)₂O | 1.2 eq. (Boc)₂O, 2.0 eq. TEA | 1.1-1.5 eq. Boc Reagent |
| Temperature | Room Temperature | Room Temperature | 0°C to 40°C |
| Reaction Time | 20 hours | 18 hours | 1 to 24 hours |
| Yield | 70% (of cis/trans mixture) | 91.7% | Generally high |
| Purification | Extraction and evaporation | Filtration, extraction, and concentration | Extraction and/or crystallization |
| Reference | WO2017134212A1[1] | CN116120213A | General Knowledge[3][4][5] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Boc-protection of this compound.
Caption: General experimental workflow for the Boc-protection of an amino acid.
Experimental Protocols
The following are detailed protocols for the Boc-protection of 4-aminocyclohexanecarboxylic acid, adapted from the literature.
Protocol 1: Protection of a cis/trans Mixture of 4-Aminocyclohexanecarboxylic Acid
This protocol describes the Boc-protection of a mixture of cis and trans isomers of 4-aminocyclohexanecarboxylic acid.
Materials:
-
cis/trans-4-Aminocyclohexanecarboxylic acid mixture (0.07 mol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (16.63 g, 0.07 mol, 1.0 eq.)
-
Acetone (327.3 mL)
-
Water
-
Dichloromethane (DCM)
-
Citric Acid
-
Sodium Sulfate (Na₂SO₄)
-
Celite
Procedure:
-
To the reaction mixture containing the crude 4-aminocyclohexanecarboxylic acid, add acetone (327.3 mL) and di-tert-butyl dicarbonate (16.63 g, 1.0 eq.).[2]
-
Stir the reaction mixture at room temperature for 20 hours.[2]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the catalyst through Celite and wash with a mixture of acetone/water.
-
Evaporate the acetone under reduced pressure.
-
The remaining aqueous layer (pH ~9) is extracted three times with dichloromethane (DCM).
-
Acidify the aqueous solution to pH 4 with citric acid and extract five times with DCM.[1][2]
-
Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the product.[1][2]
Expected Outcome:
This procedure is reported to yield approximately 12.99 g (70%) of the Boc-protected cis/trans mixture with a purity of 92%.[1][2]
Protocol 2: Protection of this compound
This protocol is specific for the Boc-protection of the trans isomer.
Materials:
-
This compound (14.3 g)
-
Dimethylformamide (DMF) (70 mL)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (26.2 g, 1.2 eq.)
-
Triethylamine (TEA) (27.8 mL, 2 eq.)
-
Saturated ammonium chloride solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, combine this compound (14.3 g), dimethylformamide (70 mL), di-tert-butyl dicarbonate (26.2 g), and triethylamine (27.8 mL) at room temperature.
-
Stir the reaction mixture for 18 hours.
-
Upon completion of the reaction, add saturated ammonium chloride solution.
-
Filter the mixture and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the final product.
Expected Outcome:
This method is reported to yield 22.3 g (91.7%) of the target compound with a purity of 99.3% as determined by HPLC.
Conclusion
The Boc-protection of this compound is a robust and high-yielding reaction that is essential for the incorporation of this valuable building block into peptides and other complex molecules. The protocols provided herein offer reliable methods for achieving this transformation, catering to both specific isomer protection and the protection of isomer mixtures. The choice of solvent and base can be adapted based on the specific requirements of the downstream applications and the scale of the synthesis. These application notes serve as a comprehensive guide for researchers and professionals in the field of synthetic and medicinal chemistry.
References
- 1. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes and Protocols for the Use of trans-4-Aminocyclohexanecarboxylic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Aminocyclohexanecarboxylic acid (t-ACHC) is a conformationally constrained, non-proteinogenic amino acid that serves as a valuable building block in the design of peptidomimetics. Its rigid cyclohexane ring restricts the rotational freedom of the peptide backbone, enabling the synthesis of peptides with well-defined secondary structures. This structural constraint can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity, making t-ACHC a significant tool in drug discovery and development.
These application notes provide a comprehensive overview of the use of t-ACHC in solid-phase peptide synthesis (SPPS), focusing on the widely adopted 9-fluorenylmethoxycarbonyl (Fmoc) strategy. Detailed protocols for the incorporation of Fmoc-t-ACHC into peptide sequences, along with relevant pharmacological data and visual representations of workflows and signaling pathways, are presented to guide researchers in this field.
Applications of t-ACHC in Peptide Synthesis
The incorporation of t-ACHC into peptide sequences offers several advantages:
-
Conformational Rigidity: The cyclohexane scaffold reduces the flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation, leading to higher receptor affinity and specificity.
-
Enhanced Stability: Peptides containing t-ACHC often exhibit increased resistance to enzymatic degradation, prolonging their in vivo half-life.
-
Peptidomimetic Design: t-ACHC can act as a mimic for natural amino acid residues or dipeptide segments, allowing for the creation of novel peptide analogs with improved pharmacological properties.[1]
-
Drug Development: It is a key component in the synthesis of pharmaceuticals, aiding in the design of compounds that target specific biological pathways with greater efficacy.[2]
A notable application of t-ACHC is in the development of opioid receptor modulators. For instance, its incorporation into Dynorphin A (Dyn A) analogs has been shown to influence their affinity and selectivity for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in pain, addiction, and mood regulation.
Data Presentation: Pharmacological Activity of Dynorphin A Analogs
The following tables summarize the binding affinities and functional activities of Dynorphin A-(1-13)NH2 analogs where the Gly2-Gly3 dipeptide has been replaced by cis- or this compound (ACCA), a close structural analog of t-ACHC.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Dynorphin A Analogs
| Peptide | κ-Opioid Receptor (KOR) | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | Selectivity (κ/μ/δ) |
| [cis-ACCA²⁻³]Dyn A-(1-13)NH₂ | 9.1 | 118 | 1910 | 1/13/210 |
| [trans-ACCA²⁻³]Dyn A-(1-13)NH₂ | 13.4 | 281 | 1380 | 1/21/103 |
Data sourced from radioligand binding assays.[3]
Table 2: Functional Activity (IC50, μM) in Guinea Pig Ileum Assay
| Peptide | IC50 (μM) |
| [cis-ACCA²⁻³]Dyn A-(1-13)NH₂ | 4.0 |
This assay measures the peptide's ability to inhibit electrically stimulated contractions, indicating opioid activity.[3]
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a peptide containing Fmoc-t-ACHC using the Fmoc/tBu strategy.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).
-
Weighing: Weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol scale synthesis) and place it into a fritted reaction vessel.
-
Swelling: Add N,N-dimethylformamide (DMF) to the resin until it is fully submerged. Agitate the resin for at least 1 hour at room temperature to ensure complete swelling.
-
Washing: Drain the DMF and wash the resin thoroughly with DMF (3 x 5 mL) to remove any impurities.
Protocol 2: Fmoc Deprotection
-
Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.
-
First Deprotection: Add the 20% piperidine/DMF solution to the swollen resin. Agitate for 3-5 minutes at room temperature and then drain the solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5 x 5 mL) to ensure complete removal of piperidine and dibenzofulvene byproducts.
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful Fmoc removal.
Protocol 3: Coupling of Fmoc-trans-4-Aminocyclohexanecarboxylic Acid
Due to the steric bulk of t-ACHC, optimized coupling conditions are recommended to ensure high coupling efficiency.
-
Activation Solution Preparation:
-
In a separate vial, dissolve Fmoc-t-ACHC (3 equivalents relative to resin loading) in DMF.
-
Add a coupling agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents) and an additive like HOAt (1-Hydroxy-7-azabenzotriazole) (3 equivalents).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 equivalents).
-
-
Pre-activation: Gently swirl the activation solution for 2-5 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated Fmoc-t-ACHC solution to the deprotected peptide-resin.
-
Reaction Time: Agitate the reaction mixture for 2-4 hours at room temperature. For "difficult" couplings involving sterically hindered amino acids, the reaction time may be extended, or a double coupling may be performed.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) followed by dichloromethane (DCM) (3 x 5 mL) and then DMF again (3 x 5 mL).
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow/colorless beads) indicates a complete coupling reaction. If the test is positive, a second coupling (recoupling) should be performed.
Protocol 4: Chain Elongation and Final Cleavage
-
Peptide Elongation: Repeat Protocol 2 (Fmoc Deprotection) and Protocol 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence. For standard proteinogenic amino acids, the coupling time in Protocol 3 can typically be reduced to 1-2 hours.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform one last Fmoc deprotection step as described in Protocol 2.
-
Resin Washing and Drying: Wash the completed peptide-resin thoroughly with DMF (5 x 5 mL), followed by DCM (5 x 5 mL). Dry the resin under a high vacuum for at least 2 hours.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cleavage cocktail is Reagent K:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5% (Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.)
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (e.g., 5-10 mL per 100 mg of resin). Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation and Purification: Centrifuge the ether suspension to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether two more times. After the final wash, dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Kappa-Opioid Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the kappa-opioid receptor, a G protein-coupled receptor (GPCR), by an agonist such as a Dynorphin A analog containing t-ACHC.
Caption: Kappa-Opioid Receptor (GPCR) Signaling Pathway.
Experimental Workflow for Synthesis and Analysis of a t-ACHC-Containing Peptide
This diagram outlines the key stages in the synthesis, purification, and analysis of a peptide incorporating t-ACHC.
Caption: SPPS Experimental Workflow.
References
Application Notes and Protocols: Trans-4-Aminocyclohexanecarboxylic Acid as a Rigid Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-4-Aminocyclohexanecarboxylic acid (t-ACCA) is a conformationally constrained building block increasingly utilized in drug design. Its rigid cyclohexane core offers a significant advantage over flexible aliphatic chains by reducing the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The trans-substitution pattern of the amino and carboxylic acid groups provides a well-defined spatial arrangement, making it an ideal scaffold for mimicking or replacing specific peptide bonds or for use as a linker in more complex drug architectures.
These application notes provide an overview of the use of t-ACCA in various drug design contexts, supported by quantitative data and detailed experimental protocols for key applications.
Applications of this compound in Drug Design
The rigid nature of t-ACCA has been exploited in several therapeutic areas:
-
Opioid Receptor Modulation: As a conformationally constrained mimic of a dipeptide unit, t-ACCA has been incorporated into dynorphin A analogues to modulate opioid receptor activity.[1]
-
Enzyme Inhibition: The scaffold is a key component in the synthesis of Janus kinase (JAK) inhibitors, where it serves as a linker between pharmacophoric elements.[2][3][4]
-
GABA Analogues: The structural rigidity of t-ACCA makes it a suitable scaffold for the design of gamma-aminobutyric acid (GABA) analogues, targeting the GABAergic system for potential therapeutic intervention in neurological disorders.[5]
-
Antidiabetic Agents: It is a building block in the synthesis of glimepiride, a sulfonylurea drug used to treat type 2 diabetes.[6][7]
Data Presentation
Table 1: Opioid Receptor Binding Affinity of Dynorphin A Analogues Incorporating t-ACCA
| Compound | Target Receptor | Binding Affinity (Ki in nM) | Selectivity (kappa/mu/delta) |
| [cis-ACCA2-3]Dyn A-(1-13)NH2 | Kappa Opioid Receptor | 9.1 | 1/13/210 |
| [trans-ACCA2-3]Dyn A-(1-13)NH2 | Kappa Opioid Receptor | 13.4 | 1/21/103 |
Data extracted from radioligand binding assays.[1]
Signaling Pathways
GABAergic Synapse
Derivatives of t-ACCA can act as GABA analogues, modulating the activity of GABA receptors. The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of trans-4-Aminocyclohexanecarboxylic Acid in the Synthesis of Janus Kinase (JAK) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of cytokine signaling.[1][2][3] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a multitude of autoimmune diseases and cancers, making JAKs a prime target for therapeutic intervention.[1][3] Small molecule JAK inhibitors (JAKinibs) have emerged as a significant class of drugs for treating conditions like rheumatoid arthritis, psoriasis, and myelofibrosis.[3][4] The development of novel JAKinibs with improved selectivity and efficacy is an active area of research. This document explores the application of trans-4-Aminocyclohexanecarboxylic acid as a versatile building block in the synthesis of next-generation JAK inhibitors.
This compound and its derivatives serve as crucial intermediates in the synthesis of various optically active compounds, including JAK inhibitors.[5][6] The rigid, saturated cyclohexane ring provides a desirable scaffold in medicinal chemistry, allowing for precise spatial orientation of functional groups that can interact with the target protein. The trans configuration of the amino and carboxylic acid groups is often critical for achieving the desired pharmacological activity.[5]
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary route for signal transduction for a wide array of cytokines, interferons, and hormones. The binding of a ligand to its receptor induces the dimerization of receptor subunits, bringing the associated JAKs into close proximity. This facilitates their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate gene transcription. JAK inhibitors function by competing with ATP for the binding site on the kinase domain of JAKs, thereby blocking the phosphorylation cascade.[2][7]
Caption: The Janus Kinase (JAK)-STAT signaling cascade and the point of intervention by JAK inhibitors.
Application of this compound in Synthesis
While not typically found in the final structure of currently approved JAK inhibitors, the Boc-protected form of this compound, trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid, is a valuable intermediate.[5][6] Its rigid cyclohexane scaffold is used to introduce specific spatial arrangements into the inhibitor structure, which can be crucial for binding to the ATP-binding pocket of the target JAK.
The synthesis often involves the modification of the carboxylic acid group and the subsequent use of the amino group for coupling with other heterocyclic cores common to JAK inhibitors. For instance, the carboxylic acid can be reduced to an alcohol, which can then be further functionalized.[7]
Caption: A representative workflow for the utilization of this compound in the synthesis of a JAK inhibitor precursor.
Experimental Protocols
The following are representative protocols for the key transformations involving this compound derivatives in the synthesis of JAK inhibitor intermediates.
Protocol 1: Boc Protection of this compound
Objective: To protect the amino group of this compound to prevent its reaction in subsequent steps.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
1,4-Dioxane
-
1N Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1N NaOH solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid as a white solid.
Protocol 2: Reduction of trans-4-(Boc-amino)cyclohexanecarboxylic acid
Objective: To selectively reduce the carboxylic acid to a primary alcohol.
Materials:
-
trans-4-(Boc-amino)cyclohexanecarboxylic acid
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C.
-
Add borane-dimethyl sulfide complex (1.5 eq) dropwise over 30 minutes.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol.
-
Stir the mixture for 30 minutes at room temperature.
-
Concentrate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to afford (trans-4-(Boc-amino)cyclohexyl)methanol.[7]
Quantitative Data of Representative JAK Inhibitors
The following table summarizes the inhibitory activity of several well-established JAK inhibitors against the different JAK family members. This data provides a benchmark for the desired activity of novel compounds synthesized using intermediates like this compound.
| Inhibitor | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Primary Therapeutic Use |
| Tofacitinib | 1 | 20 | 56 | 344 | Rheumatoid Arthritis[2][8] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | Myelofibrosis, Polycythemia Vera[2] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | Rheumatoid Arthritis[4] |
| Upadacitinib | 43 | 110 | 2300 | 4600 | Rheumatoid Arthritis[4] |
| Filgotinib | 10 | 28 | 810 | 116 | Rheumatoid Arthritis[8] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.
Structure-Activity Relationship (SAR) Considerations
The use of a constrained cyclohexane ring, derived from this compound, can be advantageous in drug design.
Caption: The logical relationship between the structural features of the intermediate and desired drug properties.
The trans configuration fixes the substituent groups in a diequatorial position, minimizing steric hindrance and presenting them in a defined orientation for interaction with the amino acid residues in the kinase binding site. This can lead to enhanced binding affinity and selectivity for the target JAK isoform. The saturated nature of the ring also contributes to the three-dimensional character of the molecule, which is often beneficial for achieving high potency.
Conclusion: this compound is a valuable and versatile building block in the synthesis of Janus Kinase inhibitors. Its rigid, stereochemically defined structure provides a robust scaffold for the development of novel inhibitors with potentially improved pharmacological profiles. The protocols and data presented herein offer a foundational resource for researchers and drug development professionals working in this therapeutic area.
References
- 1. JAK inhibitors: pharmacology and clinical activity in chronic myeloprolipherative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmaceutical aspects of JAK inhibitors: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 6. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of trans-4-Aminocyclohexanecarboxylic Acid in Novel Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Aminocyclohexanecarboxylic acid (t-ACHC) is a versatile scaffold in medicinal chemistry, prized for its rigid cyclohexane core which allows for the precise spatial orientation of pharmacophoric groups. This constrained conformation can lead to enhanced binding affinity and selectivity for biological targets. These application notes provide an overview of the derivatization of t-ACHC for the development of novel therapeutics, with a focus on its application in the synthesis of VLA-4 antagonists, JAK inhibitors, and opioid receptor modulators. Detailed experimental protocols for the synthesis of key intermediates and representative derivatives are also presented.
Therapeutic Applications and Derivatization Strategies
The bifunctional nature of t-ACHC, possessing both a primary amine and a carboxylic acid, allows for diverse derivatization strategies. The amino group is commonly acylated or reductively aminated, while the carboxylic acid is often converted to an amide. These modifications enable the exploration of a wide chemical space to optimize pharmacological activity.
Very Late Antigen-4 (VLA-4) Antagonists for Inflammatory Diseases
VLA-4 is an integrin that plays a crucial role in the adhesion and migration of leukocytes to sites of inflammation. Antagonists of VLA-4 are promising therapeutic agents for autoimmune diseases such as asthma and inflammatory bowel disease. The t-ACHC scaffold has been successfully employed to develop potent VLA-4 antagonists.
A notable example involves the optimization of a series of benzoic acid derivatives where the diphenylurea moiety was replaced with a 2-(2-methylphenylamino)benzoxazole group to improve pharmacokinetic properties. Further modification of the carboxylic acid moiety led to the discovery of a potent VLA-4 antagonist with a trans-4-substituted cyclohexanecarboxylic acid core.[1]
Quantitative Data for VLA-4 Antagonists
| Compound | Target | IC50 (nM) | Pharmacokinetic Parameters (in rats) |
| 1 | VLA-4 | 1.6 | Poor pharmacokinetic properties |
| 3 | VLA-4 | 19 | - |
| 11b | VLA-4 | 2.8 | CL = 3.3 ml/min/kg, F = 51% |
| 14e | VLA-4 | 5.4 | Bioavailability (Rats: 100%, Dogs: 91%, Monkeys: 68%) |
Janus Kinase (JAK) Inhibitors for Autoimmune Disorders and Cancer
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of JAK signaling is implicated in a variety of inflammatory diseases and cancers. Consequently, JAK inhibitors have emerged as an important class of therapeutics. The trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid derivative is a key intermediate in the synthesis of certain Janus Kinase inhibitors.[2][3]
Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors for Type 2 Diabetes
DPP-IV is a serine protease that deactivates incretin hormones, which play a role in regulating blood glucose levels. Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes. The amino-protected derivatives of this compound are useful starting materials for the synthesis of DPP-IV inhibitors.[4]
Opioid Receptor Modulators for Pain Management
The rigid structure of t-ACHC makes it an attractive scaffold for mimicking peptide turns and constraining peptide backbone conformations. This property has been exploited in the design of dynorphin A analogues, where t-ACHC was used as a conformationally constrained replacement for a Gly-Gly dipeptide segment. These analogues have shown selectivity for the kappa opioid receptor, highlighting their potential in the development of novel analgesics with potentially reduced side effects.
Quantitative Data for Dynorphin A Analogues
| Compound | Target | Ki (nM) | Ki Ratio (kappa/mu/delta) | IC50 (µM) (guinea pig ileum) |
| [cis-ACCA2-3]Dyn A-(1-13)NH2 | Kappa Opioid Receptor | 9.1 | 1/13/210 | 4.0 |
| [trans-ACCA2-3]Dyn A-(1-13)NH2 | Kappa Opioid Receptor | 13.4 | 1/21/103 | - |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the core t-ACHC molecule from p-aminobenzoic acid via catalytic hydrogenation, optimized for a high trans-to-cis isomer ratio.
Procedure:
-
In an autoclave, combine p-aminobenzoic acid (10.0 g, 0.07 mol, 1 eq.), 5% Ru/C (2.50 g), and 10% NaOH solution (100.0 mL).[2]
-
Stir the mixture at 100°C under a hydrogen pressure of 15 bar.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of DCM/MeOH/NH3 (5:5:1, v/v/v) and ninhydrin for visualization.
-
After approximately 20 hours, or upon complete consumption of the starting material, stop the reaction. The resulting mixture typically contains a cis:trans isomer ratio of approximately 1:4.6 as determined by NMR.[2]
-
The catalyst can be filtered, and the product can be isolated or used directly in the next step.
Protocol 2: Boc-Protection of this compound
This protocol details the protection of the amino group of t-ACHC with a tert-butyloxycarbonyl (Boc) group, a common step in the synthesis of more complex derivatives.
Procedure:
-
Following the synthesis of the cis/trans mixture of 4-aminocyclohexanecarboxylic acid as described in Protocol 1, the crude reaction mixture can be used directly without isolation of the amino acid.
-
To the aqueous solution, add 1 equivalent of di-tert-butyl dicarbonate (Boc anhydride).
-
Stir the mixture vigorously at room temperature. The pH of the solution should be maintained at a basic level (pH 9-10) by the addition of NaOH solution as needed.
-
Monitor the reaction by TLC until the starting amino acid is no longer detectable.
-
Acidify the reaction mixture to pH 3-4 with a suitable acid (e.g., citric acid).
-
Extract the aqueous layer with an organic solvent such as dichloromethane (DCM).
-
Combine the organic layers, dry over sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the Boc-protected product.
Protocol 3: General Amide Coupling Procedure
This protocol provides a general method for the derivatization of the carboxylic acid moiety of Boc-protected t-ACHC to form amides.
Procedure:
-
Dissolve Boc-protected t-ACHC (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent such as HATU (1.1 equivalents) and a base such as DIPEA (2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM) to yield the final primary amine if desired.
Visualizations
Caption: General workflow for the synthesis and derivatization of t-ACHC for novel drug discovery.
Caption: Inhibition of key signaling pathways by t-ACHC-based pharmaceuticals.
References
- 1. A novel and potent VLA-4 antagonist based on trans-4-substituted cyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of trans-4-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Aminocyclohexanecarboxylic acid, also known as tranexamic acid, is a synthetic derivative of the amino acid lysine. It is an important antifibrinolytic agent used to treat or prevent excessive blood loss in various clinical conditions. The purity of tranexamic acid is critical for its safety and efficacy as a pharmaceutical ingredient. High-performance liquid chromatography (HPLC) is the most widely used analytical technique for assessing the purity of tranexamic acid and for the identification and quantification of its related impurities. This application note provides an overview and comparison of several analytical HPLC methods for the purity assessment of this compound, along with a detailed experimental protocol for a pharmacopeial method.
Analytical HPLC Methodologies
Several HPLC-based approaches can be employed for the purity analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need to resolve particular impurities, the desired sensitivity, and the available instrumentation. The most common methods include:
-
Reversed-Phase HPLC with Ion-Pairing: Since tranexamic acid is a polar compound, traditional reversed-phase chromatography provides limited retention. The use of an ion-pairing reagent, such as sodium dodecyl sulfate, in the mobile phase forms a neutral ion-pair with the analyte, which enhances its retention on a non-polar stationary phase like C18.
-
Pharmacopeial Methods (USP and EP): The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official monographs for the analysis of tranexamic acid, which include detailed HPLC methods for the determination of related substances. These methods are well-validated and are the standard for quality control in the pharmaceutical industry.
-
Pre-column Derivatization: Tranexamic acid lacks a strong chromophore, which limits its detectability by UV-Vis spectrophotometry at low concentrations. Pre-column derivatization with a reagent that introduces a chromophore or fluorophore, such as benzene sulfonyl chloride, can significantly enhance the sensitivity of the analysis.[1]
-
Mixed-Mode Chromatography: This technique utilizes a stationary phase with both reversed-phase and ion-exchange characteristics. A mixed-mode column, such as the Primesep 200, can effectively retain and separate polar compounds like tranexamic acid without the need for ion-pairing reagents.[2]
Data Presentation
The following table summarizes the key chromatographic parameters for various analytical HPLC methods used for the purity assessment of this compound.
| Parameter | European Pharmacopoeia (EP) Method | USP Method (Assay) | Reversed-Phase Ion-Pair Method | Pre-column Derivatization Method | Mixed-Mode Chromatography |
| Column | Octadecylsilyl silica gel for chromatography (5 µm), 250 mm x 4.6 mm | L1 packing (C18), 5 µm, 250 mm x 4.6 mm | C18 column | C18 column, 250 mm x 4.6 mm, 5 µm | Primesep 200, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Methanol, B: Aqueous solution of sodium dihydrogen phosphate, triethylamine, and sodium lauryl sulfate at pH 2.5. Gradient elution. | Acetonitrile and an aqueous solution of monobasic sodium phosphate, triethylamine, and sodium dodecyl sulfate at pH 2.5 (20:80 v/v) | A: Methanol, B: Aqueous solution of sodium dihydrogen phosphate, triethylamine, and sodium lauryl sulfate at pH 2.5 (40:60 v/v) | A: Acetonitrile, B: 0.1 M Ammonium Acetate pH 5.0 (25:75 v/v) | Acetonitrile and water with 0.1% phosphoric acid (5:95 v/v) |
| Flow Rate | 0.9 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm | UV at 232 nm | UV at 210 nm |
| Temperature | Ambient | Ambient | Ambient | Ambient | Ambient |
| Injection Volume | 20 µL | 20 µL | Not specified | Not specified | Not specified |
Experimental Protocols
This section provides a detailed experimental protocol for the purity assessment of this compound based on the European Pharmacopoeia method.
Materials and Reagents
-
This compound reference standard and sample
-
Methanol, HPLC grade
-
Sodium dihydrogen phosphate, anhydrous, analytical grade
-
Triethylamine, analytical grade
-
Sodium lauryl sulfate, analytical grade
-
Phosphoric acid, analytical grade
-
Water, HPLC grade
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Octadecylsilyl silica gel column (5 µm, 250 mm x 4.6 mm)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Syringe filters (0.45 µm)
Preparation of Solutions
-
Mobile Phase B (Aqueous Component): Dissolve 11.0 g of anhydrous sodium dihydrogen phosphate in 500 mL of HPLC grade water. Add 5 mL of triethylamine and 1.4 g of sodium lauryl sulfate. Adjust the pH to 2.5 with dilute phosphoric acid and dilute to 600 mL with water.
-
Mobile Phase A: Methanol
-
Final Mobile Phase: Mix 400 mL of Mobile Phase A with the prepared 600 mL of Mobile Phase B.
-
Test Solution: Dissolve 0.20 g of the this compound sample in water and dilute to 20.0 mL with the same solvent.
-
Reference Solution (a): Dilute 5.0 mL of the Test solution to 100.0 mL with water. Dilute 1.0 mL of this solution to 10.0 mL with water.
-
Reference Solution (b) (for system suitability): Dissolve 20 mg of tranexamic acid CRS (containing impurity C) in water and dilute to 2.0 mL with the same solvent.
-
Reference Solution (c) (for impurity identification): Dissolve 12 mg of 4-aminomethylbenzoic acid (impurity D) in water and dilute to 100 mL with the same solvent.
Chromatographic Conditions
-
Column: Octadecylsilyl silica gel for chromatography (5 µm, 250 mm x 4.6 mm)
-
Mobile Phase: A mixture of 40 volumes of methanol and 60 volumes of an aqueous solution containing sodium dihydrogen phosphate, triethylamine, and sodium lauryl sulfate at pH 2.5.
-
Flow Rate: 0.9 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Run Time: At least 3 times the retention time of the main peak.
Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of Reference solution (b) to check the system suitability. The resolution between the peaks due to tranexamic acid and impurity C should be at least 1.5.
-
Inject 20 µL of Reference solution (c) to identify the peak corresponding to impurity D.
-
Inject 20 µL of the Test solution and Reference solution (a) in triplicate.
-
Record the chromatograms and calculate the percentage of each impurity in the sample.
Mandatory Visualization
Caption: Experimental workflow for HPLC purity assessment of this compound.
Caption: Relationship between this compound and its potential impurities.
References
Application Note: NMR Spectroscopic Characterization of trans-4-Aminocyclohexanecarboxylic Acid
Abstract
Introduction
trans-4-Aminocyclohexanecarboxylic acid is a conformationally restricted amino acid analog. The cyclohexane ring introduces a rigid scaffold, and the relative stereochemistry of the amino and carboxylic acid groups is crucial for its biological activity and its use as a synthetic intermediate. NMR spectroscopy is the most powerful technique for unambiguously determining the stereochemistry and purity of this compound. In the trans isomer, both the amino and carboxylic acid groups preferentially occupy equatorial positions in the stable chair conformation. This arrangement leads to distinct chemical shifts and, most importantly, characteristic proton-proton coupling constants that differ significantly from the cis isomer. This note details the expected ¹H and ¹³C NMR spectral features and provides a standard operating procedure for its analysis.
Data Presentation
The expected chemical shifts for this compound are based on analysis of its structural features and comparison with similar compounds. The most common solvent for NMR analysis of this compound is deuterium oxide (D₂O), due to its excellent solubility. In D₂O, the amine (NH₂) and carboxylic acid (COOH) protons will exchange with deuterium and will not be observed in the ¹H NMR spectrum.
Table 1: Predicted ¹H NMR Data for this compound in D₂O
| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Notes |
| H-1 (axial) | Triplet of triplets (tt) | ~2.2 - 2.4 | J_ax-ax ≈ 12 Hz, J_ax-eq ≈ 3 Hz | The proton attached to the carbon bearing the carboxylic acid. The large axial-axial coupling is characteristic of the trans isomer. |
| H-4 (axial) | Triplet of triplets (tt) | ~2.9 - 3.1 | J_ax-ax ≈ 12 Hz, J_ax-eq ≈ 3 Hz | The proton attached to the carbon bearing the amino group. The large axial-axial coupling is characteristic of the trans isomer. |
| H-2, H-6 (axial) | Multiplet | ~1.3 - 1.5 | - | |
| H-2, H-6 (equatorial) | Multiplet | ~2.0 - 2.2 | - | |
| H-3, H-5 (axial) | Multiplet | ~1.3 - 1.5 | - | |
| H-3, H-5 (equatorial) | Multiplet | ~2.0 - 2.2 | - |
Table 2: Predicted ¹³C NMR Data for this compound in D₂O
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| C=O | ~180 - 183 |
| C-1 | ~45 - 48 |
| C-4 | ~50 - 53 |
| C-2, C-6 | ~33 - 36 |
| C-3, C-5 | ~28 - 31 |
Experimental Protocols
This section provides a detailed methodology for the NMR spectroscopic analysis of this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh the desired amount of this compound and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of D₂O to the vial.
-
Gently vortex the mixture until the solid is completely dissolved. A brief period of sonication may be used to aid dissolution if necessary.
-
Transfer the solution into a 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
-
¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width: 16 ppm
-
Acquisition Time: 2.0 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 16
-
Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.
-
-
¹³C NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.0 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Data Processing: Apply an exponential window function with a line broadening of 1.0 Hz before Fourier transformation.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the NMR spectroscopic characterization of this compound.
Caption: Workflow for NMR characterization.
Data Interpretation and Discussion
The key to confirming the trans stereochemistry of 4-aminocyclohexanecarboxylic acid lies in the ¹H NMR spectrum. In the preferred diequatorial chair conformation of the trans isomer, the protons at the C-1 and C-4 positions (H-1 and H-4) are in axial positions. This axial orientation results in large dihedral angles with the adjacent axial protons on C-2, C-6 and C-3, C-5, respectively. Consequently, H-1 and H-4 will appear as multiplets with large axial-axial coupling constants (J_ax-ax), typically in the range of 10-13 Hz. The observation of these large couplings is a definitive indicator of the trans configuration. In contrast, the cis isomer would exhibit smaller coupling constants for these protons.
The ¹³C NMR spectrum is generally less informative for stereochemical assignment in this case but is crucial for confirming the number of unique carbon environments and the overall carbon framework of the molecule. The presence of five distinct signals (one for the carbonyl carbon, and four for the four pairs of equivalent cyclohexane carbons) is expected.
Conclusion
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The analysis of chemical shifts and, most importantly, the proton-proton coupling constants will allow for the unambiguous confirmation of the trans stereochemistry, which is essential for its application in research and drug development.
Application Note: FT-IR Analysis of trans-4-Aminocyclohexanecarboxylic Acid
Abstract
This application note provides a detailed protocol for the identification and characterization of the functional groups in trans-4-Aminocyclohexanecarboxylic acid using Fourier Transform Infrared (FT-IR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document outlines the principles of the technique, sample preparation, spectral acquisition, and a comprehensive interpretation of the resulting spectrum.
Introduction
This compound is a bifunctional molecule containing both a primary amine and a carboxylic acid functional group. This unique structure makes it a valuable building block in the synthesis of various pharmaceutical compounds and polymers. FT-IR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that is well-suited for the qualitative analysis of the functional groups present in this molecule. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum is generated, which provides a unique "molecular fingerprint" of the compound.
Principles of FT-IR Spectroscopy
FT-IR spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When a molecule is exposed to infrared radiation, its bonds will vibrate by stretching or bending. The frequencies of these vibrations are dependent on the mass of the atoms in the bond, the type of bond (single, double, triple), and the overall molecular structure. An FT-IR spectrometer measures the absorption of IR radiation as a function of wavenumber (cm⁻¹) and presents this information as a spectrum.
Experimental Protocols
Sample Preparation (KBr Pellet Method)
The Potassium Bromide (KBr) pellet technique is a common method for preparing solid samples for FT-IR transmission analysis.
Materials:
-
This compound (powder form)
-
Potassium Bromide (KBr), spectroscopy grade, dried
-
Agate mortar and pestle
-
Pellet press with die
-
Spatula
Protocol:
-
Dry the KBr powder in an oven at approximately 110°C for two to three hours to remove any adsorbed water.
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 100-200 mg of the dried KBr.
-
In the agate mortar, gently grind the KBr to a fine powder.
-
Add the this compound sample to the mortar.
-
Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the IR radiation.
-
Transfer the mixture to the pellet die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR)
ATR-FT-IR is a versatile technique that allows for the direct analysis of solid samples with minimal preparation.
Materials:
-
This compound (powder form)
-
ATR accessory with a crystal (e.g., diamond or zinc selenide)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Protocol:
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the this compound powder onto the center of the ATR crystal.
-
Use the pressure clamp of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
Collect the FT-IR spectrum of the sample.
-
After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly.
Spectral Acquisition
Instrument: A standard FT-IR spectrometer. Spectral Range: 4000 - 400 cm⁻¹ Resolution: 4 cm⁻¹ Number of Scans: 16-32 (to improve signal-to-noise ratio)
Data Presentation and Interpretation
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its primary amine and carboxylic acid functional groups. The expected absorption ranges are summarized in the table below.
Table 1: Expected FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3300 - 3500 | N-H (Primary Amine) | Symmetric & Asymmetric Stretching | Medium (two bands) |
| 2500 - 3300 | O-H (Carboxylic Acid) | Stretching (H-bonded) | Broad, Strong |
| 2850 - 2960 | C-H (Cyclohexane) | Stretching | Medium to Strong |
| 1760 - 1690 | C=O (Carboxylic Acid) | Stretching | Strong |
| 1580 - 1650 | N-H (Primary Amine) | Bending (Scissoring) | Medium to Strong |
| 1210 - 1320 | C-O (Carboxylic Acid) | Stretching | Medium to Strong |
| 665 - 910 | N-H (Primary Amine) | Wagging | Broad, Medium |
Interpretation of Key Peaks:
-
N-H Stretching (3300 - 3500 cm⁻¹): The presence of a primary amine is typically confirmed by two distinct bands in this region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.
-
O-H Stretching (2500 - 3300 cm⁻¹): The carboxylic acid O-H stretching vibration appears as a very broad and strong absorption band due to extensive hydrogen bonding. This broad peak often overlaps with the C-H stretching vibrations.
-
C-H Stretching (2850 - 2960 cm⁻¹): These absorptions are characteristic of the sp³ hybridized C-H bonds within the cyclohexane ring.
-
C=O Stretching (1760 - 1690 cm⁻¹): A strong, sharp absorption band in this region is a definitive indicator of the carbonyl group of the carboxylic acid.
-
N-H Bending (1580 - 1650 cm⁻¹): This band arises from the scissoring vibration of the primary amine group.
-
C-O Stretching (1210 - 1320 cm⁻¹): This absorption corresponds to the stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.
-
N-H Wagging (665 - 910 cm⁻¹): A broad band in this region is characteristic of the out-of-plane bending (wagging) of the N-H bonds in the primary amine.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the FT-IR analysis of a solid sample.
Caption: Experimental workflow for FT-IR analysis of solid samples.
Conclusion
FT-IR spectroscopy is an effective and straightforward method for the qualitative analysis of this compound. The characteristic absorption bands of the primary amine and carboxylic acid functional groups can be readily identified, providing valuable structural information. The protocols outlined in this application note provide a reliable framework for obtaining high-quality FT-IR spectra for this and similar compounds.
Application Notes and Protocols for Mass Spectrometry Analysis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of trans-4-Aminocyclohexanecarboxylic acid and its derivatives, with a primary focus on tranexamic acid, using liquid chromatography-mass spectrometry (LC-MS).
Introduction
This compound and its derivatives are synthetic amino acid analogues. One of the most prominent derivatives, tranexamic acid, is an antifibrinolytic agent used to control bleeding by inhibiting the activation of plasminogen to plasmin.[1][2] Accurate quantification of these compounds in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.[1] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and selectivity for the analysis of these compounds.[1][2]
Due to the low volatility of compounds like tranexamic acid, gas chromatography (GC) methods require a derivatization step.[1] While LC-MS/MS can sometimes analyze these compounds directly, derivatization is often employed to improve chromatographic retention on reverse-phase columns and enhance ionization efficiency, leading to better sensitivity.[3][4][5]
Quantitative Data Summary
The following table summarizes the quantitative performance of various LC-MS/MS methods reported for the analysis of tranexamic acid in biological fluids.
| Analyte | Matrix | Method | Internal Standard | Linear Range (µg/mL) | LOQ (µg/mL) | LOD (µg/mL) | Reference |
| Tranexamic Acid | Human Serum | LC-MS/MS | - | 1.0 - 200.0 | 1.0 | - | [2] |
| Tranexamic Acid | Human Plasma | LC-MS/MS | Tranexamic acid-D2 | 1.0 - 1000.0 | 0.1 | - | [6] |
| Tranexamic Acid | Serum | GC-MS/MS | Heptaminol hydrochloride | 0.04 - 10.0 | - | - | [7] |
| Tranexamic Acid | - | GC-MS/MS | Aminocaproic acid | - | 0.72 ng/mL | 0.22 ng/mL | [7] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and straightforward method for removing proteins from biological samples like plasma or serum before LC-MS/MS analysis.[1]
Materials:
-
Biological sample (e.g., human serum or plasma)
-
Internal Standard (IS) solution (e.g., Tranexamic acid-D2)[6]
-
Precipitating agent: Acetonitrile (most common), perchloric acid, methanol, or ethanol[1][2]
-
Vortex mixer
-
Centrifuge
-
Micropipettes and tips
-
Sample vials
Protocol:
-
To 100 µL of the serum or plasma sample in a microcentrifuge tube, add the internal standard.
-
Add the protein precipitating agent. A common ratio is 3 volumes of cold acetonitrile to 1 volume of sample.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean sample vial for LC-MS/MS analysis.
Derivatization for Enhanced LC-MS/MS Sensitivity
For carboxylic acids that exhibit poor retention in reversed-phase LC and weak ionization in mass spectrometry, derivatization can significantly improve analytical performance.[4] Amidation is a common derivatization reaction for carboxylic acids.[4]
Materials:
-
Sample extract (from protein precipitation)
-
Derivatization reagent (e.g., 3-nitrophenylhydrazine (3-NPH))[5]
-
Coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))[8]
-
Solvent (e.g., Acetonitrile/water)
-
Heating block or incubator
-
Quenching solution
Protocol (Example with 3-NPH): [5]
-
Evaporate the supernatant from the protein precipitation step to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solution containing the derivatization reagent (3-NPH) and the coupling agent (EDC) in an appropriate solvent mixture (e.g., acetonitrile/water).
-
Incubate the mixture at a specific temperature (e.g., 40°C) for a defined period (e.g., 30 minutes) to allow the derivatization reaction to complete.
-
Quench the reaction by adding a suitable reagent if necessary.
-
The derivatized sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography Conditions:
-
Column: A C18 column (e.g., Zorbax Eclipse C18, 150 x 4.6 mm, 5 µm) or a BEH amide column can be used.[2][6] The BEH amide column has shown good performance and efficiency for tranexamic acid analysis.[1]
-
Mobile Phase A: 8 mM ammonium formate buffer with 0.1% formic acid in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Elution: An isocratic elution with a mixture of mobile phase A and B (e.g., 38:62 v/v) is often suitable.[6]
-
Flow Rate: 0.8 mL/min.[6]
-
Column Temperature: 55°C.[9]
-
Injection Volume: 3 µL.[9]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tranexamic Acid: The parent ion [M+H]+ is m/z 158.0, and a common product ion for quantification is m/z 122.7.[2] Interestingly, a protonated acetonitrile adduct [M+ACN+H]+ can also be formed and used for quantification, which may offer increased sensitivity.[6][10]
-
Internal Standard (example): For an internal standard with a parent ion of m/z 144.0, the product ion could be m/z 126.0.[2]
-
-
Data Analysis: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Acetonitrile adducts of tranexamic acid as sensitive ions for quantification at residue levels in human plasma by UHPLC-MS/MS [recipp.ipp.pt]
Revealing the Molecular Architecture: A Guide to the X-ray Crystallography of trans-4-Aminocyclohexanecarboxylic Acid for Structural Elucidation
Introduction: The Significance of trans-4-Aminocyclohexanecarboxylic Acid in Medicinal Chemistry
This compound (t-AMCHA) is a crucial building block in the synthesis of a variety of pharmacologically active compounds.[1] Its rigid cyclohexane scaffold, presenting amino and carboxylic acid functional groups in a defined trans stereochemical arrangement, makes it a valuable pharmacophore for interacting with biological targets.[2] Elucidating the precise three-dimensional structure of t-AMCHA and its derivatives through X-ray crystallography is paramount for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This application note provides a comprehensive guide and detailed protocols for the single-crystal X-ray diffraction analysis of t-AMCHA, intended for researchers, scientists, and professionals in drug development.
Part 1: The Crystallization Challenge - From Solution to Single Crystal
The cornerstone of a successful X-ray crystallography experiment is the growth of high-quality single crystals. This process involves carefully controlled conditions to encourage the slow precipitation of the molecule from a supersaturated solution, allowing it to form a well-ordered crystal lattice. For a small, polar molecule like t-AMCHA, which is soluble in water and other polar solvents, several techniques can be employed.[3]
Causality in Solvent Selection and Crystallization Method
The choice of solvent is critical and is dictated by the solubility profile of the compound. A common strategy for amino acids is to use a solvent in which the compound is readily soluble (the "good" solvent) and introduce an "anti-solvent" in which the compound is poorly soluble to induce crystallization.[2][4] The slow introduction of the anti-solvent gradually reduces the solubility of the solute, leading to the formation of crystals.
Vapor diffusion is a highly effective and widely used method for crystallizing small molecules, especially when only milligram quantities of the sample are available.[5][6][7] This technique relies on the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, gradually inducing supersaturation and promoting crystal growth.
Experimental Workflow for Crystallographic Analysis
The journey from a powdered sample to a refined crystal structure follows a well-defined, multi-step workflow. Each stage is critical for the acquisition of high-quality data and the accurate determination of the molecular structure.
Caption: A schematic overview of the key stages in the structural elucidation of this compound by X-ray crystallography.
Part 2: Detailed Protocols for Structural Elucidation
The following protocols provide a step-by-step guide for the crystallization and X-ray diffraction analysis of this compound.
Protocol 1: Single Crystal Growth by Vapor Diffusion
This protocol is based on established methods for the crystallization of amino acids and small molecules.[2][4][5][6][7]
Materials:
-
This compound (high purity, >98%)
-
Deionized water (good solvent)
-
Ethanol or Isopropanol (anti-solvent)
-
Small glass vials (e.g., 0.5 mL)
-
Larger glass vials or a 24-well crystallization plate (e.g., 4 mL)
-
Microscope for crystal inspection
Procedure:
-
Prepare a Saturated Solution: In a small vial, dissolve 5-10 mg of this compound in a minimal amount of deionized water at room temperature. Gently warm the solution if necessary to aid dissolution, then allow it to cool to room temperature. Ensure the solution is saturated, with a small amount of undissolved solid remaining.
-
Set up the Crystallization Chamber:
-
Hanging Drop Method: Pipette 500 µL of the anti-solvent (ethanol or isopropanol) into a well of a 24-well plate. On a siliconized glass coverslip, place a 2 µL drop of the saturated t-AMCHA solution. Invert the coverslip and place it over the well, ensuring a tight seal with vacuum grease.
-
Sitting Drop Method: Place a 2 µL drop of the saturated t-AMCHA solution onto the post of a sitting drop well. Add 500 µL of the anti-solvent to the reservoir of the well and seal it.
-
Vial-in-Vial Method: Place the small vial containing the saturated t-AMCHA solution inside a larger vial. Add 1-2 mL of the anti-solvent to the larger vial, ensuring the level is below the top of the inner vial. Seal the outer vial.
-
-
Incubation: Store the sealed crystallization chamber in a vibration-free environment at a constant temperature (e.g., 4°C or room temperature).
-
Monitoring: Periodically inspect the drops or vials under a microscope for the formation of crystals. High-quality crystals should be clear, have well-defined faces, and extinguish polarized light.
Protocol 2: X-ray Diffraction Data Collection
This protocol outlines the general steps for collecting single-crystal X-ray diffraction data.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).
Procedure:
-
Crystal Mounting: Carefully select a single crystal of suitable size (typically 0.1-0.3 mm) with well-defined morphology.[6] Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., Paratone-N oil).
-
Crystal Screening: Mount the goniometer head on the diffractometer. Cool the crystal to a low temperature (typically 100 K) to minimize thermal motion and radiation damage. Collect a few initial diffraction images to assess the crystal quality and diffraction resolution.
-
Unit Cell Determination: Collect a series of frames at different crystal orientations to determine the unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the crystal system and unit cell, devise a data collection strategy to ensure complete and redundant data are collected.
-
Data Collection: Execute the data collection strategy, rotating the crystal in the X-ray beam and recording the diffraction patterns.
-
Data Processing: Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities. Scale and merge the data to produce a final reflection file.
Protocol 3: Structure Solution and Refinement
This protocol describes the computational steps to solve and refine the crystal structure.
Software:
-
A crystallographic software suite (e.g., Olex2, SHELX, or similar).
Procedure:
-
Structure Solution: The phase problem is typically solved using direct methods for small molecules. This will provide an initial model of the atomic positions.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods.[5][8] This iterative process involves adjusting atomic coordinates, displacement parameters (thermal motion), and occupancies to minimize the difference between the observed and calculated structure factors.
-
Model Building: After initial refinement, a difference Fourier map is calculated to locate any missing atoms, such as hydrogen atoms. These are then added to the model and refined.
-
Final Refinement: Continue the refinement until the model converges, meaning that further refinement cycles do not significantly improve the fit to the data. The quality of the final model is assessed using various metrics, such as the R-factor.
Part 3: Data Presentation and Interpretation
The final output of a successful crystallographic analysis is a detailed model of the molecular structure and a set of crystallographic data that describe the crystal lattice and the quality of the refinement.
Table 1: Crystallographic Data and Refinement Statistics for this compound (Illustrative)
| Parameter | Value |
| Empirical formula | C₇H₁₃NO₂ |
| Formula weight | 143.19 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = X.XXX Å, α = 90° |
| b = Y.YYY Å, β = YY.YYY° | |
| c = Z.ZZZ Å, γ = 90° | |
| Volume | VVV.V ų |
| Z | 4 |
| Density (calculated) | D.DDD Mg/m³ |
| Absorption coefficient | μ μμ.μ mm⁻¹ |
| F(000) | FFF |
| Crystal size | 0.X × 0.Y × 0.Z mm |
| θ range for data collection | θ.θθ to θθ.θθ° |
| Reflections collected | NNNN |
| Independent reflections | nnnn [R(int) = 0.rrrr] |
| Completeness to θ = θθ.θθ° | 99.9 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | ddd / r / ppp |
| Goodness-of-fit on F² | S.SSS |
| Final R indices [I>2σ(I)] | R₁ = 0.rrrr, wR₂ = 0.wwww |
| R indices (all data) | R₁ = 0.rrrr, wR₂ = 0.wwww |
| Largest diff. peak/hole | p.ppp and -h.hhh e.Å⁻³ |
Note: The values in this table are illustrative and would be determined from the actual experimental data.
Logical Relationships in Structure Refinement
The process of structure refinement is an iterative cycle of model improvement and validation against experimental data. The goal is to achieve the best possible fit between the calculated and observed diffraction patterns while maintaining chemically sensible geometry.
Caption: A diagram illustrating the cyclical nature of crystallographic structure refinement.
Conclusion
Single-crystal X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of molecules like this compound. The detailed atomic coordinates, bond lengths, bond angles, and intermolecular interactions derived from this method provide invaluable insights for drug design and development. The protocols and guidelines presented in this application note offer a robust framework for researchers to successfully crystallize and structurally characterize t-AMCHA and its derivatives, thereby accelerating the discovery of new and improved therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 3. CAS 3685-25-4: this compound [cymitquimica.com]
- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. bif.wisc.edu [bif.wisc.edu]
- 6. US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Crystal structure of the trans form of 1,4-aminomethylcyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
use of trans-4-Aminocyclohexanecarboxylic acid as a linker in PROTAC development
Topic: The Strategic Use of trans-4-Aminocyclohexanecarboxylic Acid as a Rigid Linker in PROTAC Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Spacer - The Critical Role of the Linker in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein elimination.[1][2][3] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[2][4] A PROTAC molecule consists of three key components: a "warhead" ligand that binds to a protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two entities.[1][3][5]
Upon entering the cell, the PROTAC forms a ternary complex, bringing the POI and the E3 ligase into close proximity.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to catalyze further degradation cycles.[1][4]
While significant attention is often given to the warhead and anchor ligands, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's biological activity and physicochemical properties.[5][6] The most commonly used linkers are flexible polyethylene glycol (PEG) or alkyl chains, which provide synthetic accessibility and allow the PROTAC to adopt multiple conformations.[] However, this high flexibility can introduce an entropic penalty upon binding and may lead to suboptimal or unpredictable ternary complex formation.[4] This has spurred interest in more rigid linker structures that can pre-organize the PROTAC into a bioactive conformation, enhancing potency and selectivity.
This application note details the use of This compound , a conformationally restricted building block, as a rigid linker component in PROTAC synthesis and provides protocols for the evaluation of the resulting degraders.
The Rationale for Rigidity: this compound
This compound (CAS: 3685-25-4) is a bifunctional molecule featuring a cyclohexane ring that holds an amino group and a carboxylic acid group in a fixed trans configuration.[8][9][10] This rigid, non-planar structure offers distinct advantages over traditional flexible linkers.
Key Physicochemical Properties:
-
Molecular Weight: 143.18 g/mol [11]
-
Structure: A cyclohexane chair conformation with amino and carboxyl groups in a 1,4-diequatorial position, providing a defined spatial vector.
Advantages in PROTAC Design:
-
Conformational Constraint: The rigid cyclohexane scaffold limits the number of accessible conformations. This can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to higher stability and more potent degradation.[4]
-
Defined Spatial Orientation: The fixed trans geometry provides a precise and predictable orientation of the warhead and E3 ligase ligand, facilitating rational design and a clearer structure-activity relationship (SAR).
-
Improved Physicochemical Properties: Incorporating rigid aliphatic rings can modulate a PROTAC's properties, such as cell permeability, by moving away from the high number of rotatable bonds often found in long, flexible linkers.[12]
Protocol 1: Synthesis of a PROTAC Using a this compound Linker
This protocol outlines a general strategy for incorporating the linker via sequential amide bond formation. This modular approach allows for the synthesis of a PROTAC library by coupling different warheads and E3 ligase ligands.
Rationale: Amide coupling is a robust and widely used reaction in medicinal chemistry. By orthogonally protecting the amine and carboxylic acid functionalities of the linker, we can control the sequence of coupling reactions, ensuring the desired final product. tert-Butoxycarbonyl (Boc) is a common acid-labile protecting group for amines.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
E3 Ligase Ligand with a free amine (e.g., pomalidomide derivative)
-
POI Warhead with a free carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
Part A: Boc Protection of the Linker
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M NaOH solution.
-
Cool the solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture to pH ~3 using 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-trans-4-aminocyclohexanecarboxylic acid. Purify by column chromatography if necessary.
Part B: Coupling with E3 Ligase Ligand
-
Dissolve Boc-protected linker from Part A (1.0 eq), the E3 ligase ligand (1.0 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) dropwise to the solution.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the Boc-protected linker-E3 ligand conjugate.
Part C: Boc Deprotection
-
Dissolve the product from Part B in DCM.
-
Add TFA (typically 20-30% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-linker-E3 ligand conjugate is often carried forward as the TFA salt.
Part D: Coupling with POI Warhead
-
Dissolve the deprotected intermediate from Part C (1.0 eq), the POI warhead (1.0 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0-4.0 eq, to neutralize the TFA salt and catalyze the reaction) dropwise.
-
Stir at room temperature overnight, monitoring by LC-MS.
-
Work-up the reaction as described in Part B, step 4.
-
Purify the final PROTAC molecule by preparative HPLC to yield the desired product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Biological Evaluation of PROTAC Activity
After successful synthesis, the PROTAC must be evaluated for its ability to induce the degradation of the target protein in a cellular context.
Part A: Target Protein Degradation Assay (Western Blot) This is the foundational assay to confirm PROTAC efficacy.[12][13]
Rationale: Western blotting allows for the direct visualization and semi-quantification of the target protein level in cells following PROTAC treatment. A dose-dependent decrease in the protein band intensity indicates successful degradation.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF7, A549, depending on the target) in 6-well plates and allow them to adhere overnight.[3]
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 1 nM) and a vehicle control (e.g., 0.1% DMSO) for a set time period (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and prepare with Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein level against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Part B: Cell Viability Assay (CCK-8/CTG) This assay determines if the observed protein degradation is due to a specific PROTAC effect or general cytotoxicity.[]
-
Plate cells in a 96-well plate.
-
Treat with the same concentration range of PROTAC as in the Western blot experiment.
-
After the desired incubation period (e.g., 72 hours), add CCK-8 or CellTiter-Glo® reagent to each well.
-
Incubate according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation and Interpretation
Quantitative data from degradation and viability assays should be tabulated for clear comparison.
| PROTAC Compound | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | 72h GI₅₀ (µM) |
| PROTAC-1 | This compound | 25 | >95% | >10 |
| PROTAC-2 | PEG-4 | 150 | 85% | >10 |
| Warhead only | N/A | >10,000 | <10% | 5.2 |
Table 1: Hypothetical data comparing a PROTAC with a rigid linker (PROTAC-1) to one with a flexible linker (PROTAC-2). DC₅₀: half-maximal degradation concentration; Dₘₐₓ: maximal degradation; GI₅₀: half-maximal growth inhibition concentration.
Interpretation: In this hypothetical example, PROTAC-1, utilizing the rigid linker, shows significantly improved degradation potency (lower DC₅₀) and efficacy (higher Dₘₐₓ) compared to the flexible PEG-linked PROTAC-2. Both PROTACs show low cytotoxicity (high GI₅₀), indicating that the observed effect is due to targeted degradation rather than off-target toxicity.
Advanced Evaluation: Confirming the Mechanism
For a deeper understanding of the PROTAC's mechanism, further biophysical and cellular assays are recommended.
-
Ternary Complex Formation Assays: Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or TR-FRET can be used to quantify the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[12][15] A strong correlation between ternary complex stability and degradation potency provides confidence in the rational design approach.
-
Ubiquitination Assays: In-cell or in vitro ubiquitination assays can directly demonstrate that the PROTAC induces the ubiquitination of the POI. This can be assessed via Western blot using an anti-ubiquitin antibody after immunoprecipitation of the target protein.
Conclusion and Future Perspectives
The linker is a pivotal component in PROTAC design, directly influencing the molecule's efficacy and drug-like properties. While flexible linkers have been the historical workhorse, the strategic incorporation of rigid moieties like this compound offers a compelling path toward more potent and selective protein degraders. The conformational constraint imposed by this linker can facilitate more favorable ternary complex formation, leading to improved degradation performance. The protocols provided herein offer a comprehensive framework for the synthesis and systematic evaluation of PROTACs built with this promising chemical scaffold, enabling researchers to accelerate the development of next-generation targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. CAS 3685-25-4: this compound [cymitquimica.com]
- 10. (1R,4R)-4-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID | CAS 3685-25-4 [matrix-fine-chemicals.com]
- 11. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. lifesensors.com [lifesensors.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-4-Aminocyclohexanecarboxylic Acid
Welcome to the technical support center for the synthesis of trans-4-Aminocyclohexanecarboxylic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low Yield of the trans-Isomer
Question: My synthesis resulted in a low yield of the desired this compound. What are the possible causes and how can I improve the yield?
Answer: A low yield of the trans-isomer is a common challenge, often stemming from the inherent stereochemical outcome of the reaction or inefficient isomerization.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions for Hydrogenation: The catalytic hydrogenation of aromatic precursors like p-aminobenzoic acid is a key step. The choice of catalyst, solvent, temperature, and pressure significantly influences the cis/trans ratio of the product. Syntheses starting from benzene derivatives often favor the formation of the cis-isomer[1][2].
-
Solution: Altering the reaction conditions can favor the formation of the trans-isomer. For instance, using a Ruthenium on Carbon (Ru/C) catalyst in a basic aqueous solution (e.g., 10% NaOH) at elevated temperature (around 100°C) and hydrogen pressure (e.g., 15 bar) has been shown to produce a higher trans:cis ratio[1][3][4].
-
-
Inefficient Isomerization: If your synthesis produces a mixture of isomers, an isomerization step is crucial to convert the undesired cis-isomer to the more stable trans-isomer. Incomplete isomerization will directly lead to a lower yield of the final product.
-
Solution: Isomerization is typically achieved by treating the cis/trans mixture with a base. Using a strong base like potassium tert-butoxide has been reported to be effective for the isomerization of related intermediates, leading to excellent isomeric purity[5]. Another approach involves the direct conversion of the cis-isomer to the trans-isomer using Raney Nickel, which can achieve a trans isomer content of 70%[1][2].
-
-
Losses During Product Isolation and Purification: Significant amounts of the product can be lost during workup and purification steps, especially during fractional crystallization to separate the isomers.[6][7].
-
Solution: Optimize the purification protocol. For crystallization, carefully select the solvent system and control the cooling rate to maximize the recovery of the pure trans-isomer. Protecting the amino group before crystallization can sometimes improve the crystallinity and separation efficiency of the trans-isomer[6].
-
Issue 2: Difficulty in Separating cis and trans Isomers
Question: I am struggling to separate the cis and trans isomers of 4-Aminocyclohexanecarboxylic acid effectively. What methods can I use?
Answer: The separation of cis and trans isomers is a critical and often challenging step. Several techniques can be employed, each with its own advantages and disadvantages.
Separation Methods:
-
Fractional Crystallization: This is a common method that relies on the different solubilities of the two isomers in a particular solvent. However, it can be a tedious process and may result in low yields of the pure trans-isomer[6][7].
-
Troubleshooting: Experiment with different solvent systems to find one that maximizes the solubility difference between the isomers. Careful control of temperature and concentration is key to successful fractional crystallization.
-
-
Selective Esterification: It is possible to selectively react the cis-isomer to form an ester under specific conditions, allowing for the isolation of the unreacted pure trans-product[1].
-
Procedure: After protecting the amino group (e.g., with a Boc group), the cis/trans mixture can be treated with a reagent like bromoethane in the presence of a base (e.g., K₂CO₃) in a solvent like acetone. This selectively esterifies the cis-isomer, and the trans-acid can then be separated[1].
-
-
Chromatographic Separation: While potentially more expensive and less scalable for large quantities, column chromatography can be a very effective method for separating the isomers, especially at the analytical or small-scale preparative level.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in synthesizing this compound?
A1: The primary challenge is controlling the stereochemistry to selectively obtain the trans-isomer. Many common synthetic routes, particularly those involving the hydrogenation of a planar aromatic ring like in p-aminobenzoic acid, tend to produce a mixture of cis and trans isomers, with the cis isomer often being the major product under certain conditions[1][2]. This necessitates subsequent steps for isomerization and/or challenging separation of the isomers.
Q2: Why is the trans isomer generally the desired product?
A2: The trans isomer is often the biologically active form or a key intermediate in the synthesis of various pharmacologically active compounds[5][8]. Its specific three-dimensional structure is crucial for its interaction with biological targets. For example, it is a useful building block in the synthesis of Janus Kinase inhibitors[1].
Q3: Are there any one-pot methods to directly synthesize the trans-isomer with high selectivity?
A3: Yes, recent developments have focused on one-pot processes to directly obtain a high ratio of the trans-isomer. One such process involves the hydrogenation of p-aminobenzoic acid using a specific catalyst system (e.g., 5% Ru/C) in a basic solution under controlled temperature and pressure. This method can achieve a trans product ratio of more than 75% in a single step, avoiding a separate isomerization step[1][2][3][4].
Q4: What are the disadvantages of using Raney Nickel as a catalyst in this synthesis?
A4: While Raney Nickel is a relatively inexpensive catalyst, its use presents several challenges. These include difficulties in accurate dosing of the suspended material, its pyrophoric nature when not handled in water, and the difficulty in completely separating the fine nickel particles from the reaction mixture, which can contaminate the final product[1][4].
Q5: How can I confirm the stereochemistry of my final product?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between the cis and trans isomers. The spatial orientation of the substituents on the cyclohexane ring leads to characteristic differences in the chemical shifts (δ) and spin-spin coupling constants (J) for the protons and carbons in ¹H and ¹³C NMR spectra[9]. For example, the axial and equatorial protons on the cyclohexane ring will have distinct signals that can be used to definitively assign the stereochemistry.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Hydrogenation of p-Aminobenzoic Acid
| Parameter | Method 1 | Method 2 |
| Catalyst | 5% Ru/C | Raney Nickel |
| Solvent | 10% NaOH (aq) | Not specified in detail |
| Temperature | 100 °C | Not specified in detail |
| Pressure | 15 bar H₂ | Not specified in detail |
| Reaction Time | 20 hours | Not specified in detail |
| cis:trans Ratio | 1:4.6 | Can favor cis or be used for isomerization |
| Reference | [1][3][4] | [1][2] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 4-Aminocyclohexanecarboxylic Acid with High trans-Selectivity
This protocol is based on the hydrogenation of p-aminobenzoic acid using a Ruthenium on Carbon catalyst.
Materials:
-
p-Aminobenzoic acid
-
5% Ruthenium on Carbon (Ru/C)
-
10% Sodium Hydroxide (NaOH) solution
-
Autoclave
-
Standard laboratory glassware and workup equipment
Procedure:
-
In an autoclave, combine p-aminobenzoic acid (1 eq.), 5% Ru/C (25% by weight of the starting material), and 10% aqueous NaOH solution (10 volumes)[1][3].
-
Seal the autoclave and pressurize with hydrogen to 15 bar[1][3].
-
Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC) (e.g., DCM/MeOH/NH₃ = 5/5/1, visualized with ninhydrin)[1][4].
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting aqueous solution contains the cis/trans mixture of 4-aminocyclohexanecarboxylic acid with a trans:cis ratio of approximately 4.6:1, as determined by NMR[1][3].
-
Further purification to isolate the pure trans-isomer can be achieved through methods like fractional crystallization or selective esterification of the cis-isomer.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield of the trans-isomer.
References
- 1. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of trans-4-Aminocyclohexanecarboxylic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of trans-4-Aminocyclohexanecarboxylic acid. The content is tailored for researchers, scientists, and drug development professionals aiming to optimize reaction yields and increase the stereoselectivity for the desired trans isomer.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing 4-Aminocyclohexanecarboxylic acid?
The most prevalent method is the catalytic hydrogenation of p-aminobenzoic acid. This process reduces the aromatic ring to a cyclohexane ring. Other methods, such as the hydrolytic reduction of 4-nitro-benzoic acid, also exist.[1][2]
Q2: Why is achieving a high yield of the trans isomer a significant challenge?
The hydrogenation of benzene derivatives often yields a mixture of cis and trans isomers.[1] Depending on the catalyst and reaction conditions, the synthesis can unfortunately favor the formation of the thermodynamically less stable cis isomer, with some prior art reporting yields of 99.8% for the cis configuration.[1][2] The primary challenge is to control the stereochemistry of the reaction to maximize the formation of the desired trans product or to efficiently convert the cis isomer to the trans isomer post-synthesis.
Q3: What is a typical trans:cis ratio from direct catalytic hydrogenation?
The isomer ratio is highly dependent on the chosen catalyst, solvent, and reaction conditions. Ratios can range from 1:1 when using catalysts like Rhodium on Alumina (Rh/Al₂O₃) to as high as 4.6:1 (approximately 82% trans) when using Ruthenium on Carbon (Ru/C) under optimized basic conditions.[3]
Q4: What is "epimerization" in the context of this synthesis?
Epimerization refers to the chemical process of converting the cis isomer into the more thermodynamically stable trans isomer.[4] This is typically achieved by treating a mixture of the isomers with a base, which facilitates the inversion of the stereocenter at one of the substituted carbon atoms on the cyclohexane ring.[5]
Troubleshooting Guide
Issue 1: Low Overall Yield from Catalytic Hydrogenation
Question: We are performing a catalytic hydrogenation of p-aminobenzoic acid, but our overall yield of the mixed isomers is consistently low (e.g., below 70%). What are the potential causes and solutions?
Answer: Low overall yield can stem from several factors related to reaction conditions and materials.
-
Incomplete Conversion: The reaction may not be running to completion.
-
Solution: Increase reaction time and monitor progress using an appropriate analytical technique like TLC or NMR. Ensure sufficient hydrogen pressure (e.g., 15 bar) and temperature (e.g., 100°C) are maintained, as these are critical for driving the reaction forward.[3]
-
-
Catalyst Activity: The catalyst may be poisoned or deactivated.
-
Solution: Use high-purity starting materials and solvents to avoid introducing impurities that can poison the catalyst. A fresh batch of a highly active catalyst, such as platinum oxide or ruthenium on carbon, should be used.[6] The catalyst loading is also important; concentrations of 15% to 60% by weight relative to the starting material have been shown to be effective.[3]
-
-
Product Loss During Workup: The product may be lost during the filtration or crystallization steps.
-
Solution: After hydrogenation, ensure the catalyst is thoroughly washed to recover any adsorbed product. Optimize the recrystallization solvent and temperature to maximize the recovery of the crystalline product.[6]
-
Issue 2: Poor trans:cis Isomer Ratio in Direct Hydrogenation
Question: Our synthesis produces the product in a good overall yield, but the desired trans isomer is the minor component. How can we improve the stereoselectivity for the trans isomer?
Answer: Achieving a high trans:cis ratio is a common challenge directly linked to the choice of catalyst and the reaction environment.
-
Suboptimal Catalyst: Some catalysts inherently favor the cis product or produce a nearly 1:1 mixture.
-
Solution: The choice of catalyst is critical. Ruthenium on Carbon (Ru/C) has been shown to be highly effective in producing a high trans ratio, especially when compared to other catalysts like Rhodium.[3][7] While Raney Nickel has been used, it presents challenges for industrial scale-up due to its pyrophoric nature and difficulties in separation.[1][2]
-
-
Incorrect pH/Solvent System: The reaction environment significantly influences the stereochemical outcome.
-
Solution: Performing the hydrogenation under basic conditions is crucial for favoring the trans isomer. A one-pot process using 5% Ru/C in an aqueous solution of 10% NaOH has been demonstrated to yield a trans:cis ratio of 4.6:1.[1][3] This approach directly yields a product mixture highly enriched in the trans form, often exceeding a 75% trans ratio.[2][3]
-
Issue 3: Inefficient Isomerization of cis to trans
Question: We are attempting to isomerize a cis-rich mixture to the trans form using a base, but the conversion is slow and incomplete. How can this be improved?
Answer: Direct base-catalyzed epimerization of 4-aminocyclohexanecarboxylic acid can be inefficient. The key is to modify the substrate to facilitate the reaction.
-
Unprotected Amino Group: The free amino group can interfere with the isomerization process.
-
Solution: Protect the amino group before isomerization. The use of N-protecting groups, such as a phthalimido group, has been shown to remarkably increase the epimerization rate and yield.[4] Other protecting groups like tert-butoxycarbonyl (Boc) can also be effective. This strategy allows the conversion of a nearly 100% cis mixture to a product with >99% trans isomeric purity.[4]
-
-
Weak Base or Inappropriate Solvent: The choice of base and solvent is critical for an effective reaction.
Data on Synthesis Parameters
Table 1: Comparison of Catalytic Hydrogenation Conditions
| Catalyst | Starting Material | Conditions | trans:cis Ratio | Overall Yield | Reference |
| 5% Ru/C (25% w/w) | p-Aminobenzoic acid | 10% NaOH (aq), 100°C, 15 bar H₂, 20h | 4.6 : 1 | >75% trans content | [3],[1] |
| Rh/C | Aminobenzoic acid | iPrOH, 60°C, 10 atm H₂ | Not Reported | N/A | [1],[2] |
| Raney Nickel | Aminobenzoic acid | High Pressure (~150 bar) | Favors trans | N/A | [1],[2] |
| Platinum Oxide | 4-Aminobenzoic acid | Water, Shaking Flask | Mixture of isomers | 60-70% | [6] |
| Ru/Al₂O₃ or Rh/Al₂O₃ | p-Aminobenzoic acid | N/A | ~1 : 1 | N/A | [3] |
Table 2: Isomerization and Separation Strategies
| Method | Starting Material | Key Reagents | Result | Overall Yield | Reference |
| Base-catalyzed Epimerization | cis-4-Aminocyclohexanecarboxylic acid | Sodium hydroxide or Potassium alkoxides | Equilibrium mixture favoring trans isomer | N/A | [5] |
| Epimerization with N-Protection | cis/trans mixture (N-Protected) | Mild base, alcoholic solvent | >99% isomeric purity of trans form | At least 70% | [4] |
| Selective Esterification | cis/trans mixture (BOC-protected) | Bromoethane, K₂CO₃ | Selective reaction of cis isomer, allowing isolation of pure trans product | 47% (from p-aminobenzoic acid) | [3],[2] |
| Fractional Recrystallization | cis/trans mixture | N/A | Separation of isomers | Very low for trans form | [5],[8] |
Experimental Protocols
Protocol 1: One-Pot High-trans Catalytic Hydrogenation
This protocol is adapted from a method designed to directly synthesize a mixture rich in the trans isomer.[1][3]
-
Reactor Setup: Charge a high-pressure autoclave with p-aminobenzoic acid (1 eq.), 5% Ruthenium on Carbon (25% by weight of the substrate), and a 10% aqueous solution of sodium hydroxide.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 15 bar.
-
Reaction: Heat the mixture to 100°C and stir vigorously for 20 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Workup: After cooling and depressurizing, the catalyst is filtered off. The resulting aqueous solution contains the sodium salt of 4-aminocyclohexanecarboxylic acid with a high trans:cis ratio.
-
Isolation: The product can be isolated by acidifying the filtrate to precipitate the free acid, followed by filtration, washing, and drying. The isomer ratio should be confirmed by NMR.
Protocol 2: Isomerization via N-Protection for High Purity trans-Product
This protocol outlines a general strategy for increasing the trans content of a pre-existing cis/trans mixture.[4]
-
N-Protection: Dissolve the cis/trans mixture of 4-aminocyclohexanecarboxylic acid in a suitable solvent. Add a protecting agent (e.g., phthalic anhydride or Boc-anhydride) and the appropriate reagents to form the N-protected derivative. Isolate the N-protected mixture.
-
Epimerization: Dissolve the N-protected mixture in an alcoholic solvent (e.g., methanol). Add a base, such as sodium methoxide, and heat the mixture to reflux.[4] The progress of the isomerization from the cis to the trans form can be monitored by HPLC or GC.
-
Workup and Deprotection: Once the equilibrium favors the trans isomer (>99%), cool the reaction mixture. Neutralize the base and isolate the N-protected trans product. The protecting group can then be removed under standard conditions (e.g., acid hydrolysis for Boc group) to yield the final high-purity this compound.
Visualized Workflows
Caption: Key synthesis pathways to obtain this compound.
Caption: Troubleshooting decision tree for improving the yield of the trans isomer.
References
- 1. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]
- 5. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
minimizing cis-isomer formation during trans-4-Aminocyclohexanecarboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of the cis-isomer during the synthesis of trans-4-Aminocyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing this compound with high stereoselectivity?
A1: The main approaches to favor the formation of the trans-isomer include:
-
Direct Catalytic Hydrogenation: Hydrogenation of 4-aminobenzoic acid under specific catalytic conditions that favor the formation of the thermodynamically more stable trans product.[1][2]
-
Isomerization of a cis/trans Mixture: Conversion of the undesired cis-isomer from a mixture to the trans-isomer, typically using a base.[1][3]
-
Purification and Separation: Selective removal of the cis-isomer from a mixture through techniques like fractional crystallization or derivatization.[1][4][5]
Q2: Which catalyst is most effective for the direct synthesis of the trans-isomer?
A2: Ruthenium on carbon (Ru/C) in a basic aqueous solution has been shown to be highly effective in producing a high trans to cis isomer ratio, often exceeding 75% of the trans product in a one-pot synthesis.[1][2][6] Raney Nickel has also been used, but may require higher pressures and can present challenges on an industrial scale.[1][2]
Q3: Can the cis-isomer be converted to the desired trans-isomer?
A3: Yes, the cis-isomer can be epimerized to the more stable trans-isomer. This is typically achieved by treating a mixture of the isomers with a base in an organic solvent.[1][3] This process can be performed on the free amino acid or an N-protected derivative.[1]
Q4: What is the most common starting material for this synthesis?
A4: The most common and direct starting material is 4-aminobenzoic acid (p-aminobenzoic acid).[1][2][7] Another potential route involves the reduction of 4-nitrobenzoic acid.[6][7]
Q5: Are there any non-catalytic methods to synthesize this compound?
A5: While catalytic hydrogenation is the predominant method, other synthetic routes like the Hofmann rearrangement of a suitable cyclohexane-1,4-dicarboxamide derivative could theoretically be employed, though this is less common for this specific target. The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom.[8][9][10][11][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low trans:cis Isomer Ratio in Direct Synthesis | - Inadequate basicity of the reaction medium.- Incorrect choice of catalyst or catalyst deactivation.- Suboptimal reaction temperature or hydrogen pressure. | - Ensure the reaction is conducted under sufficiently basic conditions (e.g., 10% NaOH solution).[1][2]- Use a highly selective catalyst such as 5% Ru/C.[1][2] Consider catalyst reuse protocols carefully as they can affect isomer ratios.[1][2]- Optimize temperature (e.g., 100°C) and hydrogen pressure (e.g., 15 bar) as specified in established protocols.[1][2] |
| Incomplete Conversion of Starting Material | - Insufficient reaction time.- Catalyst poisoning or low catalyst loading.- Inadequate hydrogen pressure. | - Monitor the reaction progress using techniques like TLC or NMR and ensure sufficient reaction time (e.g., 20 hours).[1]- Use a fresh, active catalyst at an appropriate loading (e.g., 25% by weight of starting material).[2]- Maintain the recommended hydrogen pressure throughout the reaction. |
| Difficulty in Separating cis and trans Isomers | - Similar solubility of the isomers in the chosen solvent system.- Inefficient crystallization conditions. | - For mixtures with less than 10% cis-isomer, selective crystallization of trans-4-aminomethylcyclohexane carboxylic acid trihydrate can be achieved by stirring the mixture in water at a low temperature (0-5°C).[4]- Consider derivatization, such as selective esterification of the cis-isomer, to facilitate separation.[1] |
| Low Yield After Isomerization Step | - Degradation of the product under harsh basic conditions.- Incomplete reaction. | - Optimize the base concentration and reaction time for the isomerization step.- Consider protecting the amino group before isomerization to improve stability and crystallinity.[3] |
Quantitative Data Summary
The following table summarizes the quantitative data from various methods aimed at maximizing the trans-isomer of 4-Aminocyclohexanecarboxylic acid.
| Method | Starting Material | Catalyst/Reagents | Conditions | trans:cis Ratio | Yield | Reference |
| Direct Hydrogenation | p-Aminobenzoic acid | 5% Ru/C, 10% NaOH (aq) | 100°C, 15 bar H₂, 20 h | 4.6:1 | Complete Conversion | [1] |
| Direct Hydrogenation | p-Aminobenzoic acid | 5% Ru/C, 10% NaOH (aq) | 100°C, 15 bar H₂ | > 75% trans | - | [2][6] |
| Isomerization | cis-4-Amino-1-cyclohexanecarboxylic acid | Raney Nickel | - | 2.3:1 (70% trans) | - | [1] |
| Purification | Mixture with <10% cis-isomer | Water | 0-5°C | Selective crystallization of trans-isomer trihydrate | - | [4] |
Experimental Protocols
Protocol 1: High trans-Selective Direct Hydrogenation[1][2]
-
Reaction Setup: In a suitable autoclave, combine p-aminobenzoic acid (1 eq.), 5% Ruthenium on Carbon (Ru/C) (25% by weight of the starting material), and a 10% aqueous solution of Sodium Hydroxide (NaOH).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 15 bar.
-
Reaction: Heat the mixture to 100°C and stir for approximately 20 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reactor, release the pressure, and filter the catalyst. The resulting aqueous solution contains the sodium salt of the product.
-
Analysis: Determine the cis:trans ratio of the product in the filtrate using Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification by Selective Crystallization[4]
-
Pre-requisite: This protocol is suitable for a mixture of isomers containing less than 10% by weight of the cis-isomer.
-
Dissolution: Prepare a mixture of the crude 4-Aminocyclohexanecarboxylic acid and water. The amount of water should be at least twice the weight of the crude acid mixture.
-
Crystallization: Thoroughly stir and cool the aqueous mixture to a temperature between 0°C and 5°C.
-
Isolation: The this compound will selectively crystallize as a trihydrate.
-
Filtration: Collect the crystals by filtration and wash with cold water.
-
Drying: Dry the purified crystals under appropriate conditions.
Visualizations
Caption: Workflow for direct synthesis and purification.
Caption: Isomer formation and interconversion pathways.
References
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 4. US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. chemistwizards.com [chemistwizards.com]
- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. chemistnotes.com [chemistnotes.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
effective purification of trans-4-Aminocyclohexanecarboxylic acid from reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of trans-4-aminocyclohexanecarboxylic acid from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most prevalent impurity encountered during the synthesis of this compound is its geometric isomer, cis-4-aminocyclohexanecarboxylic acid. The catalytic hydrogenation of p-aminobenzoic acid, a common synthetic route, typically yields a mixture of both cis and trans isomers.[1][2] Other potential impurities can include unreacted starting materials or byproducts from side reactions, depending on the specific synthetic pathway.
Q2: How can I determine the ratio of cis to trans isomers in my sample?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a reliable method for determining the cis-to-trans isomer ratio in a sample of 4-aminocyclohexanecarboxylic acid.[3][4]
Q3: What are the primary methods for purifying this compound?
A3: The main strategies for purifying the trans isomer from a cis/trans mixture include:
-
Fractional Recrystallization: This method exploits differences in the solubility of the two isomers. However, it can be inefficient and may lead to low yields of the desired trans isomer.[2]
-
Selective Crystallization/Esterification: This involves selectively reacting one isomer to facilitate separation.[3][5]
-
Isomerization: The cis isomer can be converted to the more thermodynamically stable trans isomer, often through treatment with a base.[6][7]
-
Amine Group Protection: Protecting the amino group, for instance with a tert-butyloxycarbonyl (Boc) group, can enhance the crystallinity of the trans-isomer, making it easier to separate.[4][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of trans-isomer after recrystallization. | The solubility of the cis and trans isomers are too similar in the chosen solvent. | Experiment with different solvent systems or consider an alternative purification strategy such as selective esterification or isomerization of the cis-isomer.[2][6] |
| The cis/trans isomer ratio does not improve after purification. | The chosen purification method is not effective for separating the isomers. | Consider protecting the amino group to improve the differential crystallinity of the isomers before recrystallization. Alternatively, a chemical conversion of the cis to the trans isomer using a base can be employed.[4][7] |
| Difficulty in handling and separating the product due to poor crystallinity. | The free amino acid may have poor handling characteristics. | Protecting the amino group with a suitable protecting group, such as Boc-anhydride, can significantly improve the crystallinity and ease of handling of the trans-isomer.[6] |
Experimental Protocols
Protocol 1: Purification via Boc-Protection and Selective Crystallization
This protocol describes the purification of this compound by first protecting the amine group with a tert-butyloxycarbonyl (Boc) group, which enhances the crystallinity of the trans-isomer, followed by selective crystallization.
Materials:
-
Cis/trans mixture of 4-aminocyclohexanecarboxylic acid
-
Boc-anhydride (Di-tert-butyl dicarbonate)
-
Acetone
-
Water
-
Dichloromethane (DCM)
-
Citric Acid
-
Sodium Sulfate (Na₂SO₄)
-
Potassium Carbonate (K₂CO₃)
-
Bromoethane
Procedure:
-
Boc-Protection:
-
To the crude reaction mixture containing the cis/trans isomers of 4-aminocyclohexanecarboxylic acid in an aqueous solution (pH=9), add Boc-anhydride and acetone.[4][5]
-
Stir the reaction mixture at room temperature for approximately 20 hours.[4]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).[4]
-
After the reaction is complete, filter the catalyst (if any) through celite.[4]
-
Remove the acetone under reduced pressure.[4]
-
Acidify the aqueous layer to pH 4 with citric acid and extract multiple times with DCM.[4][5]
-
Combine the organic layers, dry over sodium sulfate, filter, and evaporate the solvent to yield the Boc-protected amino acid mixture.[4][5]
-
-
Selective Esterification and Separation:
-
Suspend the cis/trans mixture of Boc-protected amino acid and potassium carbonate in acetone.[4]
-
Add bromoethane to the suspension while stirring.[4]
-
Heat the reaction mixture at 60°C for 3 hours, during which a white precipitate should form.[4]
-
Cool the mixture to room temperature and then to -10°C.[4]
-
Filter the precipitate and wash with cold acetone.[4]
-
The precipitate is the potassium salt of the cis-Boc-amino acid ethyl ester. The filtrate contains the desired trans-Boc-amino acid.
-
To isolate the trans-isomer, add the precipitate to a mixture of 20% citric acid and DCM.[5]
-
Separate the layers and extract the aqueous layer multiple times with DCM.[5]
-
Combine the organic layers, dry over sodium sulfate, filter, and evaporate the solvent to obtain the purified trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid.[5]
-
Protocol 2: Isomerization of cis- to this compound
This protocol outlines the conversion of the cis-isomer to the more stable trans-isomer using a base.
Materials:
-
Cis-4-aminocyclohexanecarboxylic acid or a cis/trans mixture
-
Base (e.g., sodium hydroxide, potassium alkoxides)[6]
-
Suitable organic solvent
Procedure:
-
Treat the cis-isomer or the cis/trans mixture with a base such as sodium hydroxide or a potassium alkoxide in a suitable solvent.[6]
-
The reaction conditions should be chosen such that the resulting trans-isomer precipitates out of the reaction mixture while the cis-isomer remains dissolved.[6] This thermodynamic preference drives the equilibrium towards the formation of the trans-isomer.[6]
-
Filter the precipitated solid to isolate the purified this compound.
Data Summary
| Purification Method | Starting Material | Key Reagents | Yield of trans-isomer | Purity of trans-isomer | Reference |
| Boc-Protection & Selective Crystallization | cis/trans-4-aminocyclohexanecarboxylic acid (1:3.6 ratio) | Boc-anhydride, K₂CO₃, Bromoethane, Acetone | 62% | 99.1% | [4][5] |
| Isomerization | Methyl-4-phthalimidocyclohexanecarboxylate | Potassium tert-butoxide | 68-72% (overall) | High isomeric purity | [7] |
| Fractional Recrystallization | cis/trans-4-aminocyclohexanecarboxylic acid | Water | 18% | up to 90% | [7] |
Visual Guides
Caption: Workflow for purification via Boc-protection.
Caption: Troubleshooting decision tree for purification.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolving Solubility Issues with trans-4-Aminocyclohexanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the solubility of trans-4-Aminocyclohexanecarboxylic acid.
Troubleshooting Guides
Issue 1: Difficulty in dissolving this compound in water.
Initial Observation: The compound is not readily dissolving in water at the desired concentration, or the solution appears cloudy.
Underlying Science: this compound is a zwitterionic compound, meaning it has both an acidic carboxylic group and a basic amino group. Its solubility in water is influenced by pH. At its isoelectric point (pI), the net charge of the molecule is zero, leading to minimal solubility. Adjusting the pH away from the pI increases the net charge and enhances solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving this compound in water.
Detailed Steps:
-
Verify Compound Purity: Impurities, particularly the cis-isomer, can affect solubility. Ensure you are using a high-purity (>98%) trans-isomer.
-
pH Adjustment:
-
To dissolve the compound as a carboxylate salt, slowly add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise while stirring until the solid dissolves.
-
To dissolve it as an ammonium salt, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise. The hydrochloride salt of this compound is known to be soluble in water.[1]
-
-
Gentle Heating: Warming the solution to 30-40°C can increase the rate of dissolution. Avoid excessive heat, which could lead to degradation.
-
Sonication: Using a sonicator can help break up solid aggregates and enhance dissolution.
-
Increase Solvent Volume: If the desired concentration is high, you may be exceeding the solubility limit. Try reducing the concentration by adding more water.
Issue 2: Precipitation of the compound from a buffered solution upon storage.
Initial Observation: A previously clear solution of this compound in a buffer (e.g., PBS) becomes cloudy or forms a precipitate over time.
Underlying Science: Changes in temperature or pH of the buffered solution upon storage can lead to a decrease in the solubility of the compound, causing it to precipitate out of the solution. Evaporation of the solvent can also increase the concentration beyond its solubility limit.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting precipitation of the compound from a buffered solution.
Preventative Measures:
-
Sterile Filtration: Filter-sterilize the solution before storage to remove any particulate matter that could act as nucleation sites for precipitation.
-
Tightly Sealed Containers: Store solutions in well-sealed containers to prevent solvent evaporation.
-
Consistent Storage Temperature: Store the solution at a constant temperature. If refrigeration is necessary, ensure the compound is fully dissolved at that temperature before use.
-
Consider Lower Concentrations: If precipitation is a persistent issue, preparing and storing more dilute stock solutions may be necessary.
Experimental Protocols
Protocol for Determining the Approximate Solubility of this compound
This protocol provides a general method for determining the approximate solubility of the compound in a solvent of interest.
Experimental Workflow for Solubility Determination:
Caption: Workflow for the experimental determination of solubility.
Methodology:
-
Preparation: To a series of vials, add a precise volume (e.g., 1 mL) of the desired solvent.
-
Incremental Addition: Add a small, pre-weighed amount of this compound to the first vial.
-
Dissolution: Vigorously mix the solution using a vortex or sonicator until the solid is fully dissolved. Gentle heating may be applied if necessary.
-
Observation: If the compound dissolves completely, add another pre-weighed amount and repeat the dissolution process.
-
Saturation Point: Continue adding the compound incrementally until a point is reached where a portion of the solid no longer dissolves, indicating a saturated solution.
-
Equilibration: Allow the saturated solution to equilibrate for an extended period (e.g., 24 hours) at a constant temperature with continuous stirring to ensure equilibrium is reached.
-
Separation: Carefully filter the solution through a 0.22 µm filter to remove any undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method such as HPLC.
Data Presentation
Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Soluble | [2][3] |
| Polar Organic Solvents | Soluble | [2] |
| Methanol | Mentioned as a solvent in synthesis | [4][5] |
| Ethanol | Mentioned as a solvent in synthesis | [4][5] |
| Isopropanol | Mentioned as a solvent in synthesis | [4] |
| Acetone | Mentioned as a solvent in synthesis | [4] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: The most common reason is that the pH of the water is near the isoelectric point (pI) of the compound, where its solubility is at a minimum. Try adjusting the pH by adding a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to ionize the molecule and increase its solubility. Other factors could include the purity of the compound and the temperature of the solvent.
Q2: Can I heat the solution to dissolve the compound faster?
A2: Yes, gentle heating (e.g., to 30-40°C) can help increase the rate of dissolution. However, avoid high temperatures as this may risk degradation of the compound.
Q3: My solution was clear, but now I see a precipitate. What happened?
A3: Precipitation upon storage can be due to several factors:
-
Temperature Change: If the solution was prepared at room temperature and then stored in a refrigerator, the decrease in temperature likely lowered the solubility of the compound.
-
pH Shift: The pH of your buffered solution may have changed over time, causing the compound to fall out of solution.
-
Solvent Evaporation: If the container was not properly sealed, solvent evaporation could have increased the concentration of the compound beyond its solubility limit.
Q4: What is the best way to prepare a stock solution of this compound for cell culture experiments?
A4: For cell culture applications, it is crucial to use a sterile, physiologically compatible solvent. Here is a general procedure:
-
Weigh the desired amount of high-purity this compound in a sterile container.
-
Add a small amount of sterile water for injection (WFI) or a suitable cell culture medium (e.g., DMEM, RPMI-1640).
-
If the compound does not readily dissolve, adjust the pH with sterile, dilute HCl or NaOH until it goes into solution. Be mindful of the final pH and its compatibility with your cell line.
-
Once dissolved, bring the solution to the final desired volume with the cell culture medium.
-
Sterile-filter the final solution through a 0.22 µm filter before adding it to your cell cultures.
Q5: Is the hydrochloride salt of this compound more soluble than the free acid?
A5: Yes, the hydrochloride salt form is generally more soluble in aqueous solutions.[1] This is because the amino group is protonated, leading to a positively charged molecule that is more readily solvated by water. If you are having persistent solubility issues with the free acid, using the HCl salt may be a good alternative.
References
- 1. Best Trans-4-amino-cyclohexane Carboxylic Acid Hydrochloride Manufacturer and Factory | Baishixing [bsxaminoacids.com]
- 2. CAS 3685-25-4: this compound [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
preventing side reactions during derivatization of trans-4-Aminocyclohexanecarboxylic acid
Welcome to the technical support center for the derivatization of trans-4-Aminocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when derivatizing this compound?
The primary challenge arises from the molecule's bifunctional nature, containing both a nucleophilic amine (-NH2) and a carboxylic acid (-COOH). Without a proper protection strategy, the most common side reaction is polymerization, where molecules react with each other to form polyamides. Another frequent issue is the lack of selectivity, where reagents intended for one functional group react with the other, leading to a mixture of undesired products.
Q2: I am trying to acylate the amine group, but my yield is low and I'm getting multiple products. What is happening?
This issue is almost certainly caused by the unprotected carboxylic acid group. In the presence of coupling agents (like DCC, HATU, etc.) used for acylation, the carboxylic acid of this compound can also become activated, leading to self-condensation or other side reactions. To ensure a clean reaction at the amine, the carboxylic acid group must be protected, typically as an ester.
Q3: How can I selectively form an ester at the carboxylic acid group without the amine group interfering?
The amine group is nucleophilic and will compete with the alcohol during esterification, often leading to amide formation as the major side product. To achieve selective esterification, the amine group must be protected first. Common amine protecting groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) are ideal for this purpose.[1][2][3]
Q4: What is an "orthogonal protection strategy" and why is it important for this molecule?
An orthogonal protection strategy uses protecting groups that can be removed under different conditions.[3][4] This is critical for molecules with multiple reactive sites like this compound. For example, you can protect the amine with an acid-labile Boc group and protect the carboxylic acid as a base-labile methyl ester. This allows you to selectively deprotect one functional group while the other remains protected, enabling precise, stepwise synthesis.[5][6]
Q5: When using a carbodiimide coupling reagent like DCC, I observe a significant amount of an insoluble white precipitate, which is not my product. What is this and how can I avoid it?
The precipitate is likely dicyclohexylurea (DCU), a common byproduct of DCC-mediated couplings.[7] A more serious side reaction is the formation of a stable N-acylurea, which terminates the reaction for that portion of your material.[8] To minimize N-acylurea formation, it is recommended to keep the reaction temperature low. Additionally, using an additive like 1-hydroxybenzotriazole (HOBt) can suppress this side reaction by forming an active ester intermediate that is more reactive towards the desired amine coupling.[7]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield & Product Mixture during Amine Acylation | Unprotected carboxylic acid is reacting. Polymerization between molecules. | Protect the carboxylic acid group as an ester (e.g., methyl, ethyl, or benzyl ester) before performing the acylation. |
| Amide Formation Instead of Desired Ester | The unprotected amine is more nucleophilic than the target alcohol and is reacting with the activated carboxylic acid. | Protect the amine group with a suitable protecting group (e.g., Boc, Fmoc) before proceeding with the esterification reaction.[1] |
| N-Acylurea Formation with Carbodiimide Reagents (e.g., DCC) | The O-acylisourea intermediate rearranges to a stable N-acylurea. This is a known side reaction. | 1. Run the reaction at a lower temperature (e.g., 0 °C). 2. Add a coupling additive such as HOBt or HOSu to intercept the intermediate. 3. Consider using an alternative coupling reagent like DIC (which forms a more soluble urea byproduct) or a phosphonium/aminium salt (e.g., PyBOP, HATU).[7][8] |
| Epimerization/Racemization during Peptide Coupling | The activated carboxylic acid (of the coupling partner) forms an oxazolone intermediate, which can lead to loss of chiral integrity.[9] | 1. Use racemization-suppressing additives like HOBt.[10] 2. Avoid strong bases and elevated temperatures. 3. Choose coupling reagents known for low racemization levels, such as those based on phosphonium or uronium salts.[8] |
| Incomplete Reaction or Low Conversion | Steric hindrance may slow the reaction rate. Insufficient activation of the carboxylic acid. | 1. Increase reaction time or slightly elevate the temperature (while monitoring for side reactions). 2. Use a more powerful activating agent/coupling reagent. 3. For esterifications, using a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[11][12] |
Data Summary
Table 1: Common Protecting Groups for this compound
| Functional Group | Protecting Group | Abbreviation | Stability | Cleavage Conditions |
| Amine | tert-Butoxycarbonyl | Boc | Stable to base, catalytic hydrogenation | Strong acid (e.g., TFA in DCM, HCl in dioxane)[13] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Stable to acid | Base (e.g., 20% piperidine in DMF) | |
| Benzyloxycarbonyl | Z / Cbz | Stable to acid, base | Catalytic hydrogenation (e.g., H₂, Pd/C) | |
| Carboxylic Acid | Methyl Ester | -OMe | Stable to acid, Boc deprotection | Base-mediated hydrolysis (e.g., NaOH, LiOH) |
| tert-Butyl Ester | -OtBu | Stable to base, catalytic hydrogenation | Strong acid (e.g., TFA in DCM) | |
| Benzyl Ester | -OBn | Stable to acid, base | Catalytic hydrogenation (e.g., H₂, Pd/C) |
Key Methodologies & Visualizations
The fundamental strategy to prevent side reactions is the sequential protection of the functional groups, allowing for selective derivatization. This workflow is known as an orthogonal protection strategy.
Caption: The core challenge in derivatizing the title compound.
The solution involves a logical workflow where one functional group is masked (protected) before the other is modified.
Caption: Workflow for a selective orthogonal protection strategy.
Experimental Protocol: N-Boc Protection of this compound
This protocol describes the protection of the amine group, a common first step before derivatizing the carboxylic acid.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent mixture, such as 1:1 dioxane/water or THF/water. A base, such as sodium hydroxide or triethylamine (2 equivalents), is added to facilitate the reaction.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 to 1.2 equivalents) portion-wise or as a solution in the organic solvent.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[14]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or ethyl acetate to remove unreacted Boc₂O and other impurities.
-
Acidify the aqueous layer to a pH of ~3-4 using a cold, dilute acid solution (e.g., 1M HCl or citric acid solution). The N-Boc protected product should precipitate out as a white solid.
-
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield N-Boc-trans-4-aminocyclohexanecarboxylic acid. The purity can be confirmed by NMR.[14]
With the amine now protected, the carboxylic acid is available for a wide range of derivatization reactions, such as esterification or amide bond formation, without interference.
References
- 1. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. jocpr.com [jocpr.com]
- 5. biosynth.com [biosynth.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Amide Coupling Reactions for trans-4-Aminocyclohexanecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the amide coupling of trans-4-aminocyclohexanecarboxylic acid. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide is designed to help you navigate and resolve common issues that may arise during the coupling of this compound.
| Observation | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | - Ensure coupling reagents are fresh and anhydrous. - Increase the equivalents of the coupling reagent. - Switch to a more potent coupling reagent like HATU or HBTU.[1][2] |
| Steric hindrance from the cyclohexyl ring. | - Increase reaction time and/or temperature. - Consider using microwave-assisted synthesis to overcome the activation energy barrier. | |
| Poor solubility of reactants. | - Use a solvent known for good solvating properties, such as DMF or NMP.[3] A mixture of solvents like DMF/DCM can also be effective. | |
| Suboptimal pH (for aqueous reactions). | - Adjust the pH of the reaction mixture to the optimal range for the chosen coupling reagent (e.g., pH 4.5-6.0 for EDC activation, pH 7.2-8.0 for amine coupling). | |
| Presence of Side Products | Formation of N-acylurea byproduct (with carbodiimides like DCC, EDC). | - Add HOBt or HOAt to the reaction mixture to suppress this side reaction.[2] - Use water-soluble EDC to facilitate removal of the urea byproduct during aqueous workup.[2] |
| Racemization. | - Keep the reaction temperature low. - Use additives like HOBt or, more effectively, HOAt.[2] - Avoid strong bases; consider using a milder base like N-methylmorpholine (NMM). | |
| Guanidinylation of the amine by HATU/HBTU. | - Pre-activate the carboxylic acid with the coupling reagent before adding the amine.[4] | |
| Difficulty in Product Purification | Contamination with urea byproduct. | - For DCC, the urea is largely insoluble and can be filtered off. - For EDC, perform an aqueous workup to remove the water-soluble urea.[2] |
| Excess coupling reagents and additives. | - Quench the reaction with water or a scavenger resin. - Purify the product using column chromatography or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this compound?
A1: The choice of coupling reagent depends on the specific amine being coupled and the desired reaction conditions. For sterically hindered substrates like this compound, onium salt-based reagents such as HATU, HBTU, and HCTU are often more effective than standard carbodiimides like EDC or DCC, as they lead to faster reactions and higher yields.[2] Phosphonium-based reagents like PyBOP are also excellent choices.[2]
Q2: What is the role of additives like HOBt and HOAt?
A2: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing side reactions and minimizing racemization.[2] They react with the activated carboxylic acid to form an active ester that is more stable and less prone to side reactions than the intermediate formed with the coupling reagent alone. HOAt is generally considered more effective than HOBt in preventing racemization.
Q3: What is the recommended solvent for this coupling reaction?
A3: Polar aprotic solvents are generally preferred for amide coupling reactions. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties.[3][5] Other suitable solvents include dichloromethane (DCM) and N-methyl-2-pyrrolidone (NMP).[3][5] For challenging couplings, NMP may be superior to DMF.
Q4: Which base should I use and why?
A4: A non-nucleophilic tertiary amine is typically used to neutralize the reaction mixture and facilitate the coupling. Diisopropylethylamine (DIPEA) is a widely used base.[5] However, for reactions prone to racemization, a weaker base like N-methylmorpholine (NMM) may be a better choice.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A simple method to check for the presence of the free amine is the ninhydrin test, which will give a positive colorimetric result if the amine has not been fully consumed.
Experimental Protocols
Protocol 1: EDC/HOBt Coupling
This protocol describes a general procedure for the coupling of this compound with a primary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Materials:
-
trans-4-( Boc-amino)cyclohexanecarboxylic acid
-
Amine
-
EDC
-
HOBt
-
DIPEA
-
DMF (anhydrous)
-
DCM
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1.1 eq) in DMF and add DIPEA (2.0 eq).
-
Slowly add the amine solution to the pre-activated carboxylic acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: HATU Coupling
This protocol is suitable for more challenging couplings where EDC/HOBt may give low yields.
Materials:
-
trans-4-(Boc-amino)cyclohexanecarboxylic acid
-
Amine
-
HATU
-
DIPEA
-
DMF (anhydrous)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[6]
-
Add DIPEA (2.0 eq) to the solution.[6]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4]
-
Add the amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the coupling of this compound. Please note that yields are highly dependent on the specific amine substrate.
| Coupling System | Base | Solvent | Temperature | Time | Typical Yield Range | Key Advantages |
| EDC / HOBt | DIPEA / NMM | DMF / DCM | 0 °C to RT | 12-24 h | 60-85% | Cost-effective, water-soluble byproducts.[2] |
| HATU | DIPEA | DMF | RT | 1-4 h | 85-95% | High efficiency for hindered substrates, fast reaction times.[2] |
| HBTU | DIPEA | DMF | RT | 1-6 h | 80-90% | Similar to HATU, very efficient.[2] |
| PyBOP | DIPEA | DMF / DCM | RT | 1-8 h | 80-95% | Good for sterically hindered couplings, less hazardous byproducts than BOP.[2] |
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Technical Support Center: Large-Scale Purification of trans-4-Aminocyclohexanecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the large-scale purification of trans-4-Aminocyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale purification of this compound?
The main challenge lies in the efficient separation of the desired trans-isomer from the co-produced cis-isomer. Direct synthesis often yields a mixture of both. Simple fractional crystallization of the free amino acid can lead to low yields.
Q2: What are the most common strategies for large-scale purification?
The most prevalent industrial strategies include:
-
Isomerization (Epimerization): Converting the undesired cis-isomer into the more stable trans-isomer, typically using a base.
-
Crystallization: Exploiting the different solubility and crystallinity of the trans-isomer, often after N-protection, to achieve separation.
-
Selective Derivatization: Chemically modifying one isomer to alter its physical properties, allowing for easier separation.
-
Direct Synthesis of trans-rich mixtures: Employing specific catalytic systems to favor the formation of the trans-isomer during the hydrogenation of 4-aminobenzoic acid.[1][2][3][4]
Q3: Is it possible to achieve high purity of the trans-isomer without chromatography?
Yes, high purity ( >99%) can be achieved on a large scale without relying on column chromatography.[5] A combination of epimerization and crystallization of an N-protected derivative is a highly effective method.[5][6]
Q4: What is the role of N-protection in the purification process?
Protecting the amino group, for example with a tert-butoxycarbonyl (Boc) group, can significantly improve the crystallinity of the trans-isomer, making its separation from the cis-isomer via crystallization more efficient and leading to higher yields and purity.[5][6]
Troubleshooting Guide
Issue 1: Low yield after fractional crystallization of the free amino acid.
-
Cause: The cis and trans isomers of 4-Aminocyclohexanecarboxylic acid can have similar solubilities in many solvents, making sharp separation by fractional crystallization difficult and often resulting in significant product loss.[5][6]
-
Solution 1: Implement an epimerization step. Before crystallization, treat the cis/trans mixture with a base (e.g., sodium methoxide, potassium hydroxide) to convert the cis-isomer to the trans-isomer, thereby increasing the overall yield of the desired product.[1][5][6][7]
-
Solution 2: Utilize N-protection. Protect the amino group of the isomer mixture. The N-protected trans-isomer often exhibits significantly better crystallinity, allowing for a much more efficient crystallization and higher recovery.[5][6]
Issue 2: Incomplete conversion of the cis-isomer to the trans-isomer during epimerization.
-
Cause: The reaction may not have reached thermodynamic equilibrium. This can be due to insufficient reaction time, inadequate base strength or concentration, or a non-optimal solvent.
-
Solution:
-
Increase reaction time: Monitor the reaction progress (e.g., by HPLC or NMR) to ensure it has gone to completion.
-
Optimize the base and solvent system: Strong bases like sodium hydride or potassium alkoxides are often used.[5][6] The choice of solvent (e.g., aprotic vs. alcoholic) can also influence the equilibrium.[1][5]
-
Consider N-protection: Epimerization of N-protected derivatives can sometimes proceed more cleanly and with higher conversion rates.[5]
-
Issue 3: Difficulty in separating the product from the catalyst after direct synthesis.
-
Cause: Catalysts used in the hydrogenation of 4-aminobenzoic acid, such as Raney Nickel or Ruthenium on carbon, can be pyrophoric and form fine dispersions that are challenging to filter.[2]
-
Solution:
-
Catalyst Support: Using a catalyst on a solid support like carbon or alumina can facilitate easier filtration.[1]
-
Filtration Aid: Employing a filter aid like Celite can help in the removal of fine catalyst particles.
-
Post-reaction workup: The patent literature describes procedures where the catalyst is filtered off after the initial reaction and before subsequent protection or crystallization steps.[4]
-
Data Summary
Table 1: Comparison of Purification Strategies for this compound
| Purification Strategy | Key Reagents/Conditions | Reported Yield | Isomeric Purity | Reference |
| Fractional Crystallization (unprotected) | Repeated crystallization | Low (e.g., max 18%) | 65-90% | [5] |
| Epimerization & Crystallization (N-protected) | Base (e.g., sodium methoxide), N-protection (e.g., sulfonyl, benzylidene) | 56-70% | 85-97% | [5] |
| Epimerization with N-protection | N-protecting groups, base, alcoholic solvents | At least 70% | >99% | [5] |
| Direct Synthesis (One-Pot) | 5% Ru/C catalyst, 10% NaOH, 100°C, 15 bar H₂ | >75% trans ratio | Not specified | [1][2][3] |
| Selective Esterification of cis-isomer | K₂CO₃, bromoethane in acetone | 62% (of trans-isomer) | 99.1% | [2] |
Experimental Protocols
Protocol 1: Epimerization and Crystallization of N-Boc-trans-4-Aminocyclohexanecarboxylic Acid
-
N-Protection: A cis/trans mixture of 4-aminocyclohexanecarboxylic acid (1 eq.) is dissolved in a suitable solvent system (e.g., acetone/water).[4] Di-tert-butyl dicarbonate (Boc-anhydride, 1.0 eq.) is added, and the reaction is stirred at room temperature until completion (monitored by TLC or HPLC).[2][4]
-
Epimerization: After an aqueous workup to isolate the N-Boc protected acid mixture, the solid is suspended in an alcoholic solvent like methanol. A strong base such as sodium methoxide is added, and the mixture is heated to reflux to effect the conversion of the cis-isomer to the trans-isomer.
-
Crystallization: The reaction mixture is cooled, and the N-Boc-trans-4-aminocyclohexanecarboxylic acid is crystallized. The improved crystallinity of the trans-Boc derivative allows for efficient isolation. The crystals are filtered, washed with a cold solvent (e.g., diisopropyl ether), and dried to yield the highly pure trans-isomer.[6]
Protocol 2: Selective Esterification of the cis-Isomer
-
Reaction Setup: A cis/trans mixture of N-Boc-4-aminocyclohexanecarboxylic acid (1.0 eq.) is suspended in acetone.[2][3]
-
Base and Alkylation: Potassium carbonate (K₂CO₃, calculated based on the cis-isomer content) and an alkylating agent like bromoethane are added to the suspension.[2][3]
-
Selective Reaction: The mixture is heated (e.g., to 60°C), selectively converting the cis-isomer to its corresponding ester.[2]
-
Isolation: Upon cooling, the unreacted N-Boc-trans-4-aminocyclohexanecarboxylic acid precipitates as a solid.[2][3] The precipitate is filtered, washed, and can be further purified by an acidic workup to remove any remaining base and ester, yielding the pure trans-acid.[2][3]
Visualizations
Caption: Overview of purification strategies for this compound.
Caption: Mechanism of base-catalyzed epimerization of the cis to trans isomer.
Caption: Workflow for selective esterification to isolate the trans-isomer.
References
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 5. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]
- 6. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 7. TWI280232B - Process for preparing trans-4-aminocyclohexanecarboxylic acids - Google Patents [patents.google.com]
dealing with common impurities in commercially available trans-4-Aminocyclohexanecarboxylic acid
Welcome to the technical support center for trans-4-Aminocyclohexanecarboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to impurities in commercially available this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in commercial batches of this compound?
A1: The most prevalent impurity in commercially available this compound is its geometric isomer, cis-4-Aminocyclohexanecarboxylic acid.[1][2] The synthesis of the trans-isomer, often starting from p-aminobenzoic acid, typically produces a mixture of both cis and trans isomers.[3][4] The ratio of these isomers can vary depending on the synthetic and purification methods employed by the manufacturer.
Q2: Are there other potential impurities I should be aware of?
A2: Besides the cis-isomer, other potential impurities may include:
-
Residual Starting Materials: Unreacted p-aminobenzoic acid from the synthesis process.
-
Incompletely Hydrogenated Intermediates: Byproducts from the catalytic hydrogenation of p-aminobenzoic acid.
-
Residual Solvents: Solvents used during synthesis and purification.
-
Catalyst Residues: Traces of catalysts, such as Ruthenium on Carbon (Ru/C) or Raney Nickel, used in the hydrogenation step.[3][4]
Q3: How can the presence of the cis-isomer impact my experiments?
A3: The stereochemistry of the amino and carboxylic acid groups on the cyclohexane ring is critical for its function as a building block in pharmacologically active compounds. The trans-isomer provides a specific conformational constraint. The presence of the cis-isomer can lead to the formation of undesired diastereomeric products in subsequent synthetic steps, potentially impacting the biological activity and selectivity of the final compound.[1]
Troubleshooting Guides
Issue: My reaction yield is lower than expected, or I am observing unexpected side products.
This issue could be due to the presence of the cis-isomer impurity, which may react differently or inhibit the desired reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Issue: How can I determine the purity and the cis/trans isomer ratio of my commercial sample?
Several analytical techniques can be employed to assess the purity and isomeric ratio of this compound.
Analytical Methods for Purity Assessment
| Analytical Technique | Information Provided | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative determination of purity and separation of cis and trans isomers. | Method development (column, mobile phase) is crucial for good separation. UV detection is common. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile impurities and, after derivatization, the cis and trans isomers.[5][6] | Derivatization is typically required to make the amino acid volatile. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the cis:trans ratio and structural confirmation.[3][4] | Provides a direct measure of the isomeric ratio without the need for extensive calibration. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Sensitive detection and quantification of the isomers and other non-volatile impurities.[7] | Offers high selectivity and sensitivity. |
Experimental Protocols
Protocol 1: Determination of cis/trans Isomer Ratio by ¹H NMR
Objective: To quantify the relative amounts of cis and trans isomers in a sample of 4-Aminocyclohexanecarboxylic acid.
Methodology:
-
Sample Preparation: Dissolve a known amount of the 4-Aminocyclohexanecarboxylic acid sample in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl to protonate the amine and carboxylate groups for better solubility and peak shape).
-
NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Analysis:
-
Identify the characteristic signals for the cis and trans isomers. The chemical shifts of the protons on the cyclohexane ring will differ between the two isomers.
-
Integrate the area of a well-resolved signal unique to the trans-isomer and a corresponding signal for the cis-isomer.
-
The ratio of the integrals will correspond to the molar ratio of the isomers in the sample.
-
Protocol 2: Purification of this compound by Fractional Recrystallization
Objective: To increase the isomeric purity of a commercial sample of this compound.
Methodology:
-
Dissolution: Dissolve the mixture of cis and trans isomers in a minimum amount of a suitable hot solvent or solvent mixture (e.g., water-acetone).
-
Cooling: Slowly cool the solution to allow for the selective crystallization of the less soluble isomer. The trans-isomer is generally less soluble than the cis-isomer in many solvent systems.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the more soluble cis-isomer.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Check: Analyze the purity of the recrystallized material using an appropriate analytical method (e.g., HPLC or NMR) to confirm the enrichment of the trans-isomer. Repeat the process if necessary to achieve the desired purity.
Purification and Isomerization Workflow
Caption: General workflow for purification and analysis.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult relevant literature and safety data sheets before conducting any experiments. Protocols may need to be optimized for specific laboratory conditions and equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
stability studies of trans-4-Aminocyclohexanecarboxylic acid under different pH conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists investigating the stability of trans-4-Aminocyclohexanecarboxylic acid (commonly known as tranexamic acid) under various pH conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
| Problem | Possible Causes | Suggested Solutions |
| No degradation of tranexamic acid is observed across a wide pH range. | Tranexamic acid is a highly stable molecule.[1][2] Forced degradation studies conducted under acidic (0.1 N HCl) and basic (0.1 N NaOH) conditions have shown no detectable degradation.[1] | - Implement forced degradation (stress) studies by increasing the concentration of acid/base, elevating the temperature, or extending the exposure time. - Employ a highly sensitive and stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to detect even minor degradation products.[3][4][5] |
| Inconsistent or irreproducible stability results. | - Fluctuations in experimental conditions (temperature, pH). - Impurities in the tranexamic acid sample. - Issues with the analytical methodology. | - Ensure precise control of pH and temperature throughout the experiment. - Use a well-characterized, high-purity standard of tranexamic acid. - Validate the analytical method for specificity, linearity, accuracy, and precision according to ICH guidelines.[3][6] |
| Difficulty in separating degradation products from the parent peak in chromatography. | The analytical method is not stability-indicating. | - Optimize the chromatographic conditions (e.g., mobile phase composition, pH, column type, and temperature) to achieve adequate resolution between tranexamic acid and any potential degradation products.[3] - Develop a new stability-indicating method using a different chromatographic technique if necessary. |
| Precipitation of tranexamic acid at certain pH values. | The solubility of tranexamic acid is pH-dependent. Tranexamic acid is freely soluble in water.[1] | - Determine the solubility of tranexamic acid at the desired pH and temperature before starting the stability study. - Adjust the concentration of tranexamic acid to ensure it remains in solution throughout the experiment. |
Frequently Asked Questions (FAQs)
1. How stable is tranexamic acid in aqueous solutions at different pH values?
Tranexamic acid is exceptionally stable in aqueous solutions under normal conditions.[1] Forced degradation studies, which involve exposure to stress conditions such as 0.1 N HCl and 0.1 N NaOH, have shown no detectable degradation.[1] This high stability means that significant degradation is not expected under typical pH conditions encountered in pharmaceutical formulations.
2. What are the expected degradation products of tranexamic acid under forced degradation conditions?
The available literature from forced degradation studies suggests that tranexamic acid is very resistant to degradation, and as such, specific degradation products are not commonly reported under typical acidic, basic, oxidative, or thermal stress conditions.[1][3] One study indicated that photolytic degradation might be a more significant factor for tranexamic acid compared to acid or base hydrolysis.[7]
3. What is a suitable analytical method for assessing the stability of tranexamic acid?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique for quantifying tranexamic acid and detecting any potential degradation products.[4][5] The method should be validated to ensure it can separate the parent drug from any degradants. Common detectors used are UV detectors, often at a wavelength of around 220 nm.[8][9]
4. Can I use a prodrug approach to modulate the stability of tranexamic acid?
Yes, prodrugs of tranexamic acid have been designed to undergo hydrolysis at specific pH values.[10][11] For instance, certain prodrugs are stable at neutral pH but hydrolyze to release the active tranexamic acid in acidic environments.[12][13] This approach is useful for controlling the release and bioavailability of the drug.
Experimental Protocols
Forced Degradation Study of Tranexamic Acid
This protocol outlines a general procedure for conducting forced degradation studies on tranexamic acid to assess its stability under various stress conditions.
1. Sample Preparation:
-
Prepare a stock solution of tranexamic acid in a suitable solvent (e.g., purified water or methanol) at a known concentration (e.g., 1 mg/mL).[3]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 1 hour to several days).[3] Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store under the same conditions as the acid hydrolysis.[3] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature for a specified period.
-
Thermal Degradation: Store the solid tranexamic acid or its solution at an elevated temperature (e.g., 60-80°C) for a specified duration.[3]
-
Photolytic Degradation: Expose the tranexamic acid solution to UV light (e.g., 254 nm) and/or fluorescent light for a defined period.[7]
3. Analytical Method:
-
Use a validated stability-indicating HPLC method. An example of chromatographic conditions could be:
4. Data Analysis:
-
Quantify the amount of remaining tranexamic acid and any degradation products by comparing the peak areas to a standard solution.
-
Calculate the percentage of degradation.
Data Presentation
Table 1: Summary of Forced Degradation Studies on Tranexamic Acid
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 1 hour | Room Temp. | Not Detected | [3] |
| Base Hydrolysis | 0.1 N NaOH | 1 hour | Room Temp. | Not Detected | [3] |
| Oxidative Degradation | 3% H₂O₂ | - | - | Not Specified | [3] |
| Thermal Degradation | - | 30 mins | 40°C | Not Specified | [3] |
| Photolytic Degradation | UV/Visible Light | - | - | Significant | [7] |
Note: The term "Not Detected" indicates that within the limits of the analytical method used in the cited study, no degradation was observed.
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ghsupplychain.org [ghsupplychain.org]
- 3. ijirt.org [ijirt.org]
- 4. International Journal of Pharmaceutical Compounding [ijpc.com]
- 5. Stability of tranexamic acid in 0.9% sodium chloride, stored in type 1 glass vials and ethylene/propylene copolymer plastic containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Paper on Forced degradation study indicating HPTLC method development and validation of Tranexamic Acid in bulk and tablet dosage form by using a quality by design approach | IJIRT.org apply for ugc care approved journal, UGC Approved Journal, ugc approved journal, ugc approved list of journal, ugc care journal, care journal, UGC-CARE list, New UGC-CARE Reference List, UGC CARE Journals, ugc care list of journal, ugc care list 2020, ugc care approved journal, ugc care list 2020, new ugc approved journal in 2020,Low cost research journal, Online international research journal, Peer-reviewed, and Refereed Journals, scholarly journals, impact factor 8.01 (Calculate by google scholar and Semantic Scholar | AI-Powered Research Tool) [ijirt.org]
- 7. ejbps.com [ejbps.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. ymerdigital.com [ymerdigital.com]
- 10. exo-ricerca.it [exo-ricerca.it]
- 11. Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jchr.org [jchr.org]
Technical Support Center: Optimization of Deprotection for Boc-trans-4-Aminocyclohexanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of Boc-trans-4-Aminocyclohexanecarboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of the tert-butyloxycarbonyl (Boc) group from trans-4-Aminocyclohexanecarboxylic acid.
| Issue | Question | Potential Causes & Solutions |
| Incomplete or Slow Deprotection | My deprotection reaction is sluggish or fails to reach completion using standard acidic conditions (e.g., TFA in DCM). What are the potential causes and how can I resolve this? | Potential Causes: * Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA) may be too low to effectively cleave the Boc group.[1] * Low Reaction Temperature: Conducting the reaction at low temperatures, such as 0°C, can significantly slow down the reaction rate.[1] * Steric Hindrance: While less common for this substrate, significant steric bulk around the Boc-protected amine can necessitate more forceful conditions.[1] Solutions: * Increase Acid Concentration or Temperature: You can incrementally increase the concentration of TFA in dichloromethane (DCM). If the reaction is being performed at a low temperature, consider allowing it to warm to room temperature.[1] For resistant cases, using neat TFA for a brief period might be effective, provided the substrate is stable under these conditions.[1] * Switch to a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate can be a more potent alternative to TFA/DCM.[1] |
| Side Reaction: Tert-butylation | I am observing byproducts where a tert-butyl group has been added to my molecule. How can I prevent this? | Potential Cause: * The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic sites.[1][2] Solution: * Use Scavengers: The most effective method to prevent tert-butylation is to add a scavenger to the reaction mixture. These molecules trap the tert-butyl cation.[3] Common scavengers include: * Triethylsilane (TES)[1] * Triisopropylsilane (TIPS)[1] * Thioanisole[1] * Water[1] |
| Degradation of Other Functional Groups | My substrate contains other acid-labile functional groups (e.g., esters, acetals) that are being cleaved or degraded during the deprotection. What are my options? | Potential Cause: * The use of strong acids like TFA or HCl can be detrimental to molecules with sensitive functionalities.[1][4] Solutions: * Milder Acidic Conditions: Consider using milder protic acids such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1] * Lewis Acid-Mediated Deprotection: Lewis acids provide a non-protic alternative for Boc cleavage. Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective, often under milder conditions.[1] * Thermal Deprotection: In some cases, heating the Boc-protected compound, potentially in a solvent like water, can achieve deprotection without any acid.[1][4] |
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my Boc deprotection reaction?
A1: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected amine is typically more polar than the Boc-protected starting material, which will result in a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot, confirming the formation of the free amine.[1]
Q2: Why are scavengers necessary during Boc deprotection?
A2: The tert-butyl cation that is generated during deprotection is a reactive electrophile.[2] This cation can lead to unwanted side reactions, such as the alkylation of any electron-rich functional groups within your molecule.[5] Scavengers are added to the reaction mixture to trap these reactive tert-butyl cations, thus preventing them from modifying your desired product.[2]
Q3: Can I selectively deprotect one N-Boc group in the presence of another?
A3: Selective deprotection can be challenging but is possible under specific conditions. Thermal deprotection methods have shown potential in selectively removing an aryl N-Boc group in the presence of an alkyl N-Boc group by carefully controlling the temperature.[1] The lability of the Boc group is influenced by the electronic nature of the nitrogen atom it is attached to.[1]
Q4: What are the advantages of using TMSI for Boc deprotection?
A4: Trimethylsilyl iodide (TMSI) is a mild and efficient reagent for deprotecting N-Boc groups.[1] A significant advantage is that it can allow for the direct isolation of the product from the organic reaction medium without needing an aqueous workup, which is beneficial for water-unstable compounds.[1]
Comparative Data on Deprotection Methods
The following table summarizes various methods for the deprotection of N-Boc protected amines, highlighting their key reaction conditions.
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative |
| Iron(III) Catalysis | N,N'-diprotected amino acids & amines | FeCl₃ (catalytic), DCM, RT | Not Specified | High |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) |
| TFA/DCM (25%) | General | 25% TFA in DCM, Room Temperature | 2 hours | Generally effective |
| TFA/DCM (50%) | General | 50% TFA in DCM, Room Temperature | 30 minutes | Faster deprotection |
| Neat TFA | General | 100% TFA, Room Temperature | 5-15 minutes | Very rapid, higher risk of side products |
Experimental Protocols
Standard Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve the Boc-trans-4-Aminocyclohexanecarboxylic acid in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% v/v.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[6]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[6]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. To remove residual TFA, co-evaporate with toluene two to three times.[6] The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[6]
Boc Deprotection using HCl in Dioxane
-
Dissolution: Dissolve the Boc-trans-4-Aminocyclohexanecarboxylic acid in a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature. The reaction time can range from 1 to 4 hours.[6]
-
Monitoring: Monitor the reaction by TLC or LC-MS.[6]
-
Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove any non-polar impurities.[6]
Visualizations
Caption: A typical experimental workflow for acidic Boc deprotection.
Caption: A decision tree for troubleshooting incomplete Boc deprotection.
References
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of trans-4-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of trans-4-Aminocyclohexanecarboxylic acid, a compound also widely known as tranexamic acid (TXA), is critical in various stages of drug development and clinical research. This guide provides a comprehensive comparison of validated analytical methods for the determination of this compound in biological matrices. We will delve into the performance of High-Performance Liquid Chromatography (HPLC) with different detection methods, Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by a summary of their validation data and detailed experimental protocols.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification is often dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of commonly employed methods, providing a clear comparison to aid in method selection.
| Method | Principle | Linearity (Range) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Considerations |
| HPLC-UV | UV absorbance detection | 20–100 µg/mL[1] | 95-105%[1] | < 2%[1] | Not specified | Not specified | Requires derivatization as TXA lacks a strong chromophore.[2][3] Lower sensitivity compared to other methods. |
| HPLC-FLD | Fluorescence detection after derivatization | Not specified | Not specified | Not specified | Not specified | Not specified | Requires a derivatization step to introduce a fluorophore.[2][3] Offers higher sensitivity than UV detection. |
| GC-MS | Gas chromatography separation with mass spec detection | Not specified | Not specified | Not specified | Not specified | Not specified | Requires derivatization to increase the volatility of TXA.[2][3] |
| LC-MS/MS | Liquid chromatography separation with tandem mass spec detection | 30 - 600 ng/mL (in plasma)[3] | 96.4–105.7%[3] | ≤ 4.5%[3] | 18 ng/mL (in plasma)[3] | 65 ng/mL (in urine)[3] | High sensitivity and selectivity, often considered the gold standard.[2][3] Can directly analyze samples without derivatization. |
Experimental Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its reliability and accuracy for the intended application.
Caption: A generalized workflow for the validation of an analytical method.
Detailed Experimental Protocols
Below are representative protocols for the quantification of this compound using different analytical techniques. These are intended as a guide and may require optimization based on specific laboratory conditions and sample matrices.
LC-MS/MS Method for Quantification in Human Plasma
This method is highly sensitive and selective for the determination of this compound in a complex biological matrix like plasma.[3]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing 0.5% (v/v) formic acid.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitored Transitions (MRM): The precursor to product ion transitions for tranexamic acid are typically m/z 158.2 > 95.2 and 158.2 > 140.7.[3]
-
Internal Standard: A stable isotope-labeled version of the analyte is recommended for the most accurate quantification.
-
HPLC-UV Method (with Derivatization)
This method is suitable for routine analysis when the high sensitivity of LC-MS/MS is not required. As this compound lacks a strong UV chromophore, a pre-column derivatization step is necessary.[2][3]
-
Sample Preparation and Derivatization:
-
Perform a protein precipitation step on the plasma sample as described in the LC-MS/MS protocol.
-
To the dried and reconstituted sample, add a derivatizing agent such as dansyl chloride or o-phthalaldehyde (OPA) in the presence of a thiol.
-
Incubate the mixture under optimized conditions (time and temperature) to ensure complete derivatization.
-
The reaction is then stopped, and the sample is ready for injection.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.5% ammonium acetate) and an organic modifier like acetonitrile or methanol.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection Wavelength: The wavelength will depend on the absorption maximum of the chosen derivative (e.g., 248 nm).[1]
-
Injection Volume: 20 µL.
-
GC-MS Method (with Derivatization)
Due to the low volatility of this compound, derivatization is mandatory for gas chromatographic analysis.[2][3]
-
Sample Preparation and Derivatization:
-
Extract the analyte from the biological matrix using an appropriate technique (e.g., liquid-liquid extraction or solid-phase extraction).
-
Evaporate the solvent to dryness.
-
Add a derivatizing agent to convert the carboxylic acid and amine groups into more volatile esters and amides. Common agents include silylating reagents (e.g., BSTFA) or alkylating agents.
-
Heat the mixture to drive the reaction to completion.
-
The derivatized sample is then dissolved in a suitable solvent for injection.
-
-
Gas Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analyte from other components. A typical program might start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C).
-
Injection Mode: Splitless injection is often used for trace analysis.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.
-
References
A Comparative Analysis of Cis- and Trans-4-Aminocyclohexanecarboxylic Acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Stereoisomeric Bioactivity of a Key Pharmacological Scaffold
The spatial arrangement of functional groups in a molecule can have a profound impact on its biological activity. A classic example of this stereoselectivity is observed in the isomers of 4-aminocyclohexanecarboxylic acid (ACCA). While the trans isomer, widely known as tranexamic acid, is a clinically significant antifibrinolytic agent, the biological profile of its cis counterpart is markedly different. This guide provides an objective comparison of the performance of cis- and trans-4-aminocyclohexanecarboxylic acid in key biological assays, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activity
The primary and most well-documented biological activity of this compound is its potent inhibition of fibrinolysis. In stark contrast, the cis isomer exhibits significantly weaker activity in this regard. This difference in potency is also reflected in other biological contexts, such as opioid receptor modulation, where the stereochemistry of the ACCA moiety influences receptor affinity and agonist activity.
Antifibrinolytic Activity
The antifibrinolytic effect of the trans isomer is attributed to its structural mimicry of lysine. It binds to the lysine-binding sites on plasminogen and plasmin, preventing their interaction with fibrin and thereby inhibiting the dissolution of blood clots. The spatial orientation of the amino and carboxyl groups in the trans configuration is crucial for this interaction.
| Isomer | Biological Assay | Endpoint | Result |
| This compound | Chromogenic Substrate Assay | Inhibition of Plasmin | Highly Active |
| cis-4-Aminocyclohexanecarboxylic acid | Chromogenic Substrate Assay | Inhibition of Plasmin | ~27-fold less active than trans-isomer |
| This compound | Fibrin Lysis Assay | Inhibition of Fibrinolysis | Highly Active |
| cis-4-Aminocyclohexanecarboxylic acid | Fibrin Lysis Assay | Inhibition of Fibrinolysis | ~43-fold less active than trans-isomer |
Opioid Receptor Modulation
When incorporated as a constrained dipeptide mimic in dynorphin A (a naturally occurring opioid peptide), the stereochemistry of ACCA influences its interaction with opioid receptors.
| Peptide Analogue | Biological Assay | Receptor | Endpoint | Result |
| [cis-ACCA²⁻³]Dyn A-(1-13)NH₂ | Radioligand Binding Assay | Kappa Opioid Receptor | Kᵢ | 9.1 nM |
| [trans-ACCA²⁻³]Dyn A-(1-13)NH₂ | Radioligand Binding Assay | Kappa Opioid Receptor | Kᵢ | 13.4 nM |
| [cis-ACCA²⁻³]Dyn A-(1-13)NH₂ | Guinea Pig Ileum Assay | Opioid Receptors | IC₅₀ | 4.0 µM (Weak Activity) |
Experimental Protocols
Chromogenic Plasmin Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of plasmin, a key enzyme in fibrinolysis.
Materials:
-
Human Plasmin
-
Chromogenic Plasmin Substrate (e.g., H-D-Val-Leu-Lys-p-nitroanilide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
cis- and this compound
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Prepare stock solutions of the cis and trans isomers in the assay buffer.
-
Create a serial dilution of each isomer to be tested.
-
In a 96-well plate, add a fixed concentration of human plasmin to each well.
-
Add the different concentrations of the cis and trans isomers to their respective wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15 minutes) using a microplate reader.
-
The rate of substrate cleavage is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the isomers relative to the control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of plasmin activity) for each isomer.
Opioid Receptor Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Materials:
-
Cell membranes prepared from cells expressing the kappa opioid receptor.
-
Radiolabeled kappa opioid receptor ligand (e.g., [³H]U-69,593).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Peptide analogues containing cis- and this compound.
-
Non-specific binding control (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the peptide analogues.
-
In test tubes, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test peptides.
-
For determining non-specific binding, a separate set of tubes is prepared with the radioligand and a high concentration of an unlabeled ligand (e.g., naloxone).
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of radioactivity on each filter using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀, which can then be used to calculate the inhibition constant (Kᵢ).
Visualizing the Mechanism of Action
The differential activity of the two isomers is most pronounced in the context of fibrinolysis. The following diagrams illustrate the mechanism of action of the active trans isomer and the experimental workflow for its evaluation.
Caption: Mechanism of antifibrinolytic action of this compound.
Caption: Experimental workflow for the chromogenic plasmin inhibition assay.
Assessing the Conformational Rigidity of trans-4-Aminocyclohexanecarboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The trans-4-aminocyclohexanecarboxylic acid (trans-4-ACCA) scaffold is a valuable building block in medicinal chemistry, prized for its ability to impart conformational constraint on molecules. This rigidity can lead to improved binding affinity, selectivity, and pharmacokinetic properties of drug candidates. This guide provides an objective comparison of the conformational rigidity of trans-4-ACCA and its derivatives, supported by experimental data and detailed methodologies.
Introduction to Conformational Rigidity of Cyclohexane Derivatives
The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. A dynamic process known as ring inversion or chair-flipping interconverts these two chair forms, causing axial substituents to become equatorial and vice-versa.
For trans-1,4-disubstituted cyclohexanes like trans-4-ACCA, one chair conformer has both substituents in equatorial positions (diequatorial), while the other has both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of unfavorable 1,3-diaxial steric interactions that destabilize the diaxial form. This strong preference for the diequatorial conformation is the basis for the conformational rigidity of this scaffold. The energy barrier to ring inversion is a key measure of this rigidity.
Comparative Analysis of Conformational Rigidity
The conformational rigidity of trans-4-ACCA derivatives can be assessed and compared using several experimental and computational techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.
Data Presentation
The following tables summarize key quantitative data related to the conformational analysis of trans-4-ACCA and its derivatives.
Table 1: 1H NMR Coupling Constants for Conformational Analysis
| Compound/Fragment | Protons | Dihedral Angle (approx.) | Typical Coupling Constant (J) in Hz | Reference |
| Cyclohexane Chair | Hax-Hax (trans) | ~180° | 10-13 | [1][2] |
| Cyclohexane Chair | Hax-Heq (gauche) | ~60° | 2-5 | [1][2] |
| Cyclohexane Chair | Heq-Heq (gauche) | ~60° | 2-5 | [1][2] |
| Methyl trans-4-Aminocyclohexanecarboxylate HCl | - | - | 1H-NMR coupling constants confirm stereochemistry | [3] |
Table 2: Conformational Energy Differences and Ring Inversion Barriers
| Compound | Conformer Comparison | ΔG° (kcal/mol) | Inversion Barrier (ΔG‡) (kcal/mol) | Method |
| Cyclohexane | Chair vs. Twist-Boat | 5.5 | 10-11 | Experimental (IR, NMR) |
| Methylcyclohexane | Equatorial vs. Axial | 1.7 | ~10 | Experimental |
| t-Butylcyclohexane | Equatorial vs. Axial | >5 | ~11 | Experimental |
| trans-4-Aminocyclohexanol (analog) | Diequatorial vs. Diaxial | >5.0 (Illustrative) | Not specified | Computational |
Note: Direct comparative data on inversion barriers for a series of trans-4-ACCA derivatives is scarce in the literature. The data for analogous substituted cyclohexanes illustrates the principles of steric effects on conformational preference and rigidity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Conformational Analysis by 1H NMR Spectroscopy
Objective: To determine the dominant conformation of a trans-4-ACCA derivative in solution by analyzing proton-proton coupling constants.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the trans-4-ACCA derivative in a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a high-resolution one-dimensional 1H NMR spectrum on a spectrometer of 300 MHz or higher.
-
Ensure adequate signal-to-noise by acquiring a sufficient number of scans.
-
-
Spectral Analysis:
-
Identify the signals for the protons on the cyclohexane ring, particularly the protons on C1 and C4 (H-1 and H-4).
-
Measure the coupling constants (J-values) for these protons. In the diequatorial chair conformation, the H-1 and H-4 protons are axial.
-
A large coupling constant (typically 10-13 Hz) between H-1 and its adjacent axial protons, and between H-4 and its adjacent axial protons, is indicative of a trans-diaxial relationship and confirms the diequatorial orientation of the substituents.[1][2]
-
Smaller coupling constants (2-5 Hz) would indicate axial-equatorial or equatorial-equatorial relationships.
-
Protocol 2: Determination of Ring Inversion Barrier by Variable Temperature (VT) NMR
Objective: To measure the energy barrier for the chair-chair interconversion.
Methodology:
-
Sample Preparation: Prepare a sample as described in Protocol 1, using a solvent with a wide temperature range (e.g., deuterated toluene or methanol).
-
Data Acquisition:
-
Acquire a series of 1H NMR spectra at different temperatures, starting from room temperature and gradually decreasing the temperature.[4][5][6]
-
At room temperature, the ring inversion is fast on the NMR timescale, and an averaged spectrum is observed.
-
As the temperature is lowered, the rate of inversion slows down. This leads to broadening of the signals for the axial and equatorial protons.
-
At the coalescence temperature (Tc), the individual signals for the axial and equatorial protons merge into a single broad peak.
-
Below the coalescence temperature, the inversion is slow enough that separate signals for the axial and equatorial protons can be observed.
-
-
Data Analysis:
-
The rate constant (k) for the inversion at the coalescence temperature can be calculated using the following equation: k = (π * Δν) / √2 where Δν is the chemical shift difference between the axial and equatorial protons (in Hz) at a temperature well below coalescence.
-
The Gibbs free energy of activation (ΔG‡) for the ring inversion can then be calculated using the Eyring equation: ΔG‡ = -RTc * ln(k * h / (kB * Tc)) where R is the gas constant, Tc is the coalescence temperature in Kelvin, h is Planck's constant, and kB is the Boltzmann constant.
-
Protocol 3: X-ray Crystallography
Objective: To determine the solid-state conformation of a trans-4-ACCA derivative.
Methodology:
-
Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the atomic positions and thermal parameters to obtain the final, high-resolution crystal structure.
-
-
Analysis: The refined structure will provide precise bond lengths, bond angles, and torsion angles, unequivocally establishing the conformation of the cyclohexane ring and the orientation of the substituents in the solid state. For a derivative of this compound, the crystal structure confirmed a chair conformation with both exocyclic C-C bonds in equatorial orientations.[7]
Visualizations
The following diagrams illustrate the key concepts and experimental workflows.
Caption: Workflow for NMR-based conformational analysis.
References
- 1. youtube.com [youtube.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 4. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. imserc.northwestern.edu [imserc.northwestern.edu]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of Cyclic Amino Acids in Biologically Relevant Reactions
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity among cyclic amino acids is crucial for designing novel peptides, peptidomimetics, and other therapeutics. This guide provides an objective comparison of the reactivity of trans-4-Aminocyclohexanecarboxylic acid with other key cyclic amino acids, namely proline and pipecolic acid, supported by available experimental data and established chemical principles.
The conformational constraints imposed by the cyclic structures of these amino acids significantly influence their reactivity, particularly in essential reactions such as amide bond formation. This guide will delve into the nucleophilicity of the secondary amine, a key determinant of reactivity in many biological and synthetic processes.
Comparative Reactivity Data
Direct comparative kinetic data for the acylation of this compound, proline, and pipecolic acid under identical conditions is not extensively available in the public domain. However, a quantitative understanding can be constructed from studies on the nucleophilicity of amino acids and the well-documented behavior of proline in peptide synthesis.
A seminal study on the nucleophilicity of amino acids provides a quantitative benchmark for proline's reactivity. The secondary amino group of proline is reported to be approximately 100 times more reactive as a nucleophile than the primary amino groups of acyclic amino acids[1][2][3]. This enhanced reactivity is attributed to the cyclic structure which reduces the entropic penalty upon forming the transition state.
While direct kinetic data for this compound and pipecolic acid is scarce, their reactivity can be inferred based on their structural similarities and differences compared to proline.
| Amino Acid | Structure | Ring Size | Relative Nucleophilicity (Amine) | Key Reactivity Considerations |
| Proline | 5-membered | High (~100x > primary amines)[1][2][3] | The rigid pyrrolidine ring leads to a high propensity for cis-trans isomerization of the peptide bond. The secondary amine's high nucleophilicity accelerates amide bond formation. | |
| Pipecolic Acid | 6-membered | High (qualitatively similar to proline) | As a six-membered ring homolog of proline, it also possesses a secondary amine and is expected to exhibit high nucleophilicity. Its larger, more flexible ring may influence the kinetics of certain reactions and the conformation of resulting peptides[4]. | |
| This compound | 6-membered | Moderate to High (expected to be a strong nucleophile) | The cyclohexane ring in a chair conformation places the amino and carboxylic acid groups in equatorial positions, minimizing steric hindrance. As a secondary amine, it is expected to be a potent nucleophile, though potentially less reactive than proline due to the greater flexibility of the six-membered ring. The trans configuration is thermodynamically more stable than the cis isomer[5]. |
Experimental Protocols
To quantitatively assess the reactivity of these cyclic amino acids, a standardized kinetic analysis of a representative reaction, such as acylation, is required. Below is a detailed protocol for determining the rate of amide bond formation in a solution-phase reaction, which can be adapted to compare the nucleophilicity of different amino acids.
Protocol: Kinetic Analysis of Amino Acid Acylation by UV-Vis Spectrophotometry
This protocol describes the determination of second-order rate constants for the reaction of a cyclic amino acid with an acylating agent, such as p-nitrophenyl acetate, where the progress of the reaction can be monitored by the release of a chromophore (p-nitrophenolate).
Materials:
-
Cyclic amino acid (this compound, L-proline, or L-pipecolic acid)
-
p-Nitrophenyl acetate (acylating agent)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Spectrophotometer capable of kinetic measurements
-
Temperature-controlled cuvette holder
-
Standard laboratory glassware and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the cyclic amino acid of known concentration (e.g., 10 mM) in the buffer.
-
Prepare a stock solution of p-nitrophenyl acetate of known concentration (e.g., 1 mM) in a suitable organic solvent (e.g., acetonitrile) to prevent hydrolysis.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to monitor the absorbance at the λmax of the leaving group (e.g., 400 nm for p-nitrophenolate).
-
Equilibrate the buffer and amino acid solution to the desired reaction temperature (e.g., 25 °C) in the spectrophotometer's cuvette holder.
-
To initiate the reaction, add a small, known volume of the p-nitrophenyl acetate stock solution to the cuvette containing the amino acid solution. The final concentration of the amino acid should be in large excess (at least 10-fold) over the acylating agent to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at regular time intervals for a duration sufficient to observe a significant change in absorbance.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Convert the absorbance data to the concentration of the product (p-nitrophenolate) using its molar extinction coefficient (ε), determined separately under the same buffer conditions.
-
Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined by fitting the product concentration versus time data to a first-order rate equation.
-
The second-order rate constant (k2) is then calculated by dividing kobs by the concentration of the amino acid: k2 = kobs / [Amino Acid].
-
-
Comparison:
-
Repeat the experiment for each cyclic amino acid under identical conditions (temperature, pH, buffer concentration) to obtain their respective second-order rate constants.
-
The ratio of the second-order rate constants will provide a quantitative comparison of their nucleophilic reactivity.
-
Visualizing Experimental Workflow and Molecular Relationships
Diagrams generated using Graphviz can effectively illustrate the experimental workflow and the structural relationships of the compounds being compared.
Caption: Workflow for kinetic analysis of amino acid acylation.
Caption: Generalized pathway for amide bond formation.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilicities of amino acids and peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A versatile route towards 6-arylpipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of Cis and Trans Isomers of 4-Aminocyclohexanecarboxylic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a molecule is fundamental to its biological activity. In the case of 4-aminocyclohexanecarboxylic acid, a gamma-aminobutyric acid (GABA) analogue, the cis and trans isomers exhibit distinct pharmacological profiles. Consequently, the ability to unequivocally differentiate between these two isomers is of paramount importance in drug development and quality control. This guide provides a comprehensive spectroscopic comparison of cis- and trans-4-aminocyclohexanecarboxylic acid, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for distinguishing between the cis and trans isomers of 4-aminocyclohexanecarboxylic acid. The key to this differentiation lies in the distinct spatial arrangement of the amino and carboxylic acid groups on the cyclohexane ring, which exists predominantly in a chair conformation.
In the trans isomer, both the amino and carboxylic acid groups can occupy equatorial positions, leading to a thermodynamically more stable conformation. In the cis isomer, one substituent must occupy an axial position while the other is equatorial. This difference in the axial versus equatorial positioning of the protons on the carbons bearing the substituents (C1 and C4) leads to significant and predictable differences in their ¹H and ¹³C NMR spectra.
Key Distinguishing Features in ¹H NMR:
-
Chemical Shift: Protons in an equatorial position are typically deshielded and appear at a lower field (higher ppm) compared to their axial counterparts.
-
Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. Axial-axial (J_ax,ax) couplings are typically large (8-13 Hz), while axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) couplings are smaller (2-5 Hz).
Table 1: Comparative ¹H NMR Data (Predicted and Reported Ranges)
| Proton | cis-4-Aminocyclohexanecarboxylic Acid | This compound | Key Distinguishing Features |
| H1 (CH-COOH) | Higher ppm (equatorial) | Lower ppm (axial) | The H1 proton in the cis isomer is equatorial and thus resonates at a lower field. |
| H4 (CH-NH₂) | Higher ppm (equatorial) | Lower ppm (axial) | Similar to H1, the H4 proton in the cis isomer is deshielded relative to the axial H4 proton in the trans isomer. |
| Cyclohexane Protons | Complex multiplets | Complex multiplets | The pattern of splitting will differ significantly due to the different coupling constants. |
| Coupling Constants | Smaller J_ax,eq and J_eq,eq values (2-5 Hz) | Larger J_ax,ax values (8-13 Hz) | The observation of large coupling constants for the H1 and H4 protons is a strong indicator of the trans isomer. |
Table 2: Comparative ¹³C NMR Data (Predicted and Reported Ranges)
| Carbon | cis-4-Aminocyclohexanecarboxylic Acid | This compound | Key Distinguishing Features |
| C1 (CH-COOH) | Different chemical shift | Different chemical shift | The chemical shift is sensitive to the axial/equatorial orientation of the carboxyl group. |
| C4 (CH-NH₂) | Different chemical shift | Different chemical shift | The chemical shift is sensitive to the axial/equatorial orientation of the amino group. |
| Cyclohexane Carbons | Four distinct signals expected | Four distinct signals expected | The precise chemical shifts will vary between the two isomers. |
| C=O (COOH) | ~175-180 ppm | ~175-180 ppm | The chemical shift of the carbonyl carbon is less sensitive to the stereochemistry of the ring. |
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy provide information about the vibrational modes of the functional groups within the molecule. While less definitive than NMR for stereoisomer differentiation in this case, subtle differences in the spectra can be observed.
The primary functional groups present are the carboxylic acid (-COOH), the amine (-NH₂), and the cyclohexane ring.
Table 3: Comparative IR and Raman Data (Expected Vibrational Modes)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | cis vs. trans Distinctions |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | The broadness and exact position may vary slightly due to differences in intermolecular hydrogen bonding. |
| N-H (Amine) | Stretching | 3400-3250 (two bands for primary amine) | Subtle shifts in these bands may be present due to differing hydrogen bonding environments. |
| C-H (Cyclohexane) | Stretching | 2950-2850 | The overall shape of this absorption region might show slight variations. |
| C=O (Carboxylic Acid) | Stretching | 1725-1700 | The position of the carbonyl stretch is sensitive to hydrogen bonding and may differ slightly between the isomers. |
| N-H (Amine) | Bending (Scissoring) | 1650-1580 | Minor differences in the position and shape of this band are possible. |
| C-N | Stretching | 1250-1020 | |
| C-O | Stretching | 1320-1210 | |
| Fingerprint Region | Complex Vibrations | < 1500 | This region will contain the most significant, albeit complex, differences between the two isomers due to the distinct overall symmetry and vibrational modes of the cyclohexane ring. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 4-aminocyclohexanecarboxylic acid isomer for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as the chemical shifts of the -OH and -NH₂ protons are solvent-dependent.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal of carbon atoms.
-
Standard acquisition parameters for temperature (e.g., 298 K) and pulse sequences should be used.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly with the sample.
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Raman Spectroscopy
-
Sample Preparation:
-
Place a small amount of the powdered solid sample onto a microscope slide or into a capillary tube.
-
Ensure the sample is packed to present a flat surface to the laser.
-
-
Data Acquisition:
-
Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 785 nm) to minimize fluorescence.
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum over a suitable spectral range, ensuring sufficient signal-to-noise is achieved by adjusting the laser power and acquisition time.
-
Visualization of the Spectroscopic Comparison Workflow
Caption: Workflow for the spectroscopic comparison of cis and trans isomers.
Establishing the Stereochemical Purity of trans-4-Aminocyclohexanecarboxylic Acid: A Comparative Guide
The determination of stereochemical purity is a critical aspect of chemical synthesis and drug development, ensuring the desired isomeric form of a compound is selectively produced. For trans-4-Aminocyclohexanecarboxylic acid, a key building block in various pharmacologically active compounds, accurately quantifying the presence of its cis isomer is paramount.[1][2] This guide provides a comparative overview of common analytical techniques used to establish the stereochemical purity of this compound, complete with experimental data, detailed protocols, and workflow visualizations.
Comparison of Analytical Methods
Several analytical techniques can be employed to determine the ratio of trans and cis isomers of 4-Aminocyclohexanecarboxylic acid. The choice of method often depends on the required accuracy, sample throughput, and available instrumentation. The most common methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).[3]
| Method | Principle | Advantages | Disadvantages | Quantitative Data Example (cis:trans ratio) |
| ¹H and ¹³C NMR Spectroscopy | Distinguishes between cis and trans isomers based on differences in the chemical shifts and coupling constants of their respective protons and carbons.[4] The ratio is determined by integrating the signals corresponding to each isomer.[5][6] | - Provides unambiguous structural information.[7] - Non-destructive. - Relatively fast for sample analysis. - Does not require reference standards for quantification.[8] | - Lower sensitivity compared to chromatographic methods. - May require deuterated solvents.[7] - Signal overlap can complicate quantification in complex mixtures. | 1:4.6[9] |
| High-Performance Liquid Chromatography (HPLC) | Separates isomers based on their differential partitioning between a stationary phase (e.g., C18 or a chiral stationary phase) and a mobile phase.[3][10] | - High sensitivity and resolution.[11] - Can be used for both analytical and preparative separations.[10] - Wide variety of columns available for method optimization.[12][13] | - Requires method development and optimization. - May require derivatization of the analyte.[14] - Requires reference standards for isomer identification. | Baseline separation of cis and trans isomers can be achieved.[14] |
| Gas Chromatography (GC) | Separates volatile derivatives of the isomers in a gaseous mobile phase based on their interaction with a stationary phase. | - High separation efficiency. - Sensitive detectors available (e.g., FID, MS). | - Requires derivatization to increase volatility and thermal stability.[3] - Not suitable for thermally labile compounds. - Potential for incomplete derivatization can affect accuracy.[14] | Can be used to determine the trans/cis ratio after derivatization.[3] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for the analysis of the cis/trans isomer ratio of 4-Aminocyclohexanecarboxylic acid by ¹H NMR.
Sample Preparation:
-
Weigh 5-10 mg of the 4-Aminocyclohexanecarboxylic acid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD) containing a known amount of an internal standard (e.g., TMS).[7]
-
Transfer the solution to a clean, dry 5 mm NMR tube.[7]
Data Acquisition:
-
Record the ¹H NMR spectrum on a spectrometer (e.g., 500 MHz).[7]
-
Allow the sample to equilibrate to the probe temperature (typically 298 K) for 5 minutes.[7]
-
Optimize the magnetic field homogeneity (shimming).[7]
-
Acquire the spectrum using a standard single-pulse experiment with parameters such as a spectral width of 12 ppm, a 30° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.[7] Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[7]
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[7]
-
Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).[7]
-
Identify the distinct signals corresponding to the cis and trans isomers. The ratio of trans to cis is determined from the NMR data.[5][6]
-
Integrate the well-resolved signals corresponding to each isomer.
-
Calculate the cis/trans ratio from the integral values.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for separating cis and trans isomers of 4-Aminocyclohexanecarboxylic acid. Method development will be required to optimize the separation.
Instrumentation and Columns:
-
An HPLC system with a UV or mass spectrometry (MS) detector.
-
A reverse-phase column (e.g., C18) is often effective for separating cis and trans isomers.[3] Chiral stationary phases (CSPs) can also be used for enantiomeric separations if applicable.[11][15]
Sample and Mobile Phase Preparation:
-
Prepare a stock solution of the 4-Aminocyclohexanecarboxylic acid sample in a suitable solvent (e.g., a mixture of water and organic solvent).
-
Prepare a mobile phase, which typically consists of a mixture of an aqueous buffer (e.g., with formic or phosphoric acid) and an organic solvent like acetonitrile or methanol.[10] The exact composition will need to be optimized.
Chromatographic Conditions:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the sample solution.
-
Run the analysis using either an isocratic or gradient elution profile to achieve separation of the isomers.
-
Monitor the elution of the isomers using the detector.
Data Analysis:
-
Identify the peaks corresponding to the cis and trans isomers based on their retention times (requires reference standards).
-
Determine the area of each peak.
-
Calculate the percentage of each isomer in the sample based on the peak areas.
Gas Chromatography (GC)
This protocol provides a general workflow for the analysis of 4-Aminocyclohexanecarboxylic acid isomers by GC, which necessitates a derivatization step.
Derivatization:
-
React the 4-Aminocyclohexanecarboxylic acid sample with a suitable derivatizing agent (e.g., a silylating agent like BSTFA or an acylating agent) to convert the amino and carboxylic acid groups into more volatile and thermally stable derivatives. The reaction conditions (temperature, time, solvent) will depend on the chosen derivatizing agent.
Sample Preparation for GC:
-
After the derivatization reaction is complete, the sample may need to be diluted with a suitable solvent before injection.
GC Conditions:
-
Use a GC system equipped with a capillary column appropriate for the separation of the derivatized isomers (e.g., a non-polar or medium-polarity column).
-
Set the appropriate temperature program for the oven, as well as the temperatures for the injector and detector.
-
Use an inert carrier gas such as helium or nitrogen.
Data Analysis:
-
Identify the peaks for the derivatized cis and trans isomers based on their retention times.
-
Calculate the relative percentage of each isomer from the integrated peak areas.
Visualizations
Caption: General workflow for determining stereochemical purity.
Caption: Decision tree for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. benchchem.com [benchchem.com]
- 8. magritek.com [magritek.com]
- 9. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 10. Separation of Cyclohexanecarboxylic acid, 1-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 12. scas.co.jp [scas.co.jp]
- 13. columnex.com [columnex.com]
- 14. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 15. phx.phenomenex.com [phx.phenomenex.com]
A Comparative Guide to the Separation of Cis and Trans-4-Aminocyclohexanecarboxylic Acid Isomers
For researchers and professionals in drug development, the stereoisomeric purity of active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. The geometric isomers of 4-Aminocyclohexanecarboxylic acid, a key building block in various pharmaceuticals, present a significant purification challenge. This guide provides an objective comparison of common methods for the separation of its cis and trans isomers, supported by experimental data and detailed protocols.
Comparison of Separation Methodologies
The separation of cis and trans-4-Aminocyclohexanecarboxylic acid can be broadly approached through physical, chemical, and chromatographic techniques. The choice of method often depends on the scale of the separation, desired purity, and the economic feasibility of the process.
| Separation Method | Principle | Advantages | Disadvantages |
| Selective Crystallization | Differences in the crystal lattice energy and solubility of the isomers or their derivatives. | Potentially low cost and scalable for industrial production. | Can be inefficient for the free amino acid, often requiring derivatization. Yield of the desired isomer can be low.[1] |
| Selective Esterification | Differential reaction rates of the cis and trans isomers, allowing for the chemical modification and subsequent separation of one isomer. | High selectivity and purity of the desired isomer can be achieved. | Requires protection and deprotection steps, adding to the overall process complexity and cost. |
| Isomerization | Conversion of the less desired cis isomer to the more thermodynamically stable trans isomer, typically under basic conditions. | Increases the overall yield of the desired trans isomer from a mixture. | Not a direct separation method; requires a subsequent purification step. Can involve harsh reaction conditions.[2][3] |
| Chromatography (HPLC) | Differential partitioning of the isomers between a stationary phase and a mobile phase. | High resolution and purity can be achieved. Amenable to analytical and preparative scales. | Can be expensive for large-scale production due to solvent consumption and specialized equipment. |
Quantitative Data Summary
The following table summarizes key quantitative data extracted from various studies, providing a comparative overview of the efficiency of different separation and isomerization processes.
| Method | Starting Material (cis:trans ratio) | Key Reagents/Conditions | Resulting Product (trans purity) | Overall Yield | Reference |
| Selective Esterification | N-Boc-4-aminocyclohexanecarboxylic acid (1:3.6) | K₂CO₃, Bromoethane, Acetone, 60°C, 3h | >99% (of the isolated trans-isomer) | 70% (for the purified trans-isomer from the mixture) | [3] |
| Isomerization followed by Crystallization | cis/trans mixture | Base (e.g., NaOH, Potassium alkoxides) | High purity trans-isomer | Not explicitly stated for the separation step alone | [1] |
| Isomerization | cis-4-aminocyclohexanecarboxylic acid | Raney Nickel catalyst | 70% trans-isomer content (cis:trans ratio of 1:2.3) | Not specified | [3] |
| Isomerization of N-protected cis-isomer | N-protected cis-isomer | Base in an organic solvent | Not specified | 68-73% | [2] |
Experimental Protocols
Selective Esterification of N-Boc-Protected Isomers
This method leverages the selective reaction of the cis-isomer to facilitate the purification of the trans-isomer.
Protocol:
-
N-Protection: A cis/trans mixture of 4-aminocyclohexanecarboxylic acid is first protected with a tert-butyloxycarbonyl (Boc) group using Di-tert-butyl dicarbonate (Boc anhydride) in a suitable solvent like acetone.[2]
-
Selective Esterification:
-
The dried N-Boc protected cis/trans mixture (e.g., 12.99 g, with a cis:trans ratio of 1:3.6) is suspended in acetone (259 mL).[3]
-
Potassium carbonate (K₂CO₃, 2 g, 1.2 equivalents with respect to the cis-isomer content) is added to the suspension.[3]
-
Bromoethane (1.93 mL, 2.0 equivalents calculated for the cis-isomer content) is added while stirring.[3]
-
The reaction mixture is heated to 60°C and stirred for 3 hours, during which a white precipitate forms.[3]
-
The mixture is cooled to room temperature over 30 minutes and then stirred at -10°C for 1 hour.[3]
-
-
Isolation of Trans-Isomer:
-
The precipitate, which is the potassium salt of the unreacted trans-N-Boc-4-aminocyclohexanecarboxylic acid, is filtered and washed with cold acetone (-10°C).[3]
-
The filtered solid is then acidified (e.g., with citric acid) and extracted with a suitable organic solvent (e.g., Dichloromethane) to isolate the pure trans-N-Boc-4-aminocyclohexanecarboxylic acid.[3]
-
-
Deprotection: The Boc group can be removed using standard conditions (e.g., trifluoroacetic acid) to yield the pure this compound.
Isomerization of Cis- to this compound
This process is aimed at enriching the proportion of the trans-isomer in a mixture.
Protocol:
-
A mixture of cis- and this compound is treated with a base such as sodium hydroxide or a potassium alkoxide.[1]
-
The reaction can be carried out in a solvent where the salt of the trans-isomer is less soluble than the salt of the cis-isomer. This insolubility of the trans-isomer salt drives the equilibrium towards its formation, leading to its precipitation from the reaction mixture.[1]
-
The precipitated trans-isomer salt is then filtered and neutralized to obtain the purified this compound.
High-Performance Liquid Chromatography (HPLC)
While a specific protocol for 4-aminocyclohexanecarboxylic acid was not detailed in the search results, a general approach based on the separation of similar compounds can be proposed.
General Protocol Outline:
-
Column: A mixed-mode column, such as a Newcrom BH, which has both reversed-phase and ion-exchange characteristics, could be effective.[4]
-
Mobile Phase: A simple mobile phase consisting of acetonitrile and water with a buffer (e.g., formic acid or ammonium formate) is a common starting point for such separations.[4]
-
Detection: UV detection would be suitable if the isomers are derivatized. For underivatized isomers, Evaporative Light Scattering Detection (ELSD) or mass spectrometry (MS) would be necessary.
-
Optimization: The separation would be optimized by adjusting the gradient of the organic modifier, the pH of the mobile phase, and the buffer concentration to achieve baseline resolution of the cis and trans peaks.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the separation of cis and this compound isomers.
Caption: Workflow of separation methods for cis/trans isomers.
Caption: Pathway for selective esterification separation.
Conclusion
The separation of cis and this compound isomers is a critical step in the synthesis of various active pharmaceutical ingredients. While several methods exist, the choice of the most appropriate technique depends on a careful evaluation of factors such as scale, cost, and desired purity. Selective esterification of a protected mixture offers a high degree of purity for the trans-isomer, albeit with additional synthetic steps. Isomerization is a valuable strategy to enhance the yield of the desired trans-isomer prior to purification. For analytical purposes and smaller-scale preparative work, HPLC provides excellent resolution. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in selecting and implementing the most suitable separation strategy for their specific needs.
References
- 1. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
A Comparative Analysis of the Biological Activities of trans-4-Aminocyclohexanecarboxylic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the enantiomers of trans-4-Aminocyclohexanecarboxylic acid, a molecule of significant interest in pharmacology. The trans isomer of 4-(aminomethyl)cyclohexanecarboxylic acid, commonly known as tranexamic acid, is a well-established antifibrinolytic agent. However, the distinct biological profiles of its constituent enantiomers, (1R,4R) and (1S,4S), are less widely understood. This document aims to elucidate these differences by presenting available experimental data on their primary antifibrinolytic effects and potential GABAergic activity.
Antifibrinolytic Activity: A Stereoselective Phenomenon
The primary therapeutic application of tranexamic acid lies in its ability to inhibit fibrinolysis, the enzymatic breakdown of fibrin in blood clots. This action is crucial in controlling bleeding in various clinical scenarios. Research has unequivocally demonstrated that the antifibrinolytic potency of tranexamic acid resides specifically within its trans-isomeric form.[1]
The mechanism of action involves the blockage of lysine-binding sites on the plasminogen molecule.[1] This prevents the conversion of plasminogen to plasmin, the principal enzyme responsible for fibrin degradation. While it is established that the trans-isomer is the active form, detailed quantitative data directly comparing the antifibrinolytic potency of the individual (1R,4R) and (1S,4S) enantiomers is not extensively available in publicly accessible literature. However, historical data indicates that the "active-AMCHA isomer" is significantly more potent than a mixture of isomers, suggesting a high degree of stereoselectivity.
Table 1: Relative Antifibrinolytic Activity of 4-Aminomethyl-cyclohexane Carboxylic Acid Isomers
| Compound | Relative Activity |
| Isomeric Mixture (AMCHA) | 2 |
| Active-AMCHA Isomer | 20 |
Data adapted from a patent describing the in vitro antifibrinolytic activity expressed as 50% inhibition of streptokinase-induced fibrinolysis.
GABAergic Activity: An Emerging Area of Investigation
Beyond its well-documented effects on fibrinolysis, tranexamic acid has been shown to exhibit activity at GABA-A receptors, particularly at higher concentrations. This interaction is antagonistic, meaning it blocks the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This antagonistic action is thought to be responsible for the convulsive effects observed with high doses of tranexamic acid.
As with its antifibrinolytic activity, there is a significant gap in the literature regarding the stereospecificity of this GABAergic effect. There is no readily available data comparing the binding affinities (Ki or IC50 values) of the individual (1R,4R) and (1S,4S) enantiomers for GABA-A receptors.
Experimental Protocols
To facilitate further research in this area, this section outlines standardized experimental protocols for assessing the antifibrinolytic and GABAergic activities of the enantiomers of this compound.
Antifibrinolytic Activity Assay (In Vitro)
This protocol is based on the principle of measuring the inhibition of plasmin-induced fibrin clot lysis.
Materials:
-
Human plasminogen
-
Thrombin
-
Fibrinogen
-
Plasminogen activator (e.g., tissue plasminogen activator, t-PA)
-
Tris-buffered saline (TBS)
-
(1R,4R)-4-Aminocyclohexanecarboxylic acid and (1S,4S)-4-Aminocyclohexanecarboxylic acid solutions of varying concentrations
-
96-well microplate reader
Procedure:
-
Prepare a fibrin clot in a 96-well plate by mixing fibrinogen and thrombin in TBS.
-
Add human plasminogen and the plasminogen activator (t-PA) to the wells.
-
Add varying concentrations of the test enantiomers to the wells. A control well with no inhibitor should be included.
-
Incubate the plate at 37°C.
-
Monitor the lysis of the fibrin clot over time by measuring the change in optical density at a suitable wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the percentage of inhibition of fibrinolysis for each concentration of the enantiomers.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of fibrinolysis) for each enantiomer by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro antifibrinolytic activity assay.
GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the enantiomers for the GABA-A receptor.
Materials:
-
Rat brain cortex membranes (source of GABA-A receptors)
-
Radioligand (e.g., [3H]GABA or [3H]muscimol)
-
(1R,4R)-4-Aminocyclohexanecarboxylic acid and (1S,4S)-4-Aminocyclohexanecarboxylic acid solutions of varying concentrations
-
Incubation buffer (e.g., Tris-HCl)
-
Wash buffer
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat brain cortex membranes by homogenization and centrifugation.
-
In a series of tubes, add a fixed concentration of the radioligand, the membrane preparation, and varying concentrations of the unlabeled test enantiomers.
-
Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known GABA-A agonist like unlabeled GABA).
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test enantiomer.
-
Determine the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the GABA-A receptor radioligand binding assay.
Signaling Pathway
The antifibrinolytic activity of this compound enantiomers is mediated through the inhibition of the fibrinolytic pathway. The GABAergic activity involves the modulation of the GABA-A receptor signaling pathway.
Caption: Signaling pathways affected by this compound.
Conclusion and Future Directions
The available evidence strongly suggests that the antifibrinolytic activity of this compound is stereoselective, with the trans-isomer being the active form. However, a significant knowledge gap exists regarding the specific contributions of the (1R,4R) and (1S,4S) enantiomers to both this primary therapeutic effect and the secondary GABAergic activity. Further research, utilizing the experimental protocols outlined in this guide, is crucial to fully characterize the pharmacological profiles of these enantiomers. Such studies will be invaluable for the rational design of more selective and potent antifibrinolytic agents and for understanding the potential neurological side effects associated with tranexamic acid therapy.
References
head-to-head comparison of different synthetic routes to trans-4-Aminocyclohexanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
trans-4-Aminocyclohexanecarboxylic acid is a crucial building block in the synthesis of numerous pharmacologically active compounds. Its rigid, non-aromatic scaffold provides a unique conformational constraint that is highly valued in medicinal chemistry. The therapeutic and commercial importance of this compound has driven the development of various synthetic strategies, each with its own set of advantages and challenges. This guide provides an objective, data-driven comparison of the most common synthetic routes to this compound, offering insights to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Strategies at a Glance
The synthesis of this compound primarily revolves around three main strategies:
-
Catalytic Hydrogenation of Aromatic Precursors: This is the most direct approach, typically starting from readily available aromatic compounds like p-aminobenzoic acid or terephthalic acid derivatives. The primary challenge in this route is controlling the stereochemistry to favor the desired trans isomer.
-
Isomerization of cis-4-Aminocyclohexanecarboxylic Acid: As the catalytic hydrogenation of aromatic precursors often yields a mixture of cis and trans isomers, with the cis isomer sometimes predominating, a subsequent isomerization step is frequently employed. This is typically achieved under basic conditions, driving the equilibrium towards the thermodynamically more stable trans isomer.
-
Multi-step Syntheses from Aliphatic Precursors: These routes offer greater stereochemical control but often involve more synthetic steps. Starting materials like ethyl 4-oxocyclohexane-1-carboxylate or cyclohexane-1,4-dimethanol are utilized.
This guide will delve into the specifics of each of these strategies, presenting a head-to-head comparison of their performance based on experimental data.
Comparative Analysis of Synthetic Routes
The following tables summarize the quantitative data for different synthetic routes to this compound, allowing for a direct comparison of their key performance indicators.
Table 1: Catalytic Hydrogenation of Aromatic Precursors
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | trans:cis Ratio | Overall Yield (%) | Reference |
| p-Aminobenzoic acid | 5% Ru/C | 10% NaOH (aq) | 100 | 15 | 20 | 4.6:1 | Not explicitly stated for isolated trans isomer | [1][2] |
| 4-Nitrobenzoic acid | Raney Ni | Not specified | Not specified | Not specified | Not specified | Predominantly cis (99.8%) | 83 (for cis/trans mixture) | [1] |
| p-Aminobenzoic acid | Platinum oxide | Water | Room Temp | Atmospheric | 14.5 | Mixture of isomers | Not specified | [3] |
| Dimethyl terephthalate | Not specified | Methanol, Water, Ethanol | Reflux | Not specified | Not specified | Not specified | Not specified | [4] |
| 4-(acetylaminomethyl)benzoic acid | Not specified | Not specified | Not specified | Not specified | Not specified | High trans content (<0.05% cis) | High | [5] |
Table 2: Isomerization of cis to this compound
| Starting Material (cis/trans mixture) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Final trans:cis Ratio | Yield of trans isomer (%) | Reference |
| cis-isomer rich mixture | Sodium methoxide | Non-polar aprotic | Not specified | Not specified | 85:15 to 97:3 (after crystallization) | 56-70 (after crystallization) | [6] |
| cis-4-amino-1-cyclohexanecarboxylate derivative | Sodium methoxide | Not specified | Not specified | Not specified | 80:20 | Not specified | [7] |
| cis-isomer (N-protected) | Base | Organic solvent | Not specified | Not specified | Not specified | 68 | [2] |
| cis-isomer | Sodium hydroxide or Potassium alkoxides | Not specified | Not specified | Not specified | Not specified | Not specified | [8] |
Table 3: Multi-step Syntheses from Aliphatic Precursors
| Starting Material | Key Reagents | Number of Steps | Key Intermediate(s) | Overall Yield (%) | Final Purity | Reference |
| Ethyl 4-oxocyclohexane-1-carboxylate | NaCN, POCl₃/Pyridine, KOH, Raney Ni, Pd-C | 5 | Ethyl 4-cyanocyclohex-3-ene-1-carboxylate | Not explicitly stated | Pharma grade | [9] |
| Cyclohexane-1,4-dimethanol | NaBr, TEMPO, aq. NH₃ | 4 | 4-Bromomethyl cyclohexane-1-carboxylic acid | Not explicitly stated | High purity | [10] |
Experimental Protocols
Route 1: Direct Catalytic Hydrogenation of p-Aminobenzoic Acid to a trans-enriched Mixture [1][2]
-
Reaction Setup: A mixture of p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ruthenium on Carbon (2.50 g), and 10% aqueous sodium hydroxide (100.0 mL) is placed in an autoclave.
-
Hydrogenation: The autoclave is pressurized with hydrogen to 15 bar and heated to 100 °C with stirring.
-
Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is no longer observed (approx. 20 hours).
-
Work-up and Analysis: After cooling and depressurization, the reaction mixture is analyzed by NMR to determine the cis:trans ratio, which is typically around 1:4.6. Further purification is required to isolate the pure trans isomer.
Route 2: Epimerization of a cis-rich Mixture of 4-Aminocyclohexanecarboxylic Acid Derivatives [6][7]
-
Starting Material: A mixture of cis and trans isomers of a 4-amino-1-cyclohexanecarboxylate derivative (e.g., N-sulfonyl or N-benzylidene protected).
-
Isomerization: The isomeric mixture is treated with a base such as sodium methoxide in a suitable solvent. The reaction is stirred until the equilibrium favors the trans isomer (typically an 80:20 to 85:15 trans:cis ratio).
-
Purification: The desired trans isomer is isolated and purified by crystallization, which can significantly improve the isomeric purity to greater than 97:3. The reported yields after crystallization range from 56% to 70%.
Route 3: Synthesis from Ethyl 4-oxocyclohexane-1-carboxylate [9]
-
Cyanohydrin Formation: Ethyl 4-oxocyclohexane-1-carboxylate is reacted with sodium cyanide to form the corresponding cyanohydrin.
-
Dehydration: The cyanohydrin is dehydrated using phosphorus oxychloride in pyridine to yield ethyl 4-cyanocyclohex-3-ene-1-carboxylate.
-
Saponification: The ester is saponified with methanolic potassium hydroxide to the corresponding carboxylic acid.
-
Reductive Amination: The resulting unsaturated cyano-acid is subjected to reductive amination using Raney nickel as a catalyst in methanolic ammonium hydroxide.
-
Final Hydrogenation and Purification: The mixture is then catalytically hydrogenated over 10% Pd-C to saturate the cyclohexane ring and reduce the nitrile to an amine. The final product, trans-4-aminomethylcyclohexane-1-carboxylic acid (a closely related compound, also known as tranexamic acid), is purified by recrystallization to obtain the pure trans isomer.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies discussed.
Caption: Direct catalytic hydrogenation of p-aminobenzoic acid.
Caption: Two-step approach involving hydrogenation followed by isomerization.
Caption: Multi-step synthesis from an aliphatic starting material.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent on several factors, including the desired scale of production, cost considerations, available equipment, and the required isomeric purity.
-
For large-scale, cost-effective production , a one-pot hydrogenation of p-aminobenzoic acid that directly yields a high trans:cis ratio is highly desirable as it minimizes the number of unit operations. The use of a Ruthenium on Carbon catalyst under basic conditions appears to be a promising approach in this regard.[1][2]
-
When high isomeric purity is paramount , a two-step approach involving hydrogenation to a mixed-isomer product followed by a robust, high-yielding isomerization and crystallization step may be the most reliable strategy. While this adds complexity, it offers greater control over the final product quality.
-
For specialized applications or when seeking alternative, patent-unencumbered routes , the multi-step syntheses from aliphatic precursors provide viable, albeit more complex, options. These routes can offer excellent stereocontrol but may require more expensive starting materials and reagents.
Ultimately, the selection of a synthetic route will involve a trade-off between efficiency, cost, and the final product specifications. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision. Further process optimization and development will likely be necessary to tailor any of these routes to specific manufacturing requirements.
References
- 1. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. uk.typology.com [uk.typology.com]
- 5. CN103172528A - Tranexamic acid preparation method - Google Patents [patents.google.com]
- 6. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Process For The Preparation Of Tranexamic Acid [quickcompany.in]
A Comparative Guide to Validating the Mechanism of Action of Drugs Containing the trans-4-Aminocyclohexanecarboxylic Acid Moiety
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action for drugs containing the trans-4-Aminocyclohexanecarboxylic acid moiety. We will delve into the experimental validation of their therapeutic effects, supported by quantitative data and detailed experimental protocols. The drugs covered include the antifibrinolytic agent Tranexamic Acid, the mucolytic agents Ambroxol and Bromhexine, and the gastroprotective agent Cetraxate.
Tranexamic Acid: An Antifibrinolytic Agent
Tranexamic acid is a synthetic analog of the amino acid lysine that functions as a potent antifibrinolytic agent.[1][2][3][4] Its primary mechanism of action is the reversible blockade of lysine-binding sites on plasminogen molecules.[4] This action prevents the binding of plasminogen and plasmin to fibrin, thereby inhibiting the degradation of fibrin clots and stabilizing the fibrin meshwork.[1][2][4]
Comparative Efficacy
Tranexamic acid is often compared to another lysine analog, ε-aminocaproic acid (EACA). Clinical studies have demonstrated that while both are effective in reducing blood loss, tranexamic acid is approximately eight to ten times more potent than EACA.[3]
| Drug | Indication | Efficacy Metric | Result | p-value | Reference |
| Tranexamic Acid | Total Joint Arthroplasty | Mean Estimated Blood Loss | 1.05 L | < 0.0001 (vs. control) | [5][6] |
| ε-aminocaproic acid | Total Joint Arthroplasty | Mean Estimated Blood Loss | 1.33 L | 0.0014 (vs. control) | [5][6] |
| Control (No Antifibrinolytic) | Total Joint Arthroplasty | Mean Estimated Blood Loss | 1.48 L | - | [5][6] |
| Tranexamic Acid | Pediatric Cardiac Surgery | Blood Loss at 24h Post-op (median) | 21 ml/kg | 0.242 (vs. EACA) | [7] |
| ε-aminocaproic acid | Pediatric Cardiac Surgery | Blood Loss at 24h Post-op (median) | 29 ml/kg | 0.242 (vs. TXA) | [7] |
| Tranexamic Acid | Cardiovascular Surgery | Massive Perioperative Bleeding | 16.7% of patients | 0.17 (vs. EACA) | [8] |
| ε-aminocaproic acid | Cardiovascular Surgery | Massive Perioperative Bleeding | 8.3% of patients | 0.17 (vs. TXA) | [8] |
Experimental Validation
The antifibrinolytic activity of tranexamic acid can be validated through various in vitro and clinical experiments.
In Vitro Inhibition of Fibrinolysis:
-
Fibrin Clot Lysis Assay: This assay measures the time it takes for a fibrin clot to dissolve in the presence of a plasminogen activator. Tranexamic acid demonstrates a dose-dependent inhibition of clot lysis.
-
Plasmin Generation Assay: This assay quantifies the generation of plasmin from plasminogen. Tranexamic acid inhibits plasmin generation in a concentration-dependent manner.
Clinical Efficacy:
-
Randomized Controlled Trials: Numerous clinical trials have demonstrated the efficacy of tranexamic acid in reducing blood loss in various surgical and medical settings, including orthopedic surgery, cardiac surgery, and postpartum hemorrhage.
Signaling Pathway and Experimental Workflow
References
- 1. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intravenous Tranexamic Acid Versus Topical Aminocaproic Acid: Which Method Has the Least Blood Loss and Transfusion Rates? [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Tranexamic acid versus ɛ-aminocaproic acid: efficacy and safety in paediatric cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of tranexamic acid versus ϵ-aminocaproic acid in cardiovascular surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of analytical results for trans-4-Aminocyclohexanecarboxylic acid from different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of trans-4-Aminocyclohexanecarboxylic acid, a critical component in various pharmaceutical formulations. In the landscape of drug development, ensuring the reproducibility and consistency of analytical results across different laboratories is paramount for regulatory submissions and clinical trial integrity. This document outlines the results of a hypothetical cross-validation study between two independent laboratories, Laboratory A and Laboratory B, and provides detailed experimental protocols to support the findings.
The objective of this guide is to offer a clear and objective comparison of the performance of analytical methods, supported by experimental data. Cross-validation is essential when bioanalytical data are generated at more than one site or by more than one method, to ensure that the data are comparable and can be reliably combined.[1][2]
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from the cross-validation of the analytical method for this compound in human plasma by Laboratory A and Laboratory B. Both laboratories utilized a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Table 1: Linearity and Sensitivity
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Calibration Curve Range | 1.00 - 1000 ng/mL | 1.00 - 1000 ng/mL | Consistent range |
| Correlation Coefficient (r²) | 0.9985 | 0.9991 | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL | 1.00 ng/mL | Signal-to-noise ratio ≥ 10, within ±20% of nominal value |
| Upper Limit of Quantitation (ULOQ) | 1000 ng/mL | 1000 ng/mL | Within ±15% of nominal value |
Table 2: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Laboratory A Mean Conc. (ng/mL) | Laboratory A Accuracy (%) | Laboratory A Precision (%CV) | Laboratory B Mean Conc. (ng/mL) | Laboratory B Accuracy (%) | Laboratory B Precision (%CV) | Acceptance Criteria |
| LLOQ | 1.00 | 1.05 | 105.0 | 8.7 | 0.98 | 98.0 | 9.2 | Accuracy: ±20%, Precision: ≤20% |
| Low QC | 3.00 | 2.91 | 97.0 | 6.5 | 3.09 | 103.0 | 5.8 | Accuracy: ±15%, Precision: ≤15% |
| Mid QC | 50.0 | 52.3 | 104.6 | 4.2 | 48.9 | 97.8 | 3.9 | Accuracy: ±15%, Precision: ≤15% |
| High QC | 800 | 789 | 98.6 | 3.1 | 812 | 101.5 | 2.7 | Accuracy: ±15%, Precision: ≤15% |
Table 3: Matrix Effect and Recovery
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Matrix Factor (Low QC) | 1.02 | 0.98 | 0.8 - 1.2 |
| Matrix Factor (High QC) | 0.99 | 1.01 | 0.8 - 1.2 |
| Recovery % (Low QC) | 85.2 | 87.5 | Consistent and reproducible |
| Recovery % (Mid QC) | 86.1 | 88.0 | Consistent and reproducible |
| Recovery % (High QC) | 84.9 | 86.9 | Consistent and reproducible |
Experimental Protocols
A detailed methodology for the key experiments is provided below. Both laboratories followed this validated protocol to ensure consistency.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Aliquot: 100 µL of human plasma.
-
Internal Standard (IS) Addition: Spike with 10 µL of this compound-d4 (1 µg/mL).
-
Pre-treatment: Add 200 µL of 0.1% formic acid in water and vortex.
-
SPE Cartridge: Mixed-mode cation exchange.
-
Conditioning: 1 mL methanol followed by 1 mL water.
-
Loading: Load the pre-treated sample.
-
Washing: 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic System: Shimadzu Nexera X2 or equivalent.
-
Column: Waters Atlantis HILIC Silica (2.1 x 50 mm, 3 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 95% B to 40% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex API 5500 or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Q1 144.1 -> Q3 81.1
-
This compound-d4 (IS): Q1 148.1 -> Q3 85.1
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical process of the inter-laboratory cross-validation.
Caption: A diagram illustrating the key steps in the analytical workflow.
References
A Comparative Guide to Trans-4-Aminocyclohexanecarboxylic Acid-Based Linkers in Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant of the efficacy and safety of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker, which connects the targeting moiety to the payload, profoundly influences the stability, pharmacokinetics, and overall performance of the conjugate. This guide provides an objective comparison of trans-4-aminocyclohexanecarboxylic acid-based linkers, a class of non-cleavable and rigid linkers, against other commonly used linker technologies. The information is supported by experimental data to inform the rational design of next-generation drug conjugates.
Executive Summary
This compound-based linkers offer a rigid and stable connection between the antibody and the cytotoxic payload in ADCs. This rigidity can be advantageous in maintaining a specific distance between the two components, which can influence the conjugate's biological activity. As a non-cleavable linker, it relies on the complete degradation of the antibody in the lysosome to release the payload, a mechanism that can enhance plasma stability and potentially reduce off-target toxicity.[1]
In contrast, cleavable linkers, such as those incorporating Val-Cit dipeptides or hydrazones, are designed to release the payload in response to specific stimuli within the tumor microenvironment or inside the cell, which can offer a different efficacy and safety profile.[][3] Maleimide-based linkers, while widely used for their reactivity with thiols, can be susceptible to retro-Michael addition, leading to premature drug release.[4][5] The choice of linker technology is therefore a crucial optimization parameter in drug conjugate design.
Data Presentation
The following tables summarize quantitative data comparing the performance of different linker types, with a focus on stability and in vitro efficacy. The data for the cyclohexane-based linker is derived from studies on 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-MMAE, a close structural analog of a this compound-based linker.[6][7]
Table 1: Comparative Stability of Different Linker Types in ADCs
| Linker Type | ADC Model | Matrix | Incubation Time (hours) | % Payload Release/Conjugate Loss | Reference |
| Cyclohexane-based (non-cleavable) | Homogeneous ADCs with MMAE | Culture Medium | 96 | Minimal (<10%) | [6] |
| Maleimide (non-cleavable) | Trastuzumab-mc-MMAE | Human Plasma | 144 | ~25% payload loss | [5] |
| Val-Cit (cleavable) | Trastuzumab-vc-MMAE | Mouse Plasma | 24 | Significant hydrolysis | [8] |
| Hydrazone (acid-cleavable) | Phenylketone-derived hydrazone linker | Human and Mouse Plasma | 48 | t1/2 = 2 days | [3] |
| Disulfide (cleavable) | DM1 Conjugate | Human Plasma | 144 | ~96.2% remaining conjugate | [5] |
Table 2: Comparative In Vitro Efficacy of ADCs with Different Linkers
| Linker Type | ADC Model | Cell Line | IC50 | Reference |
| Cyclohexane-based (non-cleavable) | Homogeneous ADCs with MMAE | HER2+ cancer cells | Varies with conjugation site | [6][7] |
| Maleimide (non-cleavable) | Trastuzumab-mc-MMAE | SK-BR-3 | Potent (specific values vary) | [5] |
| Val-Cit (cleavable) | Trastuzumab-vc-MMAE | HER2+ cancer cells | Potent (e.g., 14.3 pmol/L) | [3] |
| β-Galactosidase-cleavable | Trastuzumab-MMAE | HER2+ cancer cells | 8.8 pmol/L | [9] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of linker performance. Below are key experimental protocols for evaluating ADC stability.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in a biological matrix.[10][11]
Methodology:
-
Incubation: The ADC is incubated in plasma (e.g., from human or mouse) at a concentration of approximately 100 µg/mL at 37°C.[11]
-
Time Points: Aliquots of the plasma sample are collected at various time points (e.g., 0, 24, 48, 72, 144 hours).[5]
-
Sample Processing: Plasma proteins are precipitated using a solvent like acetonitrile. The sample is then centrifuged to separate the precipitated proteins from the supernatant containing the released payload.[9]
-
Quantification of Released Payload: The supernatant is analyzed by techniques such as LC-MS to quantify the amount of free payload.[8]
-
Quantification of Intact ADC: The concentration of the intact ADC can be measured using methods like ELISA or Hydrophobic Interaction Chromatography (HIC).[10]
-
Data Analysis: The percentage of intact ADC or the concentration of released payload is plotted against time to determine the half-life (t1/2) of the ADC in plasma.[9]
Cell-Based In Vitro Efficacy Assay
Objective: To determine the cytotoxic potency of the ADC on target cancer cells.[11]
Methodology:
-
Cell Culture: Target and non-target cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.[11]
-
Incubation: The plates are incubated for a period that allows for ADC internalization, linker cleavage (if applicable), and payload-induced cell death (typically 72-120 hours).[11]
-
Viability Assessment: Cell viability is measured using a suitable assay, such as MTT or CellTiter-Glo®.[11]
-
Data Analysis: The viability data is normalized to untreated control cells. The IC50 value, the concentration of ADC that inhibits cell growth by 50%, is calculated by fitting the data to a dose-response curve.[5]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General mechanism of action for an ADC with a non-cleavable linker.
Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of trans-4-Aminocyclohexanecarboxylic Acid: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of trans-4-Aminocyclohexanecarboxylic acid, ensuring compliance with safety protocols and environmental regulations. The following procedures are designed to offer clear, step-by-step guidance for laboratory personnel.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the safety profile of this compound. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Adherence to standard laboratory safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[3]
-
Hand Protection: Use protective gloves suitable for chemical handling.[3]
-
Body Protection: A lab coat or other protective clothing should be worn.[3]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
II. Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[1][4]
-
Containment: Prevent the spill from spreading or entering drains.[4]
-
Clean-up: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[1][5] Avoid generating dust during this process.[1][5]
III. Disposal Protocol for Unused or Waste this compound
Direct disposal of this compound into the environment, including drains or regular trash, is not recommended.[4][6] The standard and required method of disposal is through a licensed and approved waste disposal company.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Place the waste chemical in a clearly labeled, sealed container that is compatible with the substance.
-
Contaminated materials, such as personal protective equipment (PPE) and cleaning materials, should also be collected in a designated, sealed container for hazardous waste.[7]
-
-
Labeling:
-
The waste container must be accurately labeled as hazardous waste, clearly identifying the contents as "this compound" and any other components of the waste mixture.
-
-
Storage:
-
Professional Disposal:
IV. Data Presentation: Regulatory and Safety Parameters
Quantitative disposal parameters for chemicals like this compound are typically determined by local and national regulations rather than being intrinsic properties of the chemical itself. The table below outlines the key parameters to consider, which should be verified with your institution's Environmental Health and Safety (EHS) department and local regulatory bodies.
| Parameter | Specification | Source of Information |
| EPA Hazardous Waste Code | Not explicitly listed in the provided Safety Data Sheets. Classification may depend on the characteristics of the waste (e.g., ignitability, corrosivity, reactivity, toxicity) and any other substances it is mixed with. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[5][6] | Local, Regional, and National Waste Regulations |
| Transport Regulations | Not regulated for transport under DOT (Department of Transportation), TDG (Transportation of Dangerous Goods), IATA (International Air Transport Association), or IMDG/IMO (International Maritime Dangerous Goods/Organization).[5][8] | Safety Data Sheet (SDS) |
| Occupational Exposure Limits | No specific occupational exposure limits were established in the reviewed Safety Data Sheets.[8][10] | Regional and National Occupational Safety Agencies |
| Drain Disposal | Not suitable for drain disposal.[4][6] Some dilute acids and bases may be drain disposable if the pH is between 7-9 and they are not otherwise toxic, but this is not recommended for this organic acid.[11][12] | Institutional and Local Wastewater Regulations |
V. Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.ie [fishersci.ie]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling trans-4-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of trans-4-Aminocyclohexanecarboxylic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for safe operational workflow.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure safety. Based on the chemical properties and potential hazards of this compound, which include skin, eye, and respiratory irritation, the following PPE is required.[1][2][3]
| Body Part | Personal Protective Equipment | Material/Standard |
| Eyes/Face | Chemical safety goggles or glasses with side shields. A face shield is recommended when there is a risk of splashing. | EN 166 compliant. Polycarbonate lenses offer good impact resistance. |
| Hands | Chemical-resistant gloves. | Nitrile or butyl rubber gloves are suitable. Inspect gloves for any damage before use.[4] |
| Body | Laboratory coat. | Long-sleeved to protect skin from accidental contact. |
| Respiratory | Use in a well-ventilated area is crucial. For operations that may generate dust or aerosols, respiratory protection is necessary. | A NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter is recommended for large-scale use or in emergencies.[4] For smaller quantities in a well-ventilated hood, an N95 mask may be sufficient.[5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is vital for the safe handling of this compound.
1. Engineering Controls and Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[6]
-
Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[1][6]
-
Before commencing work, verify that all necessary PPE is in good condition and worn correctly.
2. Handling the Compound:
-
This compound is a solid. Care should be taken to avoid the creation of dust during handling and weighing.[1][6]
-
Use appropriate tools, such as a spatula and weighing paper, for transferring the solid.
-
Avoid all direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the area where the chemical is handled.[1]
3. In Case of a Spill:
-
Small Spills: Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[6] Carefully sweep the material into a designated hazardous waste container.[6] Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Large Spills: Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department. Only trained personnel with appropriate respiratory and protective equipment should handle the cleanup.
Disposal Plan
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
Container: Use a clearly labeled, leak-proof, and chemically compatible container with a secure lid for solid waste.
-
Labeling: The hazardous waste label must include the full chemical name ("this compound"), the associated hazards (e.g., "Irritant"), the accumulation start date, and the name of the principal investigator or laboratory contact.
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) away from incompatible materials. The SAA should provide secondary containment.
-
Pickup: Follow your institution's established procedures for the collection of hazardous waste by the EHS department or a licensed disposal company.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 3685-25-4 [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. trans-4-(Boc-amino)cyclohexanecarboxylic acid = 98.0 TLC 53292-89-0 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
